delta-Dodecalactone
Description
Structure
3D Structure
Properties
IUPAC Name |
6-heptyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPLZGZHJABGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047596 | |
| Record name | delta-Dodecalactone | |
| Source | EPA DSSTox | |
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Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to very pale straw-yellow viscous liquid with a strong odor of fresh fruit; [HSDB] Colorless liquid; [MSDSonline], colourless to yellow liquid with a coconut-fruity odour, butter-like on dilution | |
| Record name | 2H-Pyran-2-one, 6-heptyltetrahydro- | |
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| Record name | delta-Dodecalactone | |
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| Record name | xi-5-Dodecanolide | |
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| Record name | delta-Dodecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
INSOL IN WATER, SOL IN ETHANOL; POORLY SOL IN PROPYLENE GLYCOL, very soluble in alcohol, propylene glycol and vegetable oil; insoluble in water | |
| Record name | DELTA-DODECALACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/292 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | delta-Dodecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.942-0.950 | |
| Record name | delta-Dodecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
COLORLESS TO VERY PALE STRAW-YELLOW LIQUID; VISCOUS | |
CAS No. |
713-95-1, 3051-22-7 | |
| Record name | δ-Dodecalactone | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | delta-Dodecalactone | |
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| Record name | 2H-Pyran-2-one, 6-heptyltetrahydro- | |
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| Record name | delta-Dodecalactone | |
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| Record name | Dodecan-5-olide | |
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| Record name | .DELTA.-DODECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33DIC582TL | |
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| Record name | DELTA-DODECALACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/292 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | xi-5-Dodecanolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-12 °C | |
| Record name | xi-5-Dodecanolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Foundational & Exploratory
Delta-Dodecalactone: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-dodecalactone (δ-dodecalactone) is a naturally occurring flavor and fragrance compound with a characteristic creamy, fruity, and coconut-like aroma. It is a significant contributor to the sensory profile of a wide variety of natural products, particularly dairy and fruits. This technical guide provides an in-depth overview of the natural sources of this compound, its quantitative occurrence, and the analytical methodologies employed for its detection and quantification. Furthermore, a proposed biosynthetic pathway for this important lactone is detailed.
Natural Occurrence and Quantitative Data
This compound has been identified in a diverse range of natural sources, including fruits, dairy products, and certain types of meat.[1][2] Its concentration can vary significantly depending on the source, cultivar, degree of ripeness, and processing methods. A summary of the reported quantitative data is presented in Table 1.
Table 1: Quantitative Occurrence of this compound in Natural Sources
| Natural Source | Concentration Range (mg/kg) | Notes |
| Butter | 2.55 - 24.2 | The concentration can be influenced by the animal's diet and the processing of the butterfat.[3][4] |
| Cheese (Cheddar) | Increases with maturation | Identified as an aroma-active compound, though specific concentration ranges in mature cheddar are not extensively documented.[5] |
| Other Fruits | up to 100.25 | This is a broad range for various fruits and highlights the potential for high concentrations in certain species.[3] |
| Raspberry | 0.3 | [3] |
| Coconut | 0.1 - 60 | [3] |
| Peach (Prunus persica) | Present | While its presence is confirmed, specific quantitative data from recent studies are limited.[6][7] |
| Milk Products | 1 | General value for milk products.[3] |
| Meat Products | 9 | [3] |
Experimental Protocols for Analysis
The accurate quantification of this compound in complex natural matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for its identification and quantification.
Analysis of this compound in Dairy Products (e.g., Butter, Cheese)
a) Sample Preparation: Direct Hexane Extraction
This method is suitable for high-fat matrices like butter.
-
Protocol:
-
Dissolve a known weight of the butter sample in hexane.
-
Vortex the mixture to ensure complete dissolution of the fat phase.
-
Centrifuge the sample to separate the hexane layer containing the lipids and flavor compounds from any aqueous phase or solid particles.
-
Carefully transfer the hexane supernatant to a clean vial for GC-MS analysis.
-
b) Sample Preparation: Solid-Phase Microextraction (SPME) for Cheese
SPME is a solvent-free extraction technique suitable for analyzing volatile and semi-volatile compounds in the headspace of a sample.
-
Protocol:
-
Grate a known amount of cheese into a headspace vial.
-
Add an internal standard solution (e.g., a deuterated lactone) for accurate quantification.
-
Seal the vial and equilibrate it at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.
-
c) GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector: Splitless or split injection mode can be used depending on the concentration of the analyte. The injector temperature is typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is employed to separate the compounds. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250-280°C.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Full scan mode is used for initial identification, while selected ion monitoring (SIM) mode, focusing on characteristic ions of this compound (e.g., m/z 99, 114, 180), provides higher sensitivity and selectivity for quantification.
-
Analysis of this compound in Fruits (e.g., Peach)
a) Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Protocol:
-
Homogenize a known weight of the fruit pulp.
-
Transfer the homogenate to a headspace vial.
-
Add an internal standard.
-
The subsequent steps of equilibration, SPME fiber exposure, and desorption are similar to those described for cheese analysis.
-
b) GC-MS Analysis:
The GC-MS conditions for fruit analysis are generally similar to those used for dairy products, with potential adjustments to the temperature program to optimize the separation of the specific volatile profile of the fruit.
Biosynthesis of this compound
The natural biosynthesis of this compound is believed to originate from fatty acid metabolism. While the complete pathway has not been definitively elucidated in all organisms, a proposed pathway involves the initial hydroxylation of a C12 fatty acid, followed by chain shortening via β-oxidation and subsequent intramolecular esterification (lactonization).
dot
Caption: Proposed biosynthetic pathway of this compound.
The initial step is the hydroxylation of a saturated C12 fatty acid, such as lauric acid, at the delta (δ) or 5th carbon position. This reaction is likely catalyzed by cytochrome P450 monooxygenases in mammals or by enzymes like lipoxygenases and peroxidases in plants.[7] The resulting 5-hydroxydodecanoic acid can then undergo spontaneous or enzyme-catalyzed intramolecular esterification to form the stable six-membered ring of this compound. In some microbial pathways, longer-chain fatty acids may first be hydroxylated and then undergo β-oxidation to yield the C12 hydroxy acid precursor.
Conclusion
This compound is a key aroma compound found in a variety of natural sources, contributing significantly to their characteristic flavors. Its presence in fruits and dairy products makes it a compound of great interest to the food and flavor industries. The analytical methods outlined in this guide, particularly GC-MS coupled with appropriate extraction techniques, are essential for its accurate quantification. While the general biosynthetic pathway is understood to originate from fatty acid metabolism, further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in different natural systems. This knowledge will be crucial for potential biotechnological production and for understanding the factors that influence the flavor profiles of important agricultural and food products.
References
- 1. Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production [agris.fao.org]
- 2. This compound, 713-95-1 [thegoodscentscompany.com]
- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 4. The effect of diet on the γ- and δ-lactone and methyl ketone potentials of bovine butterfat (1978) | Gerda Urbach | 23 Citations [scispace.com]
- 5. Flavoromic determination of lactones in cheddar cheese by GC-MS-olfactometry, aroma extract dilution analysis, aroma recombination and omission analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foreverest.net [foreverest.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of δ-Dodecalactone
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Delta-Dodecalactone (δ-dodecalactone) is a naturally occurring, 12-carbon aliphatic lactone found in various fruits and dairy products.[1][2][3] It is a significant compound in the flavor and fragrance industries, valued for its creamy, fruity, and peach-like sensory profile.[1][2][4][5] Structurally, it is a six-membered cyclic ester (a delta-lactone) featuring a single chiral center, which gives rise to two distinct enantiomers, (R)- and (S)-δ-dodecalactone. These stereoisomers possess unique organoleptic properties, making their stereoselective synthesis a key area of research. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, stereoisomerism, synthesis protocols, and analytical characterization of δ-dodecalactone.
Chemical Structure and Identification
δ-Dodecalactone is systematically known as 6-heptyltetrahydro-2H-pyran-2-one.[1][6][7] The structure consists of a tetrahydropyran-2-one ring with a heptyl substituent at the sixth position. This six-membered ring classifies it as a delta-lactone, formed from the intramolecular esterification of 5-hydroxydodecanoic acid.[1][7]
Chemical Structure Diagram
Caption: 2D structure of δ-Dodecalactone (Chiral center at C5/C6 position).
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 6-heptyloxan-2-one | [6][8] |
| Synonyms | 5-Dodecanolide, 6-Heptyltetrahydro-2H-pyran-2-one, 5-Hydroxydodecanoic acid δ-lactone | [1][6][8] |
| CAS Number | 713-95-1 | [1][6][8] |
| Molecular Formula | C₁₂H₂₂O₂ | [1][6][8][9] |
| Molecular Weight | 198.30 g/mol | [1][6][8] |
| FEMA Number | 2401 | [1][6] |
| EC Number | 211-932-4 | [1][6] |
Physicochemical Properties
δ-Dodecalactone is a colorless to pale yellow viscous liquid at room temperature.[1][6] It is characterized by a powerful, fruity, and oily odor, often described as peach- or coconut-like.[1][5] It is insoluble in water but soluble in organic solvents like alcohol and oils.[5][6]
Table 2: Quantitative Physicochemical Data
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Melting Point | -12 °C | [5][6][10] |
| Boiling Point | 285-290 °C (at 760 mmHg); 140-141 °C (at 1 mmHg) | [1][5][10] |
| Density | 0.942 - 0.950 g/mL at 25 °C | [5][6] |
| Refractive Index | 1.455 - 1.462 at 20 °C | [1][2][6] |
| Flash Point | >100 °C | [1] |
| Vapor Pressure | 0.132 Pa at 25 °C | [5] |
Stereoisomerism
The chemical structure of δ-dodecalactone possesses a single stereocenter at the C-6 position (the carbon atom in the ring bonded to both an oxygen and the heptyl group).[7][10] This chirality results in the existence of two non-superimposable mirror-image isomers, or enantiomers: (R)-δ-dodecalactone and (S)-δ-dodecalactone. Commercially available δ-dodecalactone is often a racemic mixture of both enantiomers.[1]
The enantiomers exhibit distinct sensory properties, which is a common phenomenon in chiral flavor and fragrance compounds. This highlights the critical role of stereochemistry in molecular recognition by olfactory receptors.[7]
Caption: Relationship between racemic δ-dodecalactone and its enantiomers.
Table 3: Properties of δ-Dodecalactone Stereoisomers
| Stereoisomer | Sensory Profile | Reference |
| (R)-δ-Dodecalactone | Described as having a more intense, fruity, and peach-like aroma. | [7] |
| (S)-δ-Dodecalactone | Characterized by a softer, sweeter, and more apricot-like fragrance. | [7] |
| (+)-δ-Dodecalactone | Possesses a coconut-fruity, buttery aroma. Optical rotation of +35 to +50 degrees. | [11][12] |
(Note: The (+) designation typically corresponds to the (R)-enantiomer for this compound, but absolute configuration should be confirmed by analytical data.)
Experimental Protocols
The synthesis of δ-dodecalactone can be achieved through chemical methods or biotechnological routes. The industrial standard often involves the Baeyer-Villiger oxidation of a cyclic ketone precursor.[1][10][13] Biotechnological methods are gaining prominence as they offer stereoselectivity and a "natural" label for the product.[11][14][15]
Chemical Synthesis: Baeyer-Villiger Oxidation
This classic method involves the oxidation of 2-heptylcyclopentanone with a peracid (e.g., m-chloroperbenzoic acid, MCPBA) or hydrogen peroxide with a catalyst, which inserts an oxygen atom into the ring to form the lactone.[1][10][13][16]
General Methodology:
-
Reaction Setup: A solution of 2-heptylcyclopentanone is prepared in a suitable aprotic solvent (e.g., dichloromethane) in a reaction vessel equipped with a stirrer and temperature control.
-
Oxidant Addition: The oxidizing agent (e.g., peracid) is added portion-wise or dropwise to the ketone solution, maintaining a controlled temperature (typically low, e.g., 0-25 °C) to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Workup: Once the reaction is complete, the mixture is quenched (e.g., with a sodium sulfite solution to destroy excess oxidant). The organic layer is separated, washed sequentially with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts and then with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield high-purity δ-dodecalactone.
References
- 1. This compound (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. This compound, 713-95-1 [thegoodscentscompany.com]
- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 713-95-1 [amp.chemicalbook.com]
- 6. This compound | C12H22O2 | CID 12844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. δ-Dodecalactone [webbook.nist.gov]
- 9. foreverest.net [foreverest.net]
- 10. ScenTree - this compound (CAS N° 713-95-1) [scentree.co]
- 11. US6271194B1 - Optical isomer of delta decalactone and organoleptic uses thereof - Google Patents [patents.google.com]
- 12. EU Natural Delta Dodecalactone, chiral DETAILED — OAMIC Ingredients USA [oamicus.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Method for preparing natural delta-decalactone and this compound by bioreduction of massoia oil - Patent EP-3901269-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. CN102942548B - this compound synthesis method - Google Patents [patents.google.com]
An In-depth Technical Guide on the Core Biosynthesis Pathway of Delta-Dodecalactone in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delta-dodecalactone is a naturally occurring lactone found in various fruits and dairy products, contributing to their characteristic creamy, fruity, and coconut-like aromas. While its presence in plants is established, the precise biosynthetic pathway has not been fully elucidated. This technical guide synthesizes the current understanding of fatty acid metabolism in plants to propose a putative biosynthetic pathway for this compound. The proposed pathway centers on the hydroxylation of dodecanoic acid (lauric acid) by cytochrome P450 monooxygenases, followed by intramolecular cyclization to form the δ-lactone ring. This document provides a detailed overview of the key enzymes potentially involved, their substrate specificities, and relevant kinetic data from homologous systems. Furthermore, it outlines comprehensive experimental protocols for the characterization of these enzymatic steps and the quantification of this compound in plant tissues. The guide is intended to serve as a foundational resource for researchers investigating lactone biosynthesis in plants and for professionals in drug development and natural product synthesis seeking to harness these pathways.
Introduction
Lactones are a diverse class of cyclic esters that are widespread in nature and contribute significantly to the flavor and fragrance profiles of many plants and foods. This compound (a 12-carbon lactone) is of particular interest due to its pleasant sensory properties and potential applications in the food, cosmetic, and pharmaceutical industries. It has been identified as a natural volatile compound in fruits such as peaches and coconuts.[1][2] Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts.
This guide proposes a putative biosynthetic pathway for this compound in plants, drawing parallels with known fatty acid metabolism pathways. The core hypothesis is a two-step conversion of dodecanoic acid to this compound.
Proposed Biosynthesis Pathway of this compound
The proposed biosynthesis of this compound in plants initiates from the C12 fatty acid, dodecanoic acid (lauric acid). The pathway is hypothesized to proceed via two key enzymatic steps:
-
Hydroxylation: The specific hydroxylation of dodecanoic acid at the δ-carbon (C-5) position to yield 5-hydroxydodecanoic acid. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450).
-
Lactonization: The intramolecular cyclization of 5-hydroxydodecanoic acid to form the six-membered ring of this compound. This step may occur spontaneously or be enzyme-mediated.
dot
Caption: Proposed biosynthesis pathway of this compound in plants.
Key Enzymes and Substrates
2.1.1. Dodecanoic Acid (Lauric Acid): The Precursor
Dodecanoic acid is a saturated fatty acid with a 12-carbon backbone. It is a common component of plant lipids, particularly abundant in the oils of coconut and palm kernel. Its availability as a primary metabolite makes it a logical precursor for the biosynthesis of C12 lactones.
2.1.2. Cytochrome P450 Monooxygenases: The Catalysts for Hydroxylation
Cytochrome P450 enzymes are a large and diverse group of heme-containing proteins that catalyze a wide range of oxidative reactions in plants, including the hydroxylation of fatty acids.[3][4] Several families of plant CYP450s have been shown to be involved in fatty acid metabolism.[5][6]
-
CYP86 Family: Members of this family are known to be fatty acid ω-hydroxylases and are involved in the biosynthesis of suberin and cutin monomers.[2][7][8] Notably, CYP86A1 from Arabidopsis thaliana has been shown to hydroxylate fatty acids with chain lengths from C12 to C18.[7][9]
-
CYP94 Family: This family also contains fatty acid hydroxylases. For instance, CYP94B1 from Arabidopsis thaliana can catalyze the ω-hydroxylation of C12-C18 fatty acids.[10][11]
While these enzymes are primarily characterized as ω-hydroxylases, their substrate promiscuity and the existence of numerous uncharacterized P450s suggest that specific members could catalyze in-chain hydroxylation at the δ-position of dodecanoic acid.
2.1.3. Lactonization: Ring Formation
The final step is the formation of the lactone ring. 5-hydroxydodecanoic acid can undergo intramolecular esterification to form this compound. This reaction can occur spontaneously under acidic conditions, but it is plausible that a specific "lactone synthase" or an esterase working in reverse could catalyze this step in vivo to ensure efficiency and stereospecificity. The existence of such dedicated lactone synthases in plants is an area of active research.
Quantitative Data
Direct quantitative data for the biosynthesis of this compound in plants is scarce. However, data from related systems can provide valuable insights into the potential efficiency of the proposed pathway. The following table summarizes relevant kinetic parameters for plant fatty acid hydroxylases.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/nmol P450) | Source Organism | Reference |
| CYP86A1 | Dodecanoic Acid | ~5 | ~1500 | Arabidopsis thaliana | [7] |
| CYP94A1 | Dodecanoic Acid | ~10 | ~800 | Vicia sativa | |
| CYP703A2 | Dodecanoic Acid | 2.3 ± 0.4 | 14.8 ± 0.6 (nmol/min/mg protein) | Arabidopsis thaliana |
Note: The Vmax values are presented in different units as reported in the literature and should be compared with caution.
Experimental Protocols
To investigate the proposed biosynthetic pathway, a series of experiments can be conducted. The following protocols provide a framework for the heterologous expression of candidate CYP450 enzymes, enzyme activity assays, and the extraction and quantification of this compound from plant tissues.
Heterologous Expression of Candidate CYP450s
This protocol describes the expression of plant cytochrome P450 enzymes in Saccharomyces cerevisiae (yeast), a commonly used system for characterizing these membrane-bound proteins.[1][12][13][14][15]
dot
Caption: Workflow for heterologous expression of CYP450s.
Methodology:
-
Gene Identification and Cloning:
-
Identify candidate CYP450 genes from plant species known to produce this compound (e.g., peach, coconut) through homology searches with known fatty acid hydroxylases (e.g., CYP86 and CYP94 families).
-
Isolate total RNA from relevant plant tissues (e.g., fruit mesocarp) and synthesize cDNA.
-
Amplify the full-length coding sequence of the candidate gene using PCR with gene-specific primers.
-
Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.
-
-
Yeast Transformation and Expression:
-
Transform the expression construct into a suitable yeast strain (e.g., INVSc1) that also expresses a cytochrome P450 reductase, which is essential for P450 activity.
-
Select for transformed yeast colonies on appropriate selection media.
-
Grow a starter culture of the transformed yeast in glucose-containing medium.
-
Inoculate a larger culture with the starter culture and grow to mid-log phase.
-
Induce protein expression by switching to a galactose-containing medium.
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).
-
Resuspend the cells in the same buffer containing a protease inhibitor cocktail.
-
Lyse the cells using glass beads and vigorous vortexing.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer (e.g., TE buffer with 20% glycerol) and store at -80°C.
-
Enzyme Activity Assay for Fatty Acid Hydroxylase
This protocol outlines a method to determine the activity of the heterologously expressed CYP450 enzymes towards dodecanoic acid.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (pH 7.4)
-
Microsomal protein (containing the expressed CYP450)
-
Dodecanoic acid (substrate, dissolved in a suitable solvent like DMSO)
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH.
-
-
Initiate the reaction by adding the NADPH generating system or NADPH.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Add an internal standard (e.g., a structurally similar but chromatographically distinct hydroxy fatty acid).
-
Extract the hydroxylated fatty acids with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization and Analysis:
-
Derivatize the dried extract to improve volatility and detection for GC-MS analysis. A common method is silylation using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).
-
Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 5-hydroxydodecanoic acid product based on its retention time and mass spectrum compared to an authentic standard.
-
Extraction and Quantification of this compound from Plant Tissues
This protocol describes a method for the extraction and quantification of this compound from plant material.[16][17][18][19][20]
Methodology:
-
Sample Preparation:
-
Homogenize fresh or frozen plant tissue in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Add an internal standard (e.g., a non-native lactone like delta-decalactone if analyzing a plant that does not produce it).
-
-
Extraction:
-
Perform solid-liquid extraction, for example, by maceration with sonication.
-
Filter the extract to remove solid plant material.
-
For a more targeted extraction, a solid-phase extraction (SPE) step can be included using a silica-based sorbent.
-
-
Analysis:
-
Concentrate the extract under reduced pressure.
-
Analyze the extract using GC-MS. The identity of this compound can be confirmed by comparing its retention time and mass spectrum with that of an authentic standard.
-
Quantification can be performed by creating a calibration curve with known concentrations of the this compound standard.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in plants is a promising area of research with significant implications for the flavor, fragrance, and pharmaceutical industries. The putative pathway presented in this guide, involving the hydroxylation of dodecanoic acid by cytochrome P450 enzymes, provides a solid foundation for future investigations. The experimental protocols outlined herein offer a roadmap for the identification and characterization of the key enzymes involved.
Future research should focus on:
-
Identification of specific CYP450s: Screening of plant genomes and transcriptomes for candidate genes and their functional characterization.
-
Elucidation of the lactonization step: Determining whether this is a spontaneous or enzyme-catalyzed process and identifying any involved enzymes.
-
Metabolic engineering: Using the knowledge of the biosynthetic pathway to engineer plants or microorganisms for enhanced production of this compound.
-
Quantitative profiling: Comprehensive analysis of this compound levels in various plant species and tissues to understand its physiological roles.
By addressing these research questions, a complete understanding of this compound biosynthesis in plants can be achieved, unlocking its full potential for various applications.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. CYP86B1 Is Required for Very Long Chain ω-Hydroxyacid and α,ω-Dicarboxylic Acid Synthesis in Root and Seed Suberin Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid omega-hydroxylase involved in suberin monomer biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP86A1 from Arabidopsis thaliana encodes a cytochrome P450-dependent fatty acid omega-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of CYP94B1 by WRKY33 controls apoplastic barrier formation in the roots leading to salt tolerance | bioRxiv [biorxiv.org]
- 11. Regulation of a Cytochrome P450 Gene CYP94B1 by WRKY33 Transcription Factor Controls Apoplastic Barrier Formation in Roots to Confer Salt Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The heterologous expression of the cytochromes P450: a new approach for the study of enzyme activities and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards [mdpi.com]
- 18. Matrix solid-phase dispersion extraction coupled with HPLC-diode array detection method for the analysis of sesquiterpene lactones in root of Saussurea lappa C.B.Clarke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of delta-Dodecalactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
delta-Dodecalactone (δ-dodecalactone) is a naturally occurring lactone found in a variety of fruits and dairy products, prized for its creamy, fruity, and coconut-like aroma. This document provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a technical resource for researchers, scientists, and professionals in drug development and other relevant fields. The guide details the compound's key physicochemical characteristics, spectroscopic data, and information on its stability and synthesis. Experimental methodologies for the determination of these properties are also outlined.
Chemical Identity and Structure
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various industries.
| Property | Value | References |
| Appearance | Colorless to pale yellow, viscous liquid | [4][5][6] |
| Odor | Powerful, fresh-fruity, oily, coconut-like, buttery on dilution | [6][8] |
| Taste | Creamy, with peach, pear, and plum-like notes at low levels | [6][8] |
| Melting Point | -12 °C | [4][5][6][8][9][10] |
| Boiling Point | 140-141 °C at 1 mmHg; 285 °C at 760 mmHg | [4][5][8][9][10] |
| Density | 0.942 - 0.950 g/mL at 25 °C | [5][6][8][10] |
| Refractive Index (n²⁰/D) | 1.458 - 1.461 | [5][6][10] |
| Solubility | Insoluble in water; soluble in alcohol, propylene glycol, and vegetable oils. | [5][6][8][11][12] |
| Vapor Pressure | 0.132 Pa at 25 °C | [13] |
| Flash Point | >110 °C (>230 °F) | [11][13] |
| LogP | 3.48 | [13] |
Chemical Properties and Reactivity
This compound is a stable compound under normal storage conditions.[3] As a lactone, it is a cyclic ester and can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding 5-hydroxydodecanoic acid. It is generally resistant to oxidation.[3]
Stability Considerations:
-
pH: Avoid pH > 9 for extended storage.[3]
-
Temperature: Stable up to 50°C under normal conditions.[3]
-
Light: Shows minimal photodegradation.[3]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[14][15]
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, typically appearing around 1735-1750 cm⁻¹. Other significant absorptions would include C-O stretching and the characteristic C-H stretching of the alkyl chain.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the identification and quantification of this compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 198, corresponding to its molecular weight. Fragmentation patterns would be consistent with the structure of a delta-lactone with a heptyl side chain.
Experimental Protocols
The following sections outline generalized experimental methodologies for determining the key physical and chemical properties of this compound. These protocols are based on standard laboratory practices and may need to be adapted based on the specific equipment and reagents available.
Determination of Melting Point
A standard capillary method can be used to determine the melting point of this compound.
-
Apparatus: Melting point apparatus, capillary tubes.
-
Procedure:
-
A small amount of the liquid sample is frozen.
-
The frozen sample is introduced into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min).
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
-
Determination of Boiling Point
The boiling point can be determined by distillation or using a micro-method.
-
Apparatus: Distillation apparatus (distilling flask, condenser, receiving flask, thermometer) or a micro boiling point apparatus.
-
Procedure (Distillation):
-
A sample of this compound is placed in the distilling flask along with boiling chips.
-
The apparatus is assembled, and the sample is heated.
-
The temperature is recorded when the liquid is boiling and the vapor temperature is stable. This stable temperature is the boiling point at the recorded atmospheric pressure.
-
Determination of Density
A pycnometer or a digital density meter can be used for accurate density measurement.
-
Apparatus: Pycnometer or digital density meter, analytical balance, temperature-controlled water bath.
-
Procedure (Pycnometer):
-
The empty pycnometer is weighed.
-
The pycnometer is filled with the sample, ensuring no air bubbles are present, and weighed again at a specific temperature (e.g., 25 °C).
-
The pycnometer is then emptied, cleaned, filled with a reference substance of known density (e.g., distilled water), and weighed at the same temperature.
-
The density of the sample is calculated using the weights and the known density of the reference substance.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is used for the identification and quantification of this compound.
-
Apparatus: Gas chromatograph coupled with a mass spectrometer.
-
Typical GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of around 50-60 °C, held for a few minutes, followed by a ramp up to a final temperature of 250-280 °C.
-
Detector (MS): Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-400.
-
-
Procedure:
-
A diluted solution of the sample in a suitable solvent (e.g., dichloromethane, hexane) is prepared.
-
A small volume (e.g., 1 µL) is injected into the GC.
-
The resulting chromatogram and mass spectra are analyzed to identify and quantify this compound by comparing its retention time and mass spectrum with that of a known standard.
-
Synthesis and Biosynthesis
This compound can be produced through both chemical synthesis and biotechnological routes.
Chemical Synthesis
A common method for the chemical synthesis of this compound is the Baeyer-Villiger oxidation of 2-heptylcyclopentanone.[4] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, forming the corresponding lactone.
Caption: Chemical synthesis of this compound via Baeyer-Villiger oxidation.
Biosynthesis
This compound is produced naturally in various organisms through fatty acid metabolism. One prominent pathway involves the biotransformation of fatty acids, such as ricinoleic acid or dodecanoic acid, by microorganisms like yeasts (e.g., Yarrowia lipolytica).[6] The process typically involves hydroxylation of the fatty acid followed by intramolecular cyclization (lactonization).
Caption: Biosynthetic pathway of this compound from dodecanoic acid.
Applications
This compound is widely used as a flavoring agent in the food industry to impart creamy, fruity, and buttery notes to products such as dairy, baked goods, and beverages.[16][17][18] It is also a valuable ingredient in the fragrance industry for use in perfumes, soaps, and other personal care products.[16]
Safety and Handling
This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent.[19] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to use personal protective equipment such as gloves and safety glasses when handling the pure substance.[20] It should be used in a well-ventilated area.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).[15]
Conclusion
This compound is a commercially significant aroma compound with well-defined physical and chemical properties. This guide provides a foundational understanding of its characteristics, analytical methodologies, and production pathways. The information presented herein is intended to support further research and development involving this versatile molecule.
References
- 1. Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. EP0899342A2 - Process for the biotechnological production of Delta-decalactone and this compound - Google Patents [patents.google.com]
- 5. Sop ftir | PPTX [slideshare.net]
- 6. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 7. researchgate.net [researchgate.net]
- 8. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 9. my.che.utah.edu [my.che.utah.edu]
- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 11. commons.ggc.edu [commons.ggc.edu]
- 12. researchgate.net [researchgate.net]
- 13. europarl.europa.eu [europarl.europa.eu]
- 14. HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu - PMC [pmc.ncbi.nlm.nih.gov]
- 15. store.astm.org [store.astm.org]
- 16. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 17. researchgate.net [researchgate.net]
- 18. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]
- 19. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 20. cbic.yale.edu [cbic.yale.edu]
delta-Dodecalactone CAS number 713-95-1
An In-depth Technical Guide to delta-Dodecalactone (CAS 713-95-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS: 713-95-1), also known as 6-heptyltetrahydro-2H-pyran-2-one or 5-hydroxydodecanoic acid lactone, is a cyclic ester belonging to the lactone family.[1][2] It is a 12-carbon aliphatic lactone featuring a six-membered tetrahydropyran-2-one ring with a heptyl substituent at the 6-position.[1] This compound is found naturally in trace amounts in milk fat, butter, cheese, coconut, and stone fruits like peaches and apricots.[1][3] Industrially, it is primarily produced synthetically and is highly valued in the flavor and fragrance industries for its powerful, creamy, and fruity aroma profile, often described as peachy, milky, and coconut-like.[1][4][5][6] Its stability and long-lasting scent make it a versatile ingredient in perfumery, cosmetics, food and beverage products, and functional fragrances.[1][6]
Physicochemical and Toxicological Data
The key quantitative properties and safety data for this compound are summarized below.
Physicochemical Properties
This compound is a colorless to pale yellow viscous liquid at room temperature.[1][2][4][5] It is insoluble in water but soluble in organic solvents such as alcohol and oils.[5][7]
| Property | Value | Source(s) |
| CAS Number | 713-95-1 | [1][4] |
| Molecular Formula | C₁₂H₂₂O₂ | [1][4] |
| Molecular Weight | 198.30 - 198.31 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1][3][4] |
| Odor Profile | Fruity, peach, coconut, creamy, buttery, oily | [1][4][5] |
| Melting Point | -12 °C | [2][3][4][5][8] |
| Boiling Point | ~280-290 °C (at 760 mmHg) 140-141 °C (at 1 mmHg) | [1][4][5][8] |
| Density | 0.942 - 0.97 g/mL (at 20-25 °C) | [1][2][4][5] |
| Refractive Index | 1.450 - 1.461 (at 20 °C) | [1][2][5][9] |
| Flash Point | >100 °C / 171 °C | [1][3][7] |
| Vapor Pressure | < 0.1 mmHg (at 20 °C) | [10] |
Toxicological Data
This compound is Generally Recognized As Safe (GRAS) for use as a flavoring agent.[1] It is considered to have low toxicity.
| Endpoint | Result | Species | Source(s) |
| Acute Oral LD50 | > 5000 mg/kg | Rat | [11][12] |
| Acute Dermal LD50 | > 5000 mg/kg | Rabbit | [11][12] |
| Skin Irritation | Causes mild skin irritation | Not specified | [11] |
| Eye Irritation | Causes serious eye irritation | Not specified | [7] |
| Genotoxicity | No concern for genotoxicity | In vitro (BlueScreen assay) | [13] |
| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, ACGIH, or OSHA | Not applicable | [7] |
| Repeated Dose NOAEL | 333 mg/kg/day (derived) | Not specified | [13] |
Applications and Usage Levels
This compound is widely used to impart or enhance creamy and fruity notes in various products.[1][6] In perfumery, it acts as a bridge between fruity and creamy accords, adding volume and warmth.[1] In the food industry, it is used to create authentic dairy and fruit flavors.[6]
| Application Category | Specific Use | Recommended Level (ppm) | Source(s) |
| Flavor | Dairy (Butter, Cream, Milk) | 10 - 50 | [1] |
| Fruit (Peach, Pear, Plum) | 100 - 500 | [1][14] | |
| Baked Goods | 0.06 | [2][15] | |
| Gelatins & Puddings | 0.06 | [2] | |
| Butterscotch, Caramel, Toffee | 1000 | [14] | |
| Roast Beef Flavors | 600 | [14] | |
| Pork Flavors | 500 | [14] | |
| Coffee | 200 | [14] | |
| Fragrance | Fine Fragrance Concentrates | Up to 12% (120,000 ppm) | [10] |
| Cosmetics & Personal Care | Not specified | [6] | |
| Household Products | Not specified | [6] |
Experimental Protocols
Chemical Synthesis: Baeyer-Villiger Oxidation
A common industrial synthesis route for this compound involves the Baeyer-Villiger oxidation of 2-heptylcyclopentanone.[1][16][17] This method consists of two main stages: the synthesis of the ketone intermediate and its subsequent oxidation to the lactone.
Protocol: One-Pot Synthesis of 2-Heptylcyclopentanone followed by Oxidation [16]
-
Step 1: Synthesis of 2-Heptylcyclopentanone Intermediate
-
Under conditions of controlled temperature and pressure, a mixture of cyclopentanone and n-heptanal is prepared.
-
This mixture is added dropwise into an alkaline aqueous solution containing a hydrogenation catalyst.
-
This setup allows for a one-pot reaction where aldol condensation and catalytic hydrogenation occur simultaneously to form the 2-heptylcyclopentanone intermediate.
-
-
Step 2: Baeyer-Villiger Oxidation to δ-Dodecalactone
-
The crude 2-heptylcyclopentanone (675g) is dissolved in a solvent such as toluene (1350g) in a three-necked flask.
-
While stirring at 25°C, an oxidizing agent like 50.8% hydrogen peroxide (272.6g) is added dropwise over approximately 1 hour. Peroxy acids can also be used as oxidants.[17]
-
The reaction is maintained at this temperature for 3 hours, with progress monitored by Gas Chromatography (GC) until the starting material is consumed.
-
The reaction mixture is then quenched and washed sequentially with a 20% sodium sulfite solution and a 5% sodium sulfate solution.
-
The solvent (toluene) is removed by distillation under reduced pressure.
-
The final product, this compound, is purified by vacuum distillation, collecting the fraction at 130-135 °C / 1.5 mmHg.
-
Biotechnological Synthesis (Proposed Pathway)
A novel metabolic pathway for the de novo biosynthesis of this compound has been proposed.[18] This pathway leverages engineered enzymes within a microbial host, such as E. coli.
Protocol Overview:
-
Acyl-ACP Production: The host's endogenous fatty acid biosynthesis pathway produces acyl-ACPs (acyl carrier proteins).
-
Thioesterase Activity: A C12-specific acyl-ACP thioesterase is introduced to hydrolyze the thioester bond of dodecanoyl-ACP, releasing free dodecanoic acid.
-
Hydroxylation: An engineered cytochrome P450 monooxygenase (such as a mutant of CYP102A1 from Priestia megaterium) hydroxylates the dodecanoic acid at the C-5 (δ) position to form 5-hydroxydodecanoic acid.[18]
-
Lactonization: The resulting 5-hydroxydodecanoic acid spontaneously or enzymatically undergoes intramolecular cyclization (lactonization) under acidic conditions to form this compound.[18]
References
- 1. This compound (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. This compound | C12H22O2 | CID 12844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ScenTree - this compound (CAS N° 713-95-1) [scentree.co]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 713-95-1 [chemicalbook.com]
- 6. Delta Dodecalactone – Creamy Fruity Aroma Chemical Supplier [chemicalbull.com]
- 7. aurochemicals.com [aurochemicals.com]
- 8. Natural Delta Dodecalactone manufacturers and suppliers in China - ODOWELL [odowell.com]
- 9. δ-十二内酯 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 10. Perfumers Apprentice - Dodecalactone Delta [shop.perfumersapprentice.com]
- 11. vigon.com [vigon.com]
- 12. foreverest.net [foreverest.net]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 14. perfumerflavorist.com [perfumerflavorist.com]
- 15. Page loading... [guidechem.com]
- 16. CN103044374A - Synthesis method of this compound - Google Patents [patents.google.com]
- 17. CN102942548B - this compound synthesis method - Google Patents [patents.google.com]
- 18. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Delta-Dodecalactone: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-dodecalactone (DDL) is a naturally occurring lactone that has garnered significant interest across various scientific disciplines. Initially identified as a key contributor to the characteristic flavors of dairy products and fruits, its unique chemical properties and biosynthetic origins have since become subjects of extensive research. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound, with a focus on the experimental methodologies that have been pivotal in its characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of this versatile molecule.
Historical Perspective: From Dairy Aroma to Fruit Volatile
The story of this compound begins in the mid-20th century with investigations into the flavor components of milk fat. In the 1950s, Stuart Patton and his colleagues at Pennsylvania State University were instrumental in identifying lactones as significant contributors to the flavor profile of heated milk fat. Their work laid the foundation for the eventual isolation and identification of specific lactones.
A significant breakthrough occurred in 1960 when B.W. Tharp and Stuart Patton definitively identified this compound in the steam distillate of milk fat. Their research, published in the Journal of Dairy Science, marked the first official isolation of this compound from a natural source.[1][2][3][4] This discovery was crucial in understanding the "coconut-like" flavor defect that can develop in dairy products.[1][3][4]
Nearly a decade later, in 1969, the presence of this compound was confirmed in a completely different natural source: peaches. A study by J.Y. Do and his team, published in the Journal of Food Science, identified this compound as one of the volatile components contributing to the complex aroma of peaches. This finding highlighted the widespread occurrence of this lactone in nature and expanded its relevance beyond the dairy industry.
Physicochemical Properties and Quantitative Data
This compound is a colorless to pale yellow liquid with a characteristic creamy, fruity, and coconut-like aroma.[5][6] Its chemical and physical properties are summarized in the table below, providing a valuable reference for experimental design and analysis.
| Property | Value | References |
| Chemical Formula | C₁₂H₂₂O₂ | [7] |
| Molecular Weight | 198.30 g/mol | [7] |
| CAS Number | 713-95-1 | [7] |
| Appearance | Colorless to pale yellow liquid | [5][6] |
| Odor | Creamy, fatty, fruity, peach, coconut | [5][6][8] |
| Melting Point | -12 °C | [7] |
| Boiling Point | 285 °C (at 760 mmHg) | |
| Flash Point | >100 °C | [5] |
| Density | 0.948 - 0.954 g/cm³ at 20 °C | [5] |
| Refractive Index | 1.458 - 1.461 at 20 °C | [5] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [7] |
The concentration of this compound varies significantly depending on the natural source and processing conditions. The following table provides a summary of reported concentrations in various food products.
| Food Product | Concentration Range | References |
| Butter | 2.55 - 24.2 mg/kg | [9] |
| Heated Milk Fat | Present (qualitative) | [10][11] |
| Full-Fat Cream | High Flavor Dilution Factor | [12] |
| Various Cheeses | Present (qualitative) | [5] |
| Peaches | Varies by cultivar | |
| Apricot | Present (qualitative) | [5] |
| Coconut | 0.1 - 60 mg/kg | [9] |
| Strawberry | Present (qualitative) | [5] |
Key Experimental Protocols for Isolation
The isolation of this compound from its natural sources has historically relied on a combination of distillation, extraction, and chromatographic techniques. The following sections detail the methodologies employed in the seminal studies that first identified this compound.
Isolation from Milk Fat (Tharp and Patton, 1960)
The pioneering work of Tharp and Patton involved a multi-step process to isolate and identify this compound from milk fat. The general workflow is outlined below.
Detailed Methodology:
-
Steam Distillation: Anhydrous milk fat was subjected to steam distillation to separate the volatile components, including lactones, from the non-volatile lipids.
-
Liquid-Liquid Extraction: The collected distillate was then extracted with a non-polar solvent, Skellysolve F (a brand of hexane), to concentrate the lipid-soluble flavor compounds.
-
Solvent Evaporation: The organic solvent was carefully evaporated to yield a concentrated flavor extract.
-
Column Chromatography: The extract was further purified using column chromatography on silicic acid. A gradient elution with increasing concentrations of diethyl ether in Skellysolve F was used to separate the different classes of compounds.
-
Paper Chromatography: The fractions containing the lactones were then analyzed using paper chromatography, a common technique at the time for separating and identifying compounds. This step was crucial for the definitive identification of this compound by comparing its migration with that of a synthetic standard.
Isolation from Peaches (Do et al., 1969)
The identification of this compound in peaches utilized the then-emerging technique of gas chromatography, which offered significantly higher resolution and sensitivity for analyzing volatile compounds.
Detailed Methodology:
-
High-Vacuum Distillation: A puree of fresh peaches was subjected to high-vacuum distillation at a low temperature to gently remove the volatile aroma compounds without causing thermal degradation.
-
Condensate Collection: The volatile compounds were collected in a cold trap.
-
Liquid-Liquid Extraction: The aqueous condensate was extracted with diethyl ether to transfer the aroma compounds into an organic solvent.
-
Concentration: The ether extract was dried over anhydrous sodium sulfate and carefully concentrated to a small volume.
-
Gas-Liquid Chromatography (GLC): The concentrated extract was then injected into a gas chromatograph for separation of the individual volatile components. The identification of this compound was based on the correspondence of its retention time with that of an authentic standard.
Biosynthesis of this compound
While a specific signaling pathway involving this compound in the context of drug development has not been elucidated, its biosynthesis from fatty acid precursors is an area of active research. The general pathway involves the hydroxylation of a fatty acid followed by intramolecular esterification to form the lactone ring.
This pathway highlights the enzymatic conversion of common fatty acids into flavor-active lactones. Understanding these biosynthetic routes is of great interest for the industrial production of "natural" flavor compounds through fermentation and biocatalysis.
Conclusion and Future Directions
The discovery and isolation of this compound represent a significant chapter in the history of flavor chemistry. From its initial identification as a component of milk fat aroma to its recognition as a contributor to the fruity notes of peaches, the journey of this molecule has been intertwined with advancements in analytical chemistry. The detailed experimental protocols from the pioneering studies of Patton, Tharp, and Do provide a fascinating glimpse into the techniques of the time and serve as a foundation for modern analytical methods.
While the primary role of this compound has been established in the realm of flavor and fragrance, the potential for other biological activities remains an open area of investigation. For drug development professionals, the exploration of lactones as a chemical class for potential therapeutic applications is a continuing endeavor. Although no specific signaling pathway for this compound has been identified to date, its natural origin and established safety profile make it an intriguing candidate for future research into its potential physiological effects. Further studies are warranted to explore the broader biological context of this and other naturally occurring lactones.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Coconut-Like Flavor Defect of Milk Fat. IV. Demonstration of δ-Dodecalactone in the Steam Distillate from Milk Fat [ouci.dntb.gov.ua]
- 5. firmenich.com [firmenich.com]
- 6. acsint.biz [acsint.biz]
- 7. This compound | C12H22O2 | CID 12844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 713-95-1 [thegoodscentscompany.com]
- 9. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 10. DELTA-CAPROLACTONE IN HEATED MILK FAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. Sensory-directed identification of creaminess-enhancing volatiles and semivolatiles in full-fat cream - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Organoleptic Properties and Sensory Profile of delta-Dodecalactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-dodecalactone (δ-dodecalactone) is a naturally occurring lactone found in a variety of food products, most notably dairy and fruits. It is a key aroma compound that imparts characteristic creamy, fruity, and fatty notes, making it a significant ingredient in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the organoleptic properties and sensory profile of this compound, including quantitative data, detailed experimental protocols for its sensory evaluation, and an exploration of the potential signaling pathways involved in its perception.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and product development.
| Property | Value | Reference |
| Chemical Name | 6-Heptyltetrahydro-2H-pyran-2-one | [1] |
| Synonyms | 5-Hydroxydodecanoic acid δ-lactone, (±)-δ-Heptyl-δ-valerolactone | [1] |
| CAS Number | 713-95-1 | [1] |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.30 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor Type | Fruity-lactonic, tropical, creamy | [1][4] |
| Taste Description at 10 ppm | Creamy, fatty, dairy, rich buttery, fruity, peach, nutty | [2] |
| Melting Point | -12 °C | [3] |
| Boiling Point | 140-141 °C at 1 mmHg | [2] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [3] |
Organoleptic Properties and Sensory Profile
This compound possesses a complex and multifaceted sensory profile, characterized by a combination of creamy, fruity, and fatty notes. Its perception is highly dependent on its concentration.
Aroma Profile
The aroma of this compound is generally described as pleasant and multifaceted. At higher concentrations, it is often characterized by the following descriptors:
-
Creamy and Buttery: This is one of the most prominent characteristics, reminiscent of dairy products like butter and cream.[2][4]
-
Fruity: Descriptors such as peach, apricot, and coconut are frequently used to describe its fruity character.[1][2][4]
-
Fatty and Oily: An underlying fatty or oily note contributes to its rich and mouth-coating perception.[2][4]
-
Sweet: A general sweet aroma is also associated with this compound.[4]
-
Waxy: Some evaluators perceive a waxy note.[5]
-
Metallic: A subtle metallic note has also been reported.[2]
Flavor Profile
The flavor profile of this compound mirrors its aroma, with a dominant creamy and fruity character. At a concentration of 10 ppm in a neutral medium, it is described as:
-
Creamy, Fatty, and Dairy: These descriptors highlight its significant contribution to a rich, dairy-like taste.[2]
-
Buttery: A distinct buttery flavor is a key characteristic.[2]
-
Fruity: The fruity notes are often specified as peach-like.[2]
-
Nutty: A subtle nutty flavor has also been identified.[2]
Quantitative Sensory Data
| Parameter | Value | Matrix | Reference |
| Taste Threshold | 10 ppm (10,000 ppb) | Not specified | |
| Recommended Usage Level (Flavors) | 10-50 ppm | General | [1][6] |
| Recommended Usage Level (Butter Flavor) | Up to 6000 ppm | Flavor formulation | [7] |
| Recommended Usage Level (Cheese Flavor) | 200-300 ppm | Flavor formulation | [7] |
| Recommended Usage Level (Peach/Apricot Flavor) | 200-500 ppm | Flavor formulation | [8] |
| Odor Activity Value (OAV) / Flavor Dilution (FD) Factor | High FD factors in dairy products, indicating significant contribution to aroma. | Dairy products | [9] |
Experimental Protocols for Sensory Evaluation
The sensory profile of this compound is typically determined using established sensory evaluation techniques. The following are detailed methodologies for key experiments that can be adapted for its analysis.
Descriptive Sensory Analysis
Objective: To identify and quantify the sensory attributes of this compound.
Panelists: A panel of 8-12 trained assessors is typically used. Panelists are selected based on their sensory acuity, ability to discriminate between different stimuli, and verbal fluency. Training involves familiarization with the sensory attributes of lactones and the use of intensity scales.
Methodology (Quantitative Descriptive Analysis - QDA®):
-
Term Generation: Panelists are presented with samples of this compound at various concentrations in a neutral base (e.g., deodorized oil or water with an emulsifier) and collaboratively develop a lexicon of descriptive terms for its aroma and flavor.
-
Reference Standards: Reference standards for each descriptor are provided to anchor the panelists' evaluations. For example, for "creamy," a standardized solution of cream or butter flavor might be used.
-
Intensity Rating: Panelists individually rate the intensity of each attribute on a structured scale, typically a 15-cm line scale anchored with "low" and "high" at the ends.[5][10]
-
Data Analysis: The data from the individual panelists are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations or samples. Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes.
Triangle Test
Objective: To determine if a perceptible sensory difference exists between two samples, for instance, a product with and without added this compound.
Panelists: A panel of at least 24-30 consumer panelists is typically used for this discrimination test.
Methodology:
-
Sample Preparation: Three samples are presented to each panelist simultaneously. Two of the samples are identical (A), and one is different (B). The order of presentation is randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
Evaluation: Panelists are instructed to taste each sample from left to right and identify the "odd" or different sample.
-
Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third of the total number of panelists). Statistical tables (based on the binomial distribution) are used to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).
Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the odor-active compounds in a complex mixture and characterize their aroma.
Methodology:
-
Sample Preparation: The volatile compounds from a sample containing this compound (e.g., a dairy product or fruit extract) are extracted using techniques like solid-phase microextraction (SPME) or solvent extraction.
-
GC Separation: The extracted volatiles are injected into a gas chromatograph, which separates the compounds based on their boiling points and polarity.
-
Olfactometry: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port. A trained panelist sniffs the effluent and records the time, duration, and description of any detected odors.
-
Data Analysis: The olfactometry data is combined with the chemical data to create an aromagram, which shows the odor-active regions of the chromatogram. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor, which is a measure of the odor potency of a compound.[9]
Signaling Pathways in this compound Perception
The perception of flavor is a complex process involving the interaction of volatile and non-volatile compounds with olfactory and gustatory receptors.
Olfactory Perception
The fruity and creamy aroma of this compound is perceived through its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. ORs are a large family of G protein-coupled receptors (GPCRs).[11] The binding of an odorant molecule like this compound to a specific OR, or a combination of ORs, initiates a signal transduction cascade.
While the specific human olfactory receptors that bind to this compound have not yet been definitively identified in published literature, the general mechanism of olfactory signal transduction is well-established:
-
Binding: this compound, being a volatile compound, travels to the olfactory epithelium and binds to one or more specific ORs on the cilia of olfactory sensory neurons.
-
G-protein Activation: This binding causes a conformational change in the OR, which in turn activates an associated G-protein (Gαolf).
-
Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (Na⁺ and Ca²⁺) into the neuron.
-
Depolarization and Action Potential: The influx of positive ions depolarizes the neuron. If the depolarization reaches a certain threshold, it triggers an action potential.
-
Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed and integrated with signals from other neurons, leading to the perception of the specific aroma of this compound.
Gustatory and Chemosensory Perception
The "taste" of this compound is a complex perception that involves both gustatory (taste) and retronasal olfactory (aroma perceived in the mouth) inputs. While the creamy and fruity notes are primarily perceived via olfaction, some research suggests that lactones may also interact with other sensory receptors in the oral cavity.
Recent studies have indicated that certain lactones can act as agonists or antagonists on transient receptor potential (TRP) channels, such as TRPV1 and TRPA1, which are involved in the perception of pungency and other chemosensory sensations.[6] For example, this compound has been found to act as an antagonist on TRPA1.[6] This suggests that in addition to its characteristic aroma, this compound may modulate the perception of other flavor compounds.
The direct interaction of this compound with specific gustatory receptors for the five basic tastes (sweet, sour, salty, bitter, umami) has not been clearly established. The "creamy" and "fatty" sensations are likely a multimodal perception resulting from the combination of its aroma, its physical properties (oily mouthfeel), and potential interactions with receptors that sense texture and chemesthesis.
Conclusion
This compound is a valuable compound with a complex and desirable organoleptic profile, characterized by creamy, fruity, and buttery notes. Its sensory perception is a result of its interaction with the olfactory system, and potentially with other chemosensory receptors in the oral cavity. A comprehensive understanding of its sensory properties, achieved through rigorous sensory evaluation and instrumental analysis, is crucial for its effective application in the development of food, beverage, and fragrance products. Further research is needed to fully elucidate the specific olfactory and gustatory receptors involved in its perception, which will provide deeper insights into the molecular basis of flavor and aroma.
References
- 1. This compound (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Fragrance University [fragranceu.com]
- 3. This compound | C12H22O2 | CID 12844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. delta-Lactones [leffingwell.com]
- 6. researchgate.net [researchgate.net]
- 7. News - Milk flavor raw material delta dodecalactone and its usage suggestion. [sprchemical.com]
- 8. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensory-directed identification of creaminess-enhancing volatiles and semivolatiles in full-fat cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Olfactory receptor - Wikipedia [en.wikipedia.org]
Delta-Dodecalactone: A Comprehensive Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Delta-dodecalactone, a naturally occurring lactone found in fruits and dairy products, is a widely utilized fragrance and flavoring ingredient. This technical guide provides an in-depth analysis of its toxicological and safety data, compiled from peer-reviewed studies and regulatory assessments. The information is presented to support safety evaluations and inform research and development activities.
Toxicological Data Summary
The toxicological profile of this compound has been established through a combination of in vivo and in vitro studies on the substance itself, as well as through read-across approaches with structurally similar molecules. The data consistently indicate a low order of toxicity.
Acute Toxicity
This compound exhibits low acute toxicity via oral and dermal routes of administration.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | >2000 mg/kg bw | [1] |
| LD50 | Rat | Oral | >5000 mg/kg | [2][3][4][5][6][7] |
| LD50 | Rabbit | Dermal | >2000 mg/kg bw | [1] |
| LD50 | Rabbit | Dermal | >5000 mg/kg | [4][6][7] |
Repeated Dose Toxicity
No substance-specific repeated-dose toxicity data for this compound are available. However, a reliable assessment has been conducted using a read-across approach with delta-decalactone.[1]
| Study Type | Species | Route | NOAEL | Read-Across Substance | Reference |
| 28-day study (OECD 407) | Rat | Oral (gavage) | 1000 mg/kg bw/day (highest dose tested) | delta-Decalactone | [1][8] |
| Derived NOAEL (with safety factor of 3) | - | - | 333 mg/kg bw/day | delta-Decalactone | [1][8][9] |
Genotoxicity
| Assay | Test System | Metabolic Activation | Result | Read-Across Substance | Reference |
| Ames Test | Salmonella typhimurium | With and without | Not expected to be genotoxic | Hydroxynonanoic acid, delta-lactone | [1] |
| In vitro Micronucleus Test | Human lymphocytes | With and without | Non-clastogenic | Hydroxynonanoic acid, delta-lactone | [9] |
| BlueScreen HC Assay | Human cell-based | With and without | Negative for genotoxicity | - | [9] |
Skin and Eye Irritation
Studies have shown that this compound is not a skin or eye irritant.
| Endpoint | Species | Result | Reference |
| Skin Irritation (OECD 404) | Rabbit | Not irritant | [1] |
| Eye Irritation (OECD 405) | Rabbit | No eye irritation | [1][10] |
Skin Sensitization
Based on animal and human studies, as well as read-across data, this compound is not considered a skin sensitizer.[9]
| Study Type | Species | Vehicle | Concentration | Result | Reference |
| Guinea Pig Maximization Test | Guinea Pig | - | - | Not sensitizing | [9] |
| Human Maximization Test | Human | Petrolatum | 12% | No sensitization reactions | [1][10] |
Phototoxicity
This compound is not expected to be phototoxic or photoallergenic.[9] UV/Vis absorption spectra show no significant absorption in the range of 290 to 700 nm.[9]
Reproductive and Developmental Toxicity
A read-across approach with delta-decalactone was used to assess reproductive and developmental toxicity, indicating no concerns at the highest dose tested.
| Endpoint | Read-Across Substance | NOAEL | Reference |
| Reproductive and Developmental Toxicity | delta-Decalactone | 1000 mg/kg bw/day | [1] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the interpretation and application of safety data. The following sections outline the typical protocols for the studies cited.
Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
This study design, used for the read-across substance delta-decalactone, provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period.
Caption: Workflow for a 28-day repeated dose oral toxicity study (OECD 407).
In Vitro Micronucleus Assay
This genotoxicity test is used to detect substances that induce micronuclei in cultured cells, indicating chromosomal damage.
Caption: General workflow for an in vitro micronucleus assay.
Signaling Pathways and Metabolism
Based on available literature, no specific signaling pathways have been identified as being directly modulated by this compound to elicit a toxic response. Its metabolism is understood to follow the general pathway for linear aliphatic hydroxy carboxylic acids, which involves hydrolysis and subsequent rapid oxidation via the fatty acid beta-oxidation pathway.[10] A study with radiolabeled γ-decalactone and γ-dodecalactone in rats showed that they are metabolized similarly to lauric acid, with a significant portion being eliminated as carbon dioxide.[10]
Caption: Simplified metabolic pathway of this compound.
Conclusion
The comprehensive toxicological data available for this compound, supplemented by data from structurally related read-across substances, supports its classification as a material with a low order of toxicity. It is not acutely toxic, not a skin or eye irritant, not a skin sensitizer, and shows no evidence of genotoxicity or phototoxicity. The established No-Observed-Adverse-Effect Level from a robust read-across study provides a high margin of safety for its current uses in consumer products. Its metabolism is well-understood and follows a predictable pathway for fatty acids.
References
- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 2. foreverest.net [foreverest.net]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. vigon.com [vigon.com]
- 5. This compound | C12H22O2 | CID 12844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aurochemicals.com [aurochemicals.com]
- 7. This compound, 713-95-1 [thegoodscentscompany.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
Delta-Dodecalactone: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-dodecalactone (DDL) is a naturally occurring fatty acid lactone found in various fruits and dairy products. It is widely utilized in the flavor, fragrance, and pharmaceutical industries for its characteristic peachy, creamy, and buttery aroma and taste. For formulation development, understanding the solubility of this compound in different organic solvents is of paramount importance. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for its determination, and a logical workflow for solvent selection.
Core Concepts in Solubility
The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound, a nonpolar molecule, is governed by the principle of "like dissolves like." Therefore, it is expected to exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents like water.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on various technical data sheets and scientific publications, a qualitative and semi-quantitative understanding of its solubility has been established. The following table summarizes the available information.
| Solvent | Chemical Formula | Polarity | Solubility | Temperature (°C) | Citation |
| Water | H₂O | High | 41.54 mg/L (Insoluble) | 25 | [1][2] |
| Ethanol (96%) | C₂H₅OH | High | Fully Miscible | Not Specified | [3] |
| Propylene Glycol | C₃H₈O₂ | Medium | Poorly Soluble | Not Specified | [4][5][6] |
| Dipropylene Glycol | C₆H₁₄O₃ | Medium | Fully Miscible | Not Specified | [3] |
| Fixed Oils | N/A | Low | Soluble | Not Specified | [1][4][5] |
| Other Organic Solvents | N/A | Varies | Soluble | Not Specified | [7] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound in specific organic solvents, a well-defined experimental protocol is necessary. The following sections detail a comprehensive methodology based on the widely accepted shake-flask method, followed by quantitative analysis using gas chromatography.
Principle of the Shake-Flask Method
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.[8] It involves agitating an excess amount of the solute in the solvent for a sufficient period to reach equilibrium. After saturation, the undissolved solute is separated, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Mechanical shaker or orbital incubator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms, DB-WAX)
-
Autosampler vials
Experimental Workflow
References
- 1. This compound, 713-95-1 [thegoodscentscompany.com]
- 2. (R)-delta-dodecalactone, 29587-89-1 [thegoodscentscompany.com]
- 3. This compound (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. This compound | 713-95-1 [chemicalbook.com]
- 5. This compound CAS#: 713-95-1 [m.chemicalbook.com]
- 6. This compound | C12H22O2 | CID 12844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. foreverest.net [foreverest.net]
- 8. who.int [who.int]
Methodological & Application
Application Notes and Protocols: Chemical Synthesis of δ-Dodecalactone from 2-Heptylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical synthesis of δ-dodecalactone, a valuable fragrance and flavor compound, from the precursor 2-heptylcyclopentanone. The primary synthetic route detailed is the Baeyer-Villiger oxidation, a reliable method for converting cyclic ketones to lactones. Protocols utilizing both traditional peroxyacid oxidants, such as meta-chloroperoxybenzoic acid (m-CPBA), and greener alternatives like hydrogen peroxide with a catalyst are presented. This guide includes quantitative data, step-by-step methodologies, and visual diagrams to assist researchers in the successful synthesis and characterization of δ-dodecalactone.
Introduction
δ-Dodecalactone is a naturally occurring lactone found in various fruits and dairy products, prized for its creamy, fruity, and coconut-like aroma. Its application spans the food, fragrance, and pharmaceutical industries. Chemical synthesis provides a consistent and scalable supply of this important compound. The Baeyer-Villiger oxidation of 2-heptylcyclopentanone is a common and effective method for its production. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, yielding the corresponding δ-lactone. This document outlines two primary protocols for this transformation, offering flexibility in reagent choice and reaction conditions.
Reaction Mechanism: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of 2-heptylcyclopentanone to δ-dodecalactone proceeds through a well-established mechanism. The key steps involve the nucleophilic attack of an oxidant on the protonated carbonyl carbon of the ketone, followed by a concerted rearrangement to form the lactone.
Application Notes and Protocols: Baeyer-Villiger Oxidation for the Synthesis of δ-Dodecalactone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Delta-Dodecalactone (δ-dodecalactone) is a significant compound in the flavor and fragrance industry, prized for its creamy, fruity aroma reminiscent of peach and coconut.[1][2] It is found naturally in butter, cheese, apricots, and coconuts.[2] While it can be extracted from natural sources, chemical synthesis is the primary route for industrial production.[3] A cornerstone of its synthesis is the Baeyer-Villiger oxidation, a reliable reaction that converts a cyclic ketone into a lactone (a cyclic ester).[4][5]
The standard synthetic pathway involves the Baeyer-Villiger oxidation of 2-heptylcyclopentanone.[1][2] This reaction inserts an oxygen atom adjacent to the carbonyl group of the cyclic ketone, expanding the five-membered ring into a six-membered lactone.[6] Historically, this transformation was achieved using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).[1] However, modern methods increasingly favor greener, safer oxidants such as hydrogen peroxide (H₂O₂) in combination with various acid catalysts.[3][7] These newer protocols offer improved environmental and economic performance by avoiding hazardous peroxyacids and minimizing organic waste.[3]
Logical Workflow and Reaction Mechanism
The synthesis of δ-dodecalactone is typically a multi-step process, beginning with the formation of the ketone precursor followed by the key oxidation step. The Baeyer-Villiger oxidation itself proceeds through a well-established mechanism involving a critical tetrahedral intermediate.
Caption: Overall synthetic workflow for δ-dodecalactone production.
Caption: General mechanism of the Baeyer-Villiger oxidation.
Comparative Data of Synthetic Protocols
The choice of oxidant and catalyst significantly impacts reaction efficiency, safety, and environmental footprint. The following table summarizes quantitative data from different protocols for the Baeyer-Villiger oxidation step.
| Parameter | Protocol 1: H₂O₂ / Heteropoly Acid[3] | Protocol 2: H₂O₂ / Heteropoly Acid[3] | Protocol 3: H₂O₂ / Heteropoly Acid[3] |
| Starting Material | 2-Heptylcyclopentanone | 2-Heptylcyclopentanone | 2-Heptylcyclopentanone |
| Oxidant | 30% H₂O₂ | 30% H₂O₂ | 30% H₂O₂ |
| Oxidant:Substrate (mol ratio) | 1:1 | 2:1 | 1:1 |
| Catalyst | Phosphotungstic Acid | Phosphotungstic Acid | Silica-supported Phosphotungstic Acid |
| Catalyst Loading | 5% (w/w of substrate) | 5% (w/w of substrate) | 10% (w/w of substrate) |
| Solvent | None (Solvent-free) | None (Solvent-free) | None (Solvent-free) |
| Temperature (°C) | 70 | 70 | 70 |
| Time (h) | 12 | 12 | 5 |
| Conversion (%) | 73 | 100 | 100 |
| Yield (%) | 45 | 62 | 55 |
Experimental Protocols
Protocol 1: Synthesis of Precursor (2-Heptylcyclopentanone)
This protocol describes the synthesis of the ketone starting material in two steps.
Step A: Aldol Condensation and Dehydration
-
To a suitable reactor, add cyclopentanone and an aqueous solution of sodium hydroxide (e.g., 1 wt%).
-
Heat the mixture to the desired temperature (e.g., 30°C).
-
Slowly add n-heptanal to the mixture over a period of 2 hours while maintaining the temperature.
-
After the addition is complete, continue stirring for an additional hour.
-
Cool the reaction mixture and separate the organic layer. The crude product is 2-heptylidene-cyclopentanone.
Step B: Catalytic Hydrogenation [8]
-
Place the crude 2-heptylidene-cyclopentanone from Step A into a hydrogenation reactor.
-
Add a suitable solvent (e.g., ethanol) and a hydrogenation catalyst (e.g., Pt/C).
-
Pressurize the reactor with hydrogen gas (H₂) to the required pressure.
-
Heat the mixture (e.g., 40-80°C) and stir until hydrogen uptake ceases.[8]
-
Filter off the catalyst and remove the solvent under reduced pressure.
-
The resulting crude 2-heptylcyclopentanone can be purified by vacuum distillation to yield a product with >98% purity.[8]
Protocol 2: Baeyer-Villiger Oxidation with Hydrogen Peroxide and Heteropoly Acid
This protocol is adapted from a green chemistry approach for the synthesis of δ-dodecalactone.[3]
Materials:
-
2-Heptylcyclopentanone (0.91 g)
-
30% (w/w) Hydrogen Peroxide (H₂O₂)
-
Catalyst: Silica-supported phosphotungstic acid (10% by weight of the ketone)
-
5% (w/w) Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Charge a 50 mL three-necked flask equipped with a magnetic stirrer with 2-heptylcyclopentanone (0.91 g).
-
Add the silica-supported phosphotungstic acid catalyst (0.091 g, 10% w/w).
-
Begin stirring and heat the mixture to 70°C.
-
Slowly add 30% hydrogen peroxide dropwise. The molar ratio of H₂O₂ to 2-heptylcyclopentanone should be 1:1.
-
Maintain the reaction at 70°C with vigorous stirring for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture using a glass funnel to recover the solid catalyst.
-
Transfer the filtrate to a separatory funnel and allow the layers to separate. Collect the organic phase.
-
Wash the organic phase three times with a 5% aqueous solution of sodium bicarbonate, followed by washing with deionized water until the organic phase is neutral.
-
Combine all aqueous phases and extract with ethyl acetate to recover any dissolved product.
-
Merge the ethyl acetate extract with the original organic phase.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent by vacuum rotary evaporation.
-
The resulting crude δ-dodecalactone can be analyzed by gas chromatography. Under these conditions, a 100% conversion of the starting material and a 55% yield of δ-dodecalactone can be expected.[3]
Safety Precautions:
-
The Baeyer-Villiger oxidation can be exothermic. Proper temperature control is crucial.
-
Peroxyacids are potentially explosive and should be handled with care behind a safety shield.
-
Concentrated hydrogen peroxide is a strong oxidant and corrosive. Appropriate personal protective equipment (gloves, safety glasses) must be worn.
-
All reactions should be performed in a well-ventilated fume hood.
References
- 1. This compound (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. ScenTree - this compound (CAS N° 713-95-1) [scentree.co]
- 3. CN102942548B - this compound synthesis method - Google Patents [patents.google.com]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [guidechem.com]
Biotechnological Production of Delta-Dodecalactone via Fermentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the biotechnological production of delta-dodecalactone (δ-dodecalactone), a valuable aroma compound with applications in the food, fragrance, and pharmaceutical industries. The focus is on fermentation-based methods using various microbial hosts, including bacteria, yeast, and engineered microorganisms.
Introduction
This compound is a naturally occurring lactone known for its creamy, fruity, and coconut-like aroma. Traditional chemical synthesis methods for its production are often complex and may not meet the growing consumer demand for natural ingredients. Biotechnological production through microbial fermentation offers a promising and sustainable alternative, leveraging the metabolic capabilities of various microorganisms to convert renewable feedstocks into high-value chemical compounds. This document outlines the key microbial systems, metabolic pathways, and experimental protocols for the successful fermentative production of δ-dodecalactone.
Microbial Production Systems and Quantitative Data
Several microbial platforms have been successfully employed for the production of δ-dodecalactone and related lactones. The choice of microorganism, substrate, and fermentation strategy significantly impacts the final product titer, yield, and productivity. A summary of key quantitative data from various studies is presented in Table 1.
Table 1: Quantitative Data for Biotechnological Production of this compound and Related Lactones
| Microorganism | Substrate | Fermentation Mode | Titer | Yield | Productivity | Reference |
| Clostridium tyrobutyricum I-776 | 2-Dodecen-5-olide | Semi-continuous | 9.6 g/L | 99% (conversion) | 0.22 g/L/h | [1] |
| Saccharomyces pastorianus OMK-70 | Massoia Oil | Fed-batch | 11.8 g/L | 86.9% (conversion) | 0.21 g/L/h | [1] |
| Engineered Escherichia coli | Glucose | Batch | 3.29 mg/L | - | - | [2] |
| Yarrowia lipolytica | Linoleic Acid | One-pot reaction | 1.9 g/L (δ-decalactone) | 31% (molar) | 106 mg/L/h |
Note: Data for related lactones are included for comparative purposes, highlighting the potential of these microbial systems.
Metabolic Pathways and Visualization
The biosynthesis of δ-dodecalactone in microorganisms can be achieved through two primary approaches: biotransformation of a precursor molecule or de novo synthesis from a simple carbon source.
De Novo Biosynthesis in Engineered Escherichia coli
In this pathway, glucose is first converted to dodecanoyl-ACP through the fatty acid synthesis (FAS) pathway. A C12-specific thioesterase then releases dodecanoic acid. Subsequently, a cytochrome P450 monooxygenase (such as an engineered BM3 mutant) hydroxylates dodecanoic acid at the C-5 position to form 5-hydroxydodecanoic acid. This intermediate then undergoes spontaneous intramolecular cyclization (lactonization) under acidic conditions to form δ-dodecalactone.[2]
Caption: De novo biosynthesis pathway of δ-dodecalactone in engineered E. coli.
Biotransformation via β-Oxidation in Yarrowia lipolytica
Yarrowia lipolytica can produce lactones through the β-oxidation of fatty acids. For δ-dodecalactone production, a suitable C12 hydroxy fatty acid precursor would be metabolized through peroxisomal β-oxidation. The fatty acid is first activated to its coenzyme A (CoA) ester. It then undergoes cycles of β-oxidation, which shortens the carbon chain. The presence of a hydroxyl group at the 5-position of the dodecanoyl-CoA intermediate can lead to its release and subsequent lactonization to form δ-dodecalactone.
Caption: Biotransformation pathway to δ-dodecalactone in Yarrowia lipolytica.
Experimental Protocols
This section provides detailed protocols for the fermentation, extraction, and quantification of δ-dodecalactone.
Fermentation Protocol for Clostridium tyrobutyricum
This protocol is adapted from patent literature for the biotransformation of a precursor to δ-dodecalactone.[1]
a) Media Preparation:
-
Growth Medium:
-
Glucose: 20 g/L
-
Yeast Extract: 10 g/L
-
Tryptone: 10 g/L
-
(NH₄)₂SO₄: 2 g/L
-
KH₂PO₄: 1 g/L
-
MgSO₄·7H₂O: 0.2 g/L
-
FeSO₄·7H₂O: 0.01 g/L
-
Adjust pH to 6.5 with NaOH.
-
Autoclave at 121°C for 20 minutes.
-
b) Inoculum Preparation:
-
Inoculate 10 mL of growth medium in an anaerobic tube with a glycerol stock of C. tyrobutyricum.
-
Incubate at 37°C under anaerobic conditions for 12-16 hours.
-
Use this culture to inoculate a larger volume of growth medium (e.g., 100 mL in a serum bottle) and incubate under the same conditions for 8-12 hours until the optical density at 600 nm (OD₆₀₀) reaches 1.0-1.5.
c) Fermentation:
-
Aseptically transfer the inoculum to the sterile fermenter containing the growth medium to achieve an initial OD₆₀₀ of approximately 0.1.
-
Maintain strict anaerobic conditions by sparging the medium with sterile nitrogen gas.
-
Set the fermentation parameters:
-
Temperature: 37°C
-
pH: 6.5 (controlled with NH₄OH)
-
Agitation: 150 rpm
-
-
After an initial growth phase (approximately 8-12 hours), start the semi-continuous feeding of the substrate (e.g., 2-dodecen-5-olide).
-
Monitor the fermentation progress by taking samples periodically for analysis of cell growth and product formation.
-
The fermentation is typically run for 40-50 hours.
Fermentation Protocol for Engineered Escherichia coli
This protocol is for the de novo biosynthesis of δ-dodecalactone.[2]
a) Media Preparation:
-
M9 Minimal Medium:
-
Na₂HPO₄: 6.78 g/L
-
KH₂PO₄: 3 g/L
-
NaCl: 0.5 g/L
-
NH₄Cl: 1 g/L
-
Glucose: 20 g/L (sterilized separately)
-
MgSO₄: 2 mM (sterilized separately)
-
CaCl₂: 0.1 mM (sterilized separately)
-
Trace elements solution: 1 mL/L
-
Thiamine: 1 mg/L
-
b) Inoculum Preparation:
-
Inoculate 5 mL of LB medium with a single colony of the engineered E. coli strain.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
The next day, inoculate 50 mL of M9 minimal medium in a 250 mL flask with the overnight culture to an initial OD₆₀₀ of 0.05.
-
Incubate at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.
c) Fermentation:
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Reduce the temperature to 30°C and continue the fermentation with shaking at 200 rpm.
-
If required by the specific engineered strain, supplement the medium with a precursor such as dodecanoic acid.
-
Take samples at regular intervals for OD₆₀₀ measurement and product analysis.
-
The fermentation is typically carried out for 48-72 hours.
Extraction and Quantification of this compound
a) Extraction:
-
Centrifuge 10 mL of the fermentation broth at 8000 rpm for 10 minutes to separate the cells.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding an equal volume of a suitable organic solvent (e.g., butyl acetate or diethyl ether).
-
Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully collect the organic phase (top layer).
-
Repeat the extraction process on the aqueous phase to maximize recovery.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
b) Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the extract in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Scan range: m/z 40-300.
-
-
Quantification: Use a calibration curve prepared with authentic δ-dodecalactone standards. An internal standard (e.g., γ-undecalactone) can be used for improved accuracy.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the biotechnological production of δ-dodecalactone.
Caption: General experimental workflow for δ-dodecalactone production.
Conclusion
The biotechnological production of δ-dodecalactone through fermentation is a viable and promising approach. This document provides a foundational framework for researchers to develop and optimize their own production processes. The choice of microbial host, substrate, and fermentation conditions are critical parameters that must be carefully considered and optimized to achieve high titers, yields, and productivities. The detailed protocols and visualized pathways herein serve as a valuable resource for advancing the bio-based manufacturing of this important flavor and fragrance compound.
References
Production of Natural Delta-Dodecalactone Using Microbial Strains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-dodecalactone is a naturally occurring flavor and fragrance compound with a creamy, fruity, and coconut-like aroma. Its potential applications extend to the food, cosmetic, and pharmaceutical industries. The growing demand for natural ingredients has spurred interest in microbial fermentation as a sustainable and eco-friendly method for producing this compound. This document provides detailed application notes and protocols for the production of natural this compound using various microbial strains.
Microbial Strains for this compound Production
Several microbial strains have been identified for their ability to produce this compound through biotransformation or de novo synthesis. The selection of a suitable strain is critical for achieving high yields and productivity.
Table 1: Microbial Strains for this compound Production
| Microbial Strain | Substrate(s) | Production Method | Reported Yield | Reference(s) |
| Saccharomyces pastorianus OMK-70 | Massoia Oil (containing δ-lactone of 5-hydroxy-2-dodecenoic acid) | Bioreduction | 11.8 g/L | [1][2][3] |
| Lentilactobacillus parafarraginis FAM-1079 | Grapeseed Oil | Fermentation | 0.029–0.16 mg/L | [4] |
| Lactococcus lactis subsp. lactis FAM-17918 | Grapeseed Oil | Fermentation | 0.029–0.16 mg/L | [4] |
| Engineered Escherichia coli | Dodecanoic Acid | De novo biosynthesis | 3.29 mg/L | [5] |
| Aspergillus terreus (expressing CYP505E3) | Dodecanoic Acid | Whole-cell biotransformation | Not quantified | [6] |
| Lactobacillus plantarum AF1 | Not specified | Fermentation | Not quantified | [7] |
Biosynthetic Pathway of this compound
The microbial synthesis of this compound primarily proceeds through the hydroxylation of a C12 fatty acid precursor, followed by subsequent metabolic steps. Two main routes have been elucidated: bioreduction of an unsaturated precursor and de novo synthesis involving specific enzymes.
Bioreduction of Unsaturated Precursors
In this pathway, a precursor like the δ-lactone of 5-hydroxy-2-dodecenoic acid, found in massoia oil, is reduced by microbial enzymes to form this compound. This process is effectively carried out by yeast strains such as Saccharomyces pastorianus.
De novo Biosynthesis and Biotransformation
This pathway involves the enzymatic modification of a fatty acid. For instance, dodecanoic acid can be hydroxylated at the δ-position (C-5) to form 5-hydroxydodecanoic acid. This intermediate then undergoes spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) to yield this compound. Key enzymes in this process are cytochrome P450 monooxygenases, such as CYP505E3 from Aspergillus terreus, which can specifically catalyze this hydroxylation. In engineered E. coli, a pathway has been constructed using a C12-specific thioesterase and a mutant of the cytochrome P450 BM3.
Caption: Biosynthetic pathways to this compound.
Experimental Protocols
The following protocols provide a framework for the cultivation of selected microbial strains and the subsequent extraction and quantification of this compound.
Protocol 1: Production of this compound using Saccharomyces pastorianus
This protocol is based on the biotransformation of massoia oil.
1. Strain Activation and Seed Culture Preparation: a. Streak Saccharomyces pastorianus OMK-70 from a -80°C glycerol stock onto a solid slant culture medium (2.5% peptone, 1.5% yeast extract, 2.5% glucose, 1.5% agar).[3] b. Incubate at 30°C for 60 hours to obtain activated strains.[3] c. Inoculate a 500 mL flask containing 30 mL of seed culture medium (2.5% peptone, 1.5% yeast extract, 2.5% glucose, pH 7.5) with the activated strains.[8] d. Cultivate at 29°C with shaking at 250 rpm for 4-6 hours.[8]
2. Fermentation and Biotransformation: a. Inoculate a fermenter containing the fermentation medium (2% glucose, 1% ammonium dihydrogen phosphate, 0.5% potassium dihydrogen phosphate, 0.2% magnesium sulfate, 0.1% calcium sulfate, 0.5% yeast extract powder, pH 7.5) with 10% (v/v) of the seed culture.[1] b. Set the fermentation conditions to 30°C, 400 rpm, and an aeration ratio of 1:0.5.[1] c. After 8 hours of fermentation, add 20 g/L of massoia oil.[1] d. Continuously feed a 70% glucose solution at a flow rate of 20 g/h.[1] e. Periodically add 20 g/L of massoia oil at 16, 26, and 40 hours of fermentation.[1] f. The total fermentation and conversion time is 55 hours.[1]
Protocol 2: Production of this compound using Lactic Acid Bacteria
This protocol describes the use of Lentilactobacillus parafarraginis with grapeseed oil as a substrate.
1. Strain Activation and Culture Preparation: a. Inoculate a starter culture of Lentilactobacillus parafarraginis in an appropriate growth medium (e.g., MRS broth). b. Incubate at the optimal growth temperature (typically 30-37°C) until the early stationary phase is reached.[4]
2. Fermentation: a. In a fermentation vessel, prepare the production medium. A basal medium supplemented with a carbon source and grapeseed oil (1-2% v/v) can be used. b. Inoculate the production medium with the starter culture (e.g., 2% v/v). c. Incubate at the optimal temperature with gentle agitation for 24-72 hours.[4] d. For potentially enhanced production, sublethal heat stress can be applied to the culture.[4]
Protocol 3: Extraction and Quantification of this compound
This protocol is a general procedure for the extraction and analysis of lactones from a fermentation broth.
1. Extraction: a. After fermentation, inactivate the culture by heating to 60°C.[1] b. Transfer a known volume of the fermentation broth to a separatory funnel. c. Add an equal volume of a suitable organic solvent (e.g., butyl acetate or ethyl acetate).[1][4] d. Shake vigorously for 2-3 minutes, periodically venting the funnel. e. Allow the layers to separate and collect the upper organic phase.[1][4] f. Repeat the extraction of the aqueous phase to maximize recovery. g. Dry the combined organic extracts over anhydrous sodium sulfate.[4] h. Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.[4]
2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS): a. Instrumentation: A gas chromatograph coupled to a mass spectrometer. b. Column: A mid-polarity capillary column (e.g., DB-5ms). c. Carrier Gas: Helium. d. Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract. e. Temperature Program: An appropriate temperature gradient to separate the compounds of interest. f. MS Detection: Operate in scan mode to identify the compounds and in selected ion monitoring (SIM) mode for quantification, using characteristic ions for this compound. g. Quantification: Prepare a calibration curve using pure this compound standards of known concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.
Caption: General experimental workflow for microbial production and analysis of this compound.
Signaling Pathways
Detailed information on the specific signaling pathways that regulate the biosynthesis of this compound in the aforementioned microbial strains is currently limited in the scientific literature. However, the production of secondary metabolites like lactones is often linked to broader cellular regulatory networks.
In yeasts such as Saccharomyces, fatty acid metabolism, including the β-oxidation pathway that can lead to lactone precursors, is subject to complex regulation. This involves transcriptional control in response to the availability of fatty acids and the overall energy status of the cell. Key regulatory proteins can control the expression of genes involved in fatty acid transport and degradation.[9][10][11]
In lactic acid bacteria, the regulation of fatty acid biosynthesis is also tightly controlled by transcriptional regulators that respond to the presence of fatty acid precursors.[12]
Further research is needed to elucidate the specific signaling cascades and transcriptional factors that directly govern the expression of enzymes involved in this compound biosynthesis in these microorganisms.
Caption: A logical diagram illustrating the general regulatory control of secondary metabolite production.
Conclusion
The microbial production of this compound presents a promising "natural" alternative to chemical synthesis. The selection of the appropriate microbial strain, optimization of fermentation conditions, and efficient downstream processing are key factors for successful implementation. The protocols and data presented in this document provide a foundation for researchers to explore and develop robust and scalable bioprocesses for this valuable flavor and fragrance compound. Further research into the genetic and metabolic regulation of this compound biosynthesis will be crucial for future strain improvement and process optimization.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. CN111635865B - Method for preparing natural delta decalactone and delta dodecalactone by biological reduction of massoia oil - Google Patents [patents.google.com]
- 3. US20210332397A1 - Method for preparing natural delta-decalactone and this compound by bioreduction of massoia oil - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution | MDPI [mdpi.com]
- 9. The genetics of fatty acid metabolism in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
Application Note: High-Sensitivity GC-MS Analysis of Delta-Dodecalactone for Research and Quality Control
Abstract
This application note provides a comprehensive guide for the qualitative and quantitative analysis of delta-dodecalactone (CAS No. 713-95-1) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant flavor and fragrance compound found in various food products, including dairy, fruits, and spirits, imparting characteristic creamy, fruity, and coconut-like aromas. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for sample preparation and instrumental analysis to ensure high sensitivity and reproducibility.
Introduction
This compound (C₁₂H₂₂O₂) is a cyclic ester that plays a crucial role in the sensory profile of numerous consumer products. Accurate and reliable quantification of this compound is essential for quality control, flavor and fragrance development, and in studying its biosynthesis and metabolic pathways. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it the ideal method for the analysis of volatile and semi-volatile compounds like this compound in complex matrices. This document outlines two primary sample preparation techniques, Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME), followed by a detailed GC-MS protocol.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix and the desired sensitivity.
a) Liquid-Liquid Extraction (LLE)
This method is suitable for a broad range of liquid and solid samples.
-
Sample Homogenization: For solid samples, homogenize a representative portion (e.g., 5-10 g) to a fine powder or paste. For liquid samples, use a measured volume (e.g., 10-20 mL).
-
Internal Standard Spiking: To ensure accurate quantification, add a known amount of a suitable internal standard to the homogenized sample. An ideal internal standard would be an isotopically labeled this compound (e.g., d₄-delta-dodecalactone). If unavailable, a compound with similar chemical properties but not present in the sample can be used.
-
Extraction: Add 20 mL of a suitable organic solvent (e.g., dichloromethane or a 1:1 mixture of pentane and diethyl ether) to the sample in a separatory funnel or a sealed container.
-
Agitation: Shake the mixture vigorously for 2-3 minutes to ensure thorough extraction of this compound into the organic phase.
-
Phase Separation: Allow the layers to separate. For emulsions, centrifugation may be necessary.
-
Collection: Carefully collect the organic layer.
-
Drying: Dry the organic extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The concentrated extract is now ready for GC-MS analysis.
b) Headspace Solid-Phase Microextraction (HS-SPME)
This solvent-free technique is ideal for the analysis of volatile and semi-volatile compounds in liquid and solid matrices.
-
Sample Preparation: Place a precisely weighed amount of the homogenized solid sample (e.g., 2-5 g) or a measured volume of the liquid sample (e.g., 5-10 mL) into a 20 mL headspace vial.
-
Matrix Modification: For aqueous samples, add a known amount of sodium chloride (e.g., 1-2 g) to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Internal Standard Spiking: Add a known amount of the internal standard directly to the vial.
-
Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the analytes to equilibrate between the sample and the headspace.
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)) to the headspace of the vial for a fixed time (e.g., 30 minutes) at the same temperature to adsorb the analytes.
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the chromatographic column.
GC-MS Instrumentation and Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless (for high sensitivity) or Split (10:1) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 50°C, hold for 2 min; Ramp to 180°C at 5°C/min; Ramp to 280°C at 10°C/min, hold for 5 min. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Mass Scan Range | m/z 40-350 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Quantitative Data Summary
For quantitative analysis, operating the mass spectrometer in SIM mode is recommended to enhance sensitivity and selectivity. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 198.30 g/mol | [1] |
| Kovats Retention Index (Non-polar column) | ~1711 | [1] |
| Characteristic Mass Ions (m/z) | ||
| Quantifier Ion | 99 | [1] |
| Qualifier Ions | 41, 55, 71, 43 | [1] |
| Method Performance (Example from literature for lactones in a food matrix) | ||
| Limit of Detection (LOD) | 3 - 60 ng/L | |
| Limit of Quantification (LOQ) | 6 - 200 ng/L |
Note: Retention time can vary depending on the specific GC system and column condition. The Kovats Retention Index provides a more standardized measure. The estimated retention time for this compound using the provided temperature program on a standard non-polar column would be in the range of 20-25 minutes.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Data analysis workflow for the quantification of this compound.
Conclusion
The GC-MS methods described in this application note provide a reliable and sensitive approach for the analysis of this compound in various matrices. The detailed protocols for Liquid-Liquid Extraction and Headspace Solid-Phase Microextraction, combined with optimized GC-MS parameters, offer flexibility to suit different laboratory needs and sample types. Adherence to these protocols will enable researchers and quality control professionals to obtain accurate and reproducible results for this important flavor and fragrance compound.
References
High-performance liquid chromatography (HPLC) methods for delta-dodecalactone
Application Notes and Protocols for the HPLC Analysis of Delta-Dodecalactone
This document provides detailed high-performance liquid chromatography (HPLC) methods for the analysis of this compound, a widely used flavor and fragrance compound. The following protocols are designed for researchers, scientists, and professionals in the drug development and quality control sectors. Two distinct methods are presented: an achiral method for quantification and a chiral method for the separation of its enantiomers.
Application Note 1: Achiral Analysis of this compound by Reverse-Phase HPLC
1. Introduction
This compound is a saturated delta-lactone known for its creamy, fruity, and coconut-like aroma.[1] Accurate quantification of this compound in various matrices is essential for quality control in the food, beverage, and cosmetic industries. This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the determination of this compound. Due to the lack of a strong chromophore in this compound, detection can be challenging. This method proposes the use of a UV detector at a low wavelength, which may provide sufficient sensitivity for quality control purposes. Alternatively, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed for enhanced sensitivity.[2][3][4]
2. Experimental Protocol
2.1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a UV/Vis or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
This compound analytical standard (≥98% purity).
-
0.45 µm syringe filters for sample preparation.
2.2. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Run Time | 10 minutes |
2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample preparation method will vary depending on the matrix.[7][8][9] For liquid samples, a simple dilution with the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[8]
3. Data Presentation
The quantitative data for the achiral analysis of this compound is summarized in the following table.
| Parameter | Result |
| Retention Time (tR) | Approx. 5.8 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Note: These values are typical and may vary depending on the specific instrument and column used.
4. Experimental Workflow Diagram
Caption: Workflow for Achiral HPLC Analysis of this compound.
Application Note 2: Chiral Separation of this compound Enantiomers by HPLC
1. Introduction
This compound possesses a chiral center, and its enantiomers can exhibit different sensory properties and biological activities. The separation of these enantiomers is crucial for flavor and fragrance research, as well as for stereoselective synthesis and analysis.[10] This application note presents a chiral HPLC method for the resolution of (R)- and (S)-delta-dodecalactone. A polysaccharide-based chiral stationary phase (CSP) is proposed for this separation.[11][12]
2. Experimental Protocol
2.1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a UV/Vis or PDA detector.
-
Chiral stationary phase column (e.g., Amylose or Cellulose based, 4.6 x 250 mm, 5 µm).
-
Racemic this compound standard.
-
Individual (R)- and (S)-delta-dodecalactone enantiomer standards (if available for peak identification).
-
HPLC-grade n-hexane and isopropanol.[13]
2.2. Chromatographic Conditions
The following table summarizes the chromatographic conditions for the chiral separation.
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detector | UV at 215 nm |
| Run Time | 20 minutes |
2.3. Standard and Sample Preparation
-
Standard Solution: Prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
3. Data Presentation
The expected results for the chiral separation are presented in the table below.
| Parameter | Result (Hypothetical) |
| Retention Time (Enantiomer 1) | Approx. 12.5 min |
| Retention Time (Enantiomer 2) | Approx. 14.2 min |
| Resolution (Rs) | > 1.5 |
| Selectivity (α) | > 1.1 |
Note: Retention times and resolution will depend on the specific chiral column used. The elution order of the enantiomers must be confirmed with individual standards.
4. Experimental Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. HPLC Detectors | Labcompare.com [labcompare.com]
- 3. marshallscientific.com [marshallscientific.com]
- 4. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 5. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 6. labdepotinc.com [labdepotinc.com]
- 7. nacalai.com [nacalai.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. phamnguyen.com.vn [phamnguyen.com.vn]
Application Notes and Protocols for the Extraction of Delta-Dodecalactone from Natural Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-dodecalactone (DDL) is a naturally occurring lactone found in various sources, including dairy products, coconut, and fruits like peaches and apricots.[1] It is a significant contributor to the creamy, fruity, and buttery aromas of many foods and is a valuable compound in the flavor and fragrance industry.[1][2] Beyond its sensory properties, lactones are also of interest in pharmaceutical research due to their diverse biological activities. This document provides detailed protocols for the extraction of this compound from natural matrices, focusing on methods suitable for research and analytical purposes. While DDL is often synthesized or produced through biotechnology for commercial use due to its low concentrations in natural sources, these protocols are designed for the isolation and quantification of the native compound from complex biological samples.[1][3]
Extraction Methodologies
Several methods can be employed for the extraction of this compound from natural matrices. The choice of method depends on the matrix itself, the desired purity of the extract, and the available equipment. Common techniques include solvent extraction, steam distillation, and supercritical fluid extraction.
1. Solvent Extraction: This is a widely used technique for isolating lactones from liquid and semi-solid matrices. It involves the use of an organic solvent to selectively dissolve the target compound.
2. Steam Distillation: This method is suitable for volatile and semi-volatile compounds like lactones. Steam is passed through the sample material, and the volatile compounds are carried over with the steam, condensed, and collected.
3. Supercritical Fluid Extraction (SFE): A "green" technology that uses supercritical carbon dioxide (scCO2) as a solvent.[4][5][6] It is highly selective and efficient for extracting nonpolar to moderately polar compounds. By modifying the pressure and temperature, the solvating power of scCO2 can be tuned.[6]
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the natural source and any processing it has undergone. The following table summarizes reported concentrations in some natural matrices.
| Natural Matrix | Concentration Range | Analytical Method | Reference |
| Raw Dairy Cream | ~250 µg/kg | GC-MS | [7] |
| Pasteurized Dairy Cream | ~625 µg/kg | GC-MS | [7] |
| Heat-Treated Raw Cream | Can increase significantly | GC-MS | [7][8] |
| Cheese | Varies with maturity | GC-MS | [8] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Coconut Milk
This protocol describes a liquid-liquid extraction (LLE) method for the isolation of this compound from a commercially available coconut milk sample.
Materials:
-
Coconut milk
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Homogenize the coconut milk sample by gentle shaking.
-
Extraction:
-
To 100 mL of coconut milk in a separatory funnel, add 50 mL of dichloromethane.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The bottom layer is the organic phase containing the extracted compounds.
-
Drain the organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer twice more with 50 mL of dichloromethane each time.
-
Combine all organic extracts.
-
-
Drying: Add anhydrous sodium sulfate to the combined organic extract to remove any residual water. Swirl gently and let it stand for 15 minutes.
-
Concentration: Filter the dried extract to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator at 40°C until the solvent volume is reduced to approximately 1-2 mL.
-
Analysis: The concentrated extract is now ready for analysis by GC-MS.
Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the GC-MS parameters for the identification and quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/min to 240°C
-
Hold: 10 minutes at 240°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-350
-
Identification: Based on retention time and comparison of the mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show characteristic fragment ions.
Experimental Workflow Diagram
Caption: General workflow for the solvent extraction and GC-MS analysis of this compound.
References
- 1. This compound, 713-95-1 [thegoodscentscompany.com]
- 2. News - Milk flavor raw material delta dodecalactone and its usage suggestion. [sprchemical.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. fyto.nl [fyto.nl]
- 5. mdpi.com [mdpi.com]
- 6. Supercritical Carbon Dioxide Extraction of Bioactive Compounds [gavinpublishers.com]
- 7. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Delta-Dodecalactone as a Fragrance Ingredient in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-dodecalactone (CAS 713-95-1) is a synthetic fragrance ingredient valued for its creamy, fruity, and peach-like aroma with coconut undertones.[1][2] It belongs to the lactone family of organic compounds and is utilized in a variety of cosmetic and personal care products to impart a pleasant scent and enhance the overall sensory experience.[3] These application notes provide a comprehensive overview of this compound for its use in cosmetic formulations, including its physicochemical properties, recommended use levels, safety and regulatory status, and detailed protocols for its evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective incorporation into cosmetic formulations.
| Property | Value | Reference |
| Chemical Name | 6-Heptyltetrahydro-2H-pyran-2-one | [1] |
| Synonyms | 5-Hydroxydodecanoic acid δ-lactone, δ-Laurolactone | [1] |
| Molecular Formula | C₁₂H₂₂O₂ | [2] |
| Molecular Weight | 198.30 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor Profile | Fruity, lactonic, peach, coconut, creamy, buttery | [1][2] |
| Boiling Point | Approximately 280-290°C (at atmospheric pressure) | [1] |
| Melting Point | -12 °C | [2][4] |
| Flash Point | >100°C | [1] |
| Specific Gravity (20°C) | Approximately 0.95-0.97 | [1] |
| Refractive Index (20°C) | Approximately 1.450-1.460 | [1] |
| Solubility | Insoluble in water; soluble in oils and alcohols | [3][5] |
Applications in Cosmetics
This compound is a versatile fragrance ingredient used across a wide range of cosmetic and personal care products. Its creamy and fruity notes add warmth and softness to fragrance compositions.
Recommended Use Levels:
| Product Category | Recommended Use Level (%) | Reference |
| Fine Fragrance | 0.1 - 1.5 | [1] |
| Functional Fragrance (e.g., fabric softeners) | Up to 1.5 | [1] |
| Body Lotions and Creams | Not explicitly defined, but used for its soft warmth | [3] |
| Shampoos and Conditioners | Used for creamy and comforting notes | [3] |
| Shower Gels | Imparts fruity freshness with good staying power | [3] |
| Fragrance Concentrate | Up to 12.0 | [6][7][8] |
Safety and Regulatory Information
Toxicological Profile
Based on a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM), this compound is considered safe for its current use as a fragrance ingredient in cosmetics.[9] Key findings from the safety assessment include:
-
Skin Sensitization: Based on weight of evidence from structural analysis, animal and human studies, and read-across with δ-octalactone, this compound does not present a concern for skin sensitization under the current declared levels of use.[9] In human maximization tests, no skin sensitization reactions were observed.[9]
-
Phototoxicity/Photoallergenicity: UV/Vis absorption spectra indicate no significant absorption in the range of 290-700 nm, suggesting no concern for phototoxicity or photoallergenicity.[9]
-
Genotoxicity: this compound was found to be negative for genotoxicity in the BlueScreen assay with and without metabolic activation.[9]
-
Repeated Dose Toxicity: The Margin of Exposure (MOE) for repeated dose toxicity is considered adequate at the current levels of use.[9]
Regulatory Status
-
European Union (EU): this compound is permitted for use in cosmetic products in the European Union under the Cosmetics Regulation (EC) No 1223/2009 and is not listed as a restricted or prohibited substance.[1]
-
United States (US): this compound is considered "Generally Recognized As Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for use as a flavoring agent, which supports its safety profile.[1]
-
International Fragrance Association (IFRA): As of the 51st Amendment, there are no specific restrictions on the use of this compound.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the safety and performance of this compound in cosmetic formulations.
Skin Sensitization Potential: Human Repeat Insult Patch Test (HRIPT)
This protocol is based on the RIFM standard HRIPT protocol to confirm the No-Observed-Effect-Level (NOEL) for the induction of dermal sensitization.[1]
Objective: To determine the skin sensitization potential of this compound in human subjects.
Methodology:
-
Panelists: A minimum of 50 healthy adult volunteers with no known history of skin diseases.
-
Test Material Preparation: Prepare a solution of this compound at the desired concentration in a suitable vehicle (e.g., 75% diethyl phthalate/25% ethanol).
-
Induction Phase:
-
Apply a patch treated with the test material to the upper back of each volunteer for 24 hours.
-
After 24 hours, remove the patch and allow a 24-hour rest period.
-
Repeat this procedure for a total of nine applications over a three-week period.
-
Record any skin reactions at each evaluation.
-
-
Rest Period: A two-week rest period follows the induction phase.
-
Challenge Phase:
-
Apply a single patch with the test material to a naive site on the back for 24 hours.
-
Evaluate the skin reaction at 48 and 72 hours after patch application.
-
-
Re-challenge (if necessary): If a reaction is observed during the challenge phase, a re-challenge is performed to confirm the reaction.
-
Interpretation: The absence of skin reactions at the challenge site indicates a lack of sensitization at the tested concentration.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This protocol is a validated in vitro method to assess skin irritation potential.[8][10]
Objective: To determine the potential of this compound to cause skin irritation.
Methodology:
-
Test System: Utilize a commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).
-
Test Material Application:
-
Apply a defined amount of this compound topically to the surface of the RhE tissue.
-
Include a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate).
-
-
Exposure and Incubation: Expose the tissues to the test material for a specified period (e.g., 60 minutes) at 37°C.
-
Post-Exposure:
-
Thoroughly wash the tissues to remove the test material.
-
Incubate the tissues in fresh medium for a post-exposure period (e.g., 42 hours).
-
-
Viability Assessment:
-
Determine tissue viability using the MTT assay. This involves incubating the tissues with MTT solution, which is converted to a colored formazan product by viable cells.
-
Extract the formazan and measure its optical density spectrophotometrically.
-
-
Interpretation: A reduction in tissue viability below 50% compared to the negative control indicates that the substance is an irritant.
Fragrance Stability and Characterization in Cosmetic Formulations
Objective: To assess the stability of this compound in a cosmetic formulation and to characterize its release profile.
Methodology:
-
Formulation: Prepare a cosmetic base (e.g., lotion, cream) and incorporate this compound at a specified concentration.
-
Stability Testing:
-
Store samples of the formulation under various conditions:
-
Accelerated stability: 40°C for 3 months.
-
Real-time stability: 25°C for the intended shelf life.
-
Cycle testing: Alternating between -10°C and 25°C for several cycles.[11]
-
-
At specified time points, evaluate the samples for changes in color, odor, pH, and viscosity.
-
-
GC-MS Analysis:
-
At each time point, extract the fragrance from the cosmetic matrix using a suitable solvent (e.g., ethanol).
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound.
-
A decrease in concentration over time indicates instability.
-
-
Sensory Evaluation:
-
Conduct sensory panel testing at each time point to assess changes in the perceived fragrance intensity and character.
-
Use a trained panel to describe the odor profile of the formulation.
-
Olfactory Signaling Pathway
The perception of this compound, like all odorants, is initiated by its interaction with olfactory receptors in the nasal cavity. This triggers a complex signaling cascade that results in the perception of its characteristic scent.
-
Odorant Binding: this compound molecules, being volatile, enter the nasal cavity during inhalation and dissolve in the olfactory mucus.[12]
-
Receptor Activation: The odorant molecules bind to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[13][14]
-
Signal Transduction: This binding activates the associated G-protein (Gαolf), which in turn activates adenylyl cyclase.[13]
-
Second Messenger Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP), a second messenger.[13]
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of Na⁺ and Ca²⁺ ions into the neuron.[13]
-
Depolarization and Action Potential: The influx of positive ions depolarizes the neuron, and if the threshold is reached, an action potential is generated.[15]
-
Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain.[16]
-
Odor Perception: In the olfactory bulb, the signal is processed and relayed to higher brain centers, including the piriform cortex and the limbic system, leading to the conscious perception of the smell and any associated emotional responses.[10]
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 7. journal.biochim.ro [journal.biochim.ro]
- 8. iivs.org [iivs.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 14. Olfactory receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]
- 16. chromatographyonline.com [chromatographyonline.com]
δ-Dodecalactone: A Versatile Precursor in Modern Organic Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: δ-Dodecalactone, a naturally occurring saturated delta-lactone, is a valuable and versatile precursor in organic synthesis. Possessing a pleasant, fruity, and creamy aroma, it is widely utilized in the flavor and fragrance industries. Beyond its sensory applications, the inherent reactivity of its six-membered lactone ring makes it an attractive starting material for the synthesis of a diverse array of more complex molecules. This document provides detailed application notes and experimental protocols for the use of δ-dodecalactone as a synthetic precursor, targeting researchers, scientists, and professionals in drug development.
Key Synthetic Transformations of δ-Dodecalactone
The reactivity of δ-dodecalactone is primarily centered around the electrophilic carbonyl carbon of the ester group, making it susceptible to nucleophilic attack. This reactivity allows for a range of transformations, including ring-opening polymerization, reduction to diols, and conversion to functionalized long-chain carboxylic acid derivatives.
Ring-Opening Polymerization to Polyesters
δ-Dodecalactone can undergo ring-opening polymerization (ROP) to produce poly(δ-dodecalactone), a biodegradable and biocompatible polyester. This polymer is of significant interest for applications in biomedical devices and drug delivery systems. The polymerization can be initiated by various catalysts, including organocatalysts, which offer a metal-free alternative.
Experimental Protocol: Organocatalyzed Ring-Opening Polymerization of δ-Dodecalactone
This protocol is adapted from methodologies developed for similar lactones like δ-decalactone.[1]
Materials:
-
δ-Dodecalactone (purified by distillation or column chromatography)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Benzyl alcohol (initiator, dried over molecular sieves)
-
Toluene (anhydrous)
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox, add δ-dodecalactone (e.g., 1.0 g, 5.04 mmol) and benzyl alcohol (e.g., 10.9 mg, 0.10 mmol, for a target degree of polymerization of 50) to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the mixture in a minimal amount of anhydrous toluene (e.g., 2 mL).
-
In a separate vial, prepare a stock solution of TBD in anhydrous toluene (e.g., 10 mg/mL).
-
Add the desired amount of the TBD catalyst solution (e.g., 1 mol% relative to the monomer) to the reaction mixture.
-
Seal the Schlenk flask and remove it from the glovebox.
-
Stir the reaction mixture at room temperature. Monitor the progress of the polymerization by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Upon reaching the desired conversion, quench the polymerization by adding a few drops of benzoic acid solution in toluene.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Quantitative Data:
| Parameter | Value | Reference |
| Monomer | δ-Decalactone | [1] |
| Catalyst | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | [1] |
| Initiator | Benzyl Alcohol | [1] |
| Temperature | Room Temperature to 110 °C | [1] |
| Molar Mass | Up to 35 kg/mol (homopolymers) | [1] |
| Dispersity (Đ) | 1.1 - 1.4 | [1] |
Logical Relationship Diagram: Ring-Opening Polymerization
Caption: Workflow for the organocatalyzed ring-opening polymerization of δ-dodecalactone.
Reduction to 1,5-Dodecanediol
The reduction of δ-dodecalactone opens the lactone ring to form 1,5-dodecanediol, a valuable diol intermediate for the synthesis of polyesters, polyurethanes, and other specialty chemicals. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.
Experimental Protocol: Reduction of δ-Dodecalactone with LiAlH₄
This protocol is based on standard procedures for the reduction of lactones.[2]
Materials:
-
δ-Dodecalactone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, suspend LiAlH₄ (e.g., 1.5 equivalents relative to the lactone) in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Dissolve δ-dodecalactone (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by cooling the flask in an ice bath and slowly adding water dropwise, followed by a 15% aqueous solution of NaOH, and then more water (Fieser workup).
-
Alternatively, quench by the slow addition of a saturated aqueous solution of sodium potassium tartrate and stir until the gray precipitate turns into a white, easily filterable solid.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,5-dodecanediol.
-
The crude product can be purified by column chromatography or distillation.
Quantitative Data:
| Parameter | Typical Value |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | 0 °C to Room Temperature |
| Yield | High (typically >90%) |
Signaling Pathway Diagram: Reduction of δ-Dodecalactone
References
Troubleshooting & Optimization
Improving yield of delta-dodecalactone in chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in optimizing the chemical synthesis of δ-dodecalactone, with a focus on improving yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of δ-dodecalactone, particularly via the Baeyer-Villiger oxidation of 2-heptylcyclopentanone.
Question 1: My yield of δ-dodecalactone is significantly lower than expected. What are the potential causes?
Answer:
Low yields in the synthesis of δ-dodecalactone can arise from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The conversion of the starting material, 2-heptylcyclopentanone, may be incomplete.
-
Solution: Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the quality and activity of your oxidizing agent and catalyst. For instance, peroxyacids can decompose upon storage, and catalysts may lose activity.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired δ-dodecalactone.
-
"Reverse" Baeyer-Villiger Oxidation: In the oxidation of unsymmetrical ketones like 2-heptylcyclopentanone, the oxygen atom can insert on the wrong side of the carbonyl group, leading to the formation of an isomeric lactone. This is a common issue that can be difficult to control and complicates purification.[1]
-
Hydrolysis of the Lactone: The δ-dodecalactone product can be hydrolyzed back to 5-hydroxydodecanoic acid, especially in the presence of acid and water.[2]
-
Solution: To minimize the "reverse" oxidation, the choice of oxidant and catalyst is crucial. Some catalytic systems show higher regioselectivity. To prevent hydrolysis, ensure anhydrous reaction conditions and quench the reaction appropriately to neutralize any acid.
-
-
Product Degradation: The product may be unstable under the reaction or workup conditions.
-
Solution: Avoid prolonged exposure to high temperatures or strong acidic/basic conditions during workup and purification.
-
-
Suboptimal Reaction Conditions: The reaction temperature, solvent, and concentration of reactants can all impact the yield.
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Solution: Optimize the reaction conditions. For the Baeyer-Villiger oxidation, lower temperatures can sometimes improve selectivity, though it may require longer reaction times.[3]
-
Question 2: I am observing a significant amount of an isomeric impurity in my final product. How can I minimize its formation and remove it?
Answer:
The primary isomeric impurity is likely the result of the "reverse" Baeyer-Villiger oxidation.
-
Minimizing Formation:
-
Choice of Reagents: The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl. While the secondary alkyl group is generally expected to migrate in preference to the primary alkyl chain, this is not always exclusive. The choice of peroxyacid or catalyst system can influence this selectivity.
-
-
Removal of the Isomer:
-
Purification: The separation of δ-dodecalactone from its isomer can be challenging due to their similar physical properties.[1]
-
Fractional Distillation: Careful vacuum distillation may be able to separate the isomers, although it can be difficult.
-
Crystallization: If the product is a solid at low temperatures or can be crystallized from a suitable solvent, this can be an effective purification method.
-
Chromatography: Column chromatography is a viable, though potentially less scalable, option for separating the isomers.
-
-
Question 3: The lactonization of 5-hydroxydodecanoic acid is not proceeding efficiently. What could be the issue?
Answer:
The direct lactonization of 5-hydroxydodecanoic acid can be challenging.
-
Unfavorable Equilibrium: The equilibrium between the open-chain hydroxy acid and the lactone may not favor the cyclic product under the reaction conditions.
-
Intermolecular Reactions: Instead of intramolecular cyclization to form the lactone, intermolecular esterification can occur, leading to the formation of oligomers or polymers.
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Solution: Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the hydroxy acid to a heated solvent containing the catalyst.
-
-
Catalyst Inefficiency: The chosen acid or base catalyst may not be effective.
-
Solution: Screen different catalysts. Acid catalysts are commonly used for lactonization.
-
-
Water Removal: The formation of the lactone is a condensation reaction that produces water.
-
Solution: Use a Dean-Stark apparatus or other methods to remove water from the reaction mixture and drive the equilibrium towards the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing δ-dodecalactone?
A1: The most prevalent industrial synthesis of δ-dodecalactone involves a two-step process. First, 2-heptylcyclopentanone is synthesized, typically through the aldol condensation of cyclopentanone and heptanal, followed by hydrogenation. The resulting 2-heptylcyclopentanone is then subjected to a Baeyer-Villiger oxidation to yield δ-dodecalactone.[2][3] An alternative, though less common, route is the direct lactonization of 5-hydroxydodecanoic acid.[4][5]
Q2: What are the advantages of using hydrogen peroxide over traditional peroxyacids in the Baeyer-Villiger oxidation?
A2: Hydrogen peroxide is considered a "greener" oxidant compared to traditional peroxyacids like m-CPBA.[1][2] Its primary byproduct is water, which is environmentally benign. In contrast, peroxyacids generate carboxylic acid byproducts that need to be removed and disposed of. However, hydrogen peroxide is a weaker oxidant and often requires a catalyst, such as a Brønsted or Lewis acid, to achieve efficient conversion.[2]
Q3: Can δ-dodecalactone be produced through biotechnological methods?
A3: Yes, biotechnological production methods for δ-dodecalactone are gaining traction.[4] These methods often involve the microbial conversion of renewable feedstocks like ricinoleic acid or grapeseed oil.[5]
Q4: What are the typical purification methods for δ-dodecalactone?
A4: The primary purification method for δ-dodecalactone is vacuum distillation.[3][4] Crystallization can also be employed for further purification.[4]
Data Presentation
Table 1: Comparison of Yields for δ-Dodecalactone Synthesis via Baeyer-Villiger Oxidation
| Oxidant | Catalyst/Promoter | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 30% H₂O₂ | Silica gel-supported phosphotungstic acid | None | 55 | 8 | 81 | [2] |
| 50.8% H₂O₂ | - | Toluene | 25 | 3 | 61.3 (two steps) | [3][6] |
| 27.5% H₂O₂ | Acetic acid, Sulfuric acid | None | 35 | 5 | 88.1 (product content) |
Experimental Protocols
Protocol 1: Synthesis of δ-Dodecalactone via Baeyer-Villiger Oxidation with Hydrogen Peroxide and a Heteropoly Acid Catalyst
This protocol is based on a patented method for a greener synthesis of δ-dodecalactone.[2]
-
Reaction Setup: To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 2-heptylcyclopentanone.
-
Reagent Addition: Add a catalytic amount of silica gel-supported phosphotungstic acid (e.g., 5% by weight of the 2-heptylcyclopentanone).
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 55 °C).
-
Slowly add 30% hydrogen peroxide dropwise to the reaction mixture. The molar ratio of hydrogen peroxide to 2-heptylcyclopentanone is typically around 2:1.
-
Reaction: Maintain the reaction at the set temperature with vigorous stirring for the specified time (e.g., 8 hours). Monitor the reaction progress by GC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the solid catalyst.
-
Allow the filtrate to separate into aqueous and organic phases.
-
Separate the organic phase.
-
Wash the organic phase sequentially with a sodium bicarbonate solution and then with water until neutral.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) and combine the organic extracts with the main organic phase.
-
-
Purification:
-
Dry the combined organic phase over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain δ-dodecalactone.
-
Visualizations
Caption: Workflow for δ-dodecalactone synthesis.
Caption: Troubleshooting low yield issues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. periodicoscientificos.ufmt.br [periodicoscientificos.ufmt.br]
- 4. benchchem.com [benchchem.com]
- 5. Delta-Dodecalactone (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. CN103044374A - Synthesis method of this compound - Google Patents [patents.google.com]
Technical Support Center: By-product Formation in Baeyer-Villiger Oxidation of 2-Heptylcyclopentanone
Welcome to the technical support center for the Baeyer-Villiger oxidation of 2-heptylcyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important transformation, providing detailed guides and frequently asked questions to address common challenges encountered during the synthesis of δ-dodecalactone.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Baeyer-Villiger oxidation of 2-heptylcyclopentanone?
The primary and desired product is δ-dodecalactone. The reaction involves the insertion of an oxygen atom between the carbonyl carbon and the more substituted α-carbon of the cyclopentanone ring. Following the established migratory aptitude rules (tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl), the more substituted carbon of the cyclopentanone ring migrates, leading to the formation of a six-membered lactone ring.[1]
Q2: What are the most common by-products observed in this reaction?
The most frequently encountered by-product is δ-hydroxy dodecanoic acid, which results from the hydrolysis of the target lactone, δ-dodecalactone.[2][3] This is particularly prevalent when aqueous work-up conditions are acidic or when using reagents like hydrogen peroxide in the presence of water.[2] Another potential, though less common, by-product is the isomeric lactone, which can arise from the incorrect regioselective insertion of the oxygen atom.
Q3: Which oxidizing agent is better for this reaction, a peroxyacid (like m-CPBA) or hydrogen peroxide?
Both meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide can be effective oxidants for the Baeyer-Villiger oxidation.[1][4]
-
m-CPBA is a highly reliable and selective reagent that often provides high yields of the lactone with minimal side reactions, provided the reaction is carried out under anhydrous conditions.[5]
-
Hydrogen peroxide is a greener and more atom-economical oxidant. However, it is less reactive and typically requires a catalyst (e.g., a Brønsted or Lewis acid) to proceed at a reasonable rate.[2][6] The use of aqueous hydrogen peroxide and acidic catalysts can increase the likelihood of lactone hydrolysis as a side reaction.[2]
Q4: How can I minimize the formation of the δ-hydroxy dodecanoic acid by-product?
Minimizing the hydrolysis of the lactone product is crucial for obtaining a high yield of δ-dodecalactone. Here are some key strategies:
-
Anhydrous Conditions: When using peroxyacids like m-CPBA, ensure that the solvent and all glassware are thoroughly dried to exclude water.
-
Buffered Conditions: If acidic conditions are necessary, consider using a buffer system (e.g., NaHCO₃ or Na₂HPO₄) to maintain a neutral to slightly basic pH during the reaction and work-up.[5]
-
Non-Aqueous Work-up: During the work-up, avoid prolonged exposure to acidic aqueous solutions. Quenching the reaction with a reducing agent like sodium thiosulfate followed by washing with a saturated sodium bicarbonate solution is a standard procedure to neutralize the acidic components.[7]
-
Enzymatic Methods: Chemo-enzymatic methods, for instance using an immobilized lipase with urea-hydrogen peroxide in a non-aqueous solvent like ethyl acetate, can effectively prevent hydrolysis.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of δ-dodecalactone and presence of a significant amount of unreacted 2-heptylcyclopentanone. | Incomplete reaction due to insufficient reaction time, low temperature, or inactive oxidant. | 1. Extend Reaction Time: Monitor the reaction progress using TLC or GC to ensure completion. 2. Increase Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture, being mindful of potential side reactions. 3. Use a More Reactive Oxidant: If using hydrogen peroxide, consider switching to a more reactive peroxyacid like m-CPBA or trifluoroperacetic acid.[9] |
| Significant formation of δ-hydroxy dodecanoic acid. | Hydrolysis of the lactone product due to the presence of water and/or acid. | 1. Ensure Anhydrous Conditions: Use dry solvents and glassware. 2. Neutralize Acids: Add a solid buffer like sodium bicarbonate to the reaction mixture. 3. Modify Work-up: Quench the reaction with sodium thiosulfate and then wash with saturated sodium bicarbonate solution. Avoid acidic aqueous washes. |
| Formation of an isomeric lactone by-product. | Incorrect regioselective oxygen insertion. | 1. Optimize Catalyst: When using a catalytic system with hydrogen peroxide, the choice of Lewis or Brønsted acid can influence regioselectivity. Experiment with different catalysts. 2. Review Migratory Aptitude: While the secondary carbon of the ring is expected to migrate, steric hindrance from the heptyl group could potentially influence the outcome. This is generally not a major issue for this substrate. |
Quantitative Data Summary
The following table summarizes typical yields for the Baeyer-Villiger oxidation of 2-alkylcyclopentanones to the corresponding δ-lactones under different experimental conditions.
| Oxidant | Catalyst/Additive | Solvent | Temperature | Reaction Time | Yield of Lactone (%) | Key By-products | Reference |
| m-CPBA | NaHCO₃ | Dichloromethane (CH₂Cl₂) | Room Temp. | 12 - 48 h | 85-94 | m-chlorobenzoic acid | [10][11] |
| Hydrogen Peroxide | Brønsted Acids (e.g., CH₃SO₃H) | Not specified | Not specified | Not specified | Variable, often with poor selectivity | δ-hydroxy dodecanoic acid | [2] |
| Hydrogen Peroxide | Methanol | 50 °C | Not specified | 61.2 | δ-hydroxy decanoic acid | [12] | |
| Urea-Hydrogen Peroxide | Immobilized Lipase (Novozyme-435) | Ethyl Acetate | Room Temp. | 24 h | High (qualitative) | Acetic acid | [8] |
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation using m-CPBA
This protocol is a general procedure adapted for the oxidation of 2-heptylcyclopentanone.
Materials:
-
2-heptylcyclopentanone
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃), solid
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-heptylcyclopentanone (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add solid sodium bicarbonate (2.0 - 3.0 equiv) to the solution to act as a buffer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.5 - 2.0 equiv) portion-wise to the stirred solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose the excess peroxyacid.
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Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure δ-dodecalactone.[7]
Protocol 2: Baeyer-Villiger Oxidation using Hydrogen Peroxide and a Brønsted Acid Catalyst
This protocol outlines a general approach for the catalytic oxidation of 2-heptylcyclopentanone with hydrogen peroxide.
Materials:
-
2-heptylcyclopentanone
-
Hydrogen peroxide (30% aqueous solution)
-
Brønsted acid catalyst (e.g., methanesulfonic acid, CH₃SO₃H)
-
Methanol or another suitable solvent
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate or another suitable extraction solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-heptylcyclopentanone (1.0 equiv) in the chosen solvent (e.g., methanol).
-
Add the Brønsted acid catalyst (catalytic amount, to be optimized).
-
Slowly add the aqueous hydrogen peroxide solution (excess, e.g., 4.0 equiv) to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and monitor the progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite to decompose the excess hydrogen peroxide.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product via flash column chromatography to isolate δ-dodecalactone.
Visualizations
Reaction Pathway and By-product Formation
Caption: Main reaction pathway to δ-dodecalactone and the hydrolysis by-product pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Baeyer-Villiger oxidation.
References
- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. air.unimi.it [air.unimi.it]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 7. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: Optimization of Fermentation Conditions for Delta-Dodecalactone Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for delta-dodecalactone production.
Troubleshooting Guides
This section addresses common issues encountered during the experimental production of this compound.
Issue 1: Low or No Yield of this compound
Question: My fermentation is complete, but I'm observing a very low or no yield of this compound. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield of this compound can stem from several factors, ranging from the microbial strain to the fermentation conditions. Here’s a step-by-step troubleshooting guide:
-
Microorganism Viability and Activity:
-
Inoculum Health: Ensure your seed culture is in the mid-to-late exponential growth phase before inoculating the production bioreactor. An unhealthy or insufficient inoculum will lead to poor fermentation performance.
-
Strain Selection: The choice of microorganism is critical. Strains like Saccharomyces pastorianus, Clostridium tyrobutyricum, and certain Lactic Acid Bacteria (LAB) have been shown to be effective.[1][2] If you are using a different strain, verify its capability for producing this compound.
-
-
Fermentation Medium Composition:
-
Substrate Availability: The precursor for this compound is dodecanoic acid, which can be derived from various lipid sources. Ensure an adequate concentration of a suitable substrate, such as Massoia oil or vegetable oils like grapeseed oil, is present in the medium.[1][3]
-
Nutrient Limitation: Check for potential limitations of essential nutrients like carbon and nitrogen sources, as well as trace elements. A balanced medium is crucial for robust microbial growth and metabolic activity.
-
-
Inadequate Fermentation Conditions:
-
pH: The pH of the fermentation medium significantly influences enzyme activity and microbial growth. For many yeast and bacteria, a pH range of 5.0 to 7.5 is optimal.[4][5][6] Monitor and control the pH throughout the fermentation process. For instance, with Yarrowia lipolytica, γ-decalactone accumulation was higher at a pH around 5.[4]
-
Temperature: Maintain the optimal temperature for your chosen microorganism. For many yeasts and bacteria used in lactone production, this is typically between 25°C and 35°C.[6]
-
Aeration: Oxygen availability is a critical parameter. While some biotransformations are anaerobic, others require specific levels of dissolved oxygen. The accumulation of γ-decalactone by Yarrowia lipolytica was found to be higher in low aeration conditions.[4]
-
-
Product Degradation or Inhibition:
-
Feedback Inhibition: High concentrations of the product, this compound, can sometimes inhibit the metabolic pathway. Consider in-situ product removal techniques if high concentrations are expected.
-
Byproduct Formation: The formation of inhibitory byproducts can also hinder production. Analyze your fermentation broth for potential inhibitors.
-
Issue 2: Inconsistent this compound Production Between Batches
Question: I am getting inconsistent yields of this compound in different fermentation batches, even though I am trying to follow the same protocol. What could be the reason for this variability?
Answer:
Inconsistent production is a common challenge in fermentation processes. The key to resolving this is to ensure strict control over all experimental parameters.
-
Inoculum Preparation: Standardize your inoculum preparation protocol. This includes the age of the culture, the volume of inoculum, and the growth phase at the time of transfer.[7]
-
Medium Preparation: Ensure precise and consistent preparation of the fermentation medium. Use the same source and quality of raw materials for each batch.
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Environmental Control: Minor variations in pH, temperature, and aeration can lead to significant differences in yield.[4][5] Use a well-calibrated bioreactor with automated control systems to maintain these parameters consistently.
-
Substrate Quality: The composition of natural substrates like vegetable oils can vary. If possible, analyze the fatty acid profile of your substrate before each fermentation.
Frequently Asked Questions (FAQs)
Q1: Which microorganisms are known to produce this compound?
A1: Several microorganisms have been reported to produce this compound through the biotransformation of fatty acids. These include:
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Yeasts: Saccharomyces pastorianus and Yarrowia lipolytica.[1]
-
Bacteria: Clostridium tyrobutyricum, Pseudomonas sp., Proteus sp., Bacillus sp., and various Lactic Acid Bacteria (LAB).[2][3][6]
Q2: What are the key precursors for this compound biosynthesis?
A2: The primary precursor for the biosynthesis of this compound is dodecanoic acid. This fatty acid can be supplied directly or be present in complex substrates like vegetable oils (e.g., grapeseed oil) and Massoia oil.[1][3] The microbial pathway typically involves the hydroxylation of dodecanoic acid at the delta-position, followed by intramolecular esterification (lactonization).
Q3: How does heat stress affect lactone production?
A3: Sub-lethal heat stress has been shown to significantly improve the production of δ-lactones by Lactic Acid Bacteria (LAB).[3] Applying a mild heat shock (e.g., 40°C for 30 minutes) either to the inoculum before fermentation or to the culture during the late exponential phase can enhance the activity of enzymes involved in the biosynthetic pathway, such as hydratases.[3]
Q4: What is a suitable method for extracting and quantifying this compound from the fermentation broth?
A4: A common method is liquid-liquid extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis.
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Extraction: Solvents like butyl acetate or diethyl ether can be used to extract this compound from the fermentation broth.[1][8]
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Quantification: The concentration of this compound in the extract can be accurately determined using GC-MS, with an appropriate internal standard for calibration.[3]
Data Presentation
Table 1: Production of Delta-Lactones by Various Microorganisms
| Microorganism | Substrate | Product | Concentration (g/L) | Reference |
| Saccharomyces pastorianus OMK-70 | Massoia Oil | delta-Decalactone | 52.1 | [1] |
| This compound | 11.8 | [1] | ||
| Clostridium tyrobutyricum I-776 | 2-Dodecen-5-olide | This compound | 9.6 | [2] |
| Pseudomonas putida ATCC 33015 | 5-hydroxy-2-decenoic acid δ-lactone | delta-Decalactone | 10.9 | [1] |
| Lactococcus lactis subsp. lactis FAM-17918 | Grapeseed Oil | This compound | ~0.00133 | [3] |
Table 2: Effect of pH and Aeration on γ-Decalactone Production by Yarrowia lipolytica
| pH | Aeration (KLa h-1) | γ-Decalactone (mg/L) | Reference |
| 6.35 | 4.5 | 496 | [4] |
| 4.4 | 26 | Lower accumulation | [4] |
Note: Data for γ-decalactone is presented as a model for the influence of these parameters on lactone production by Yarrowia lipolytica.
Experimental Protocols
Protocol 1: Inoculum Preparation for Saccharomyces pastorianus
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Strain Activation: Activate the lyophilized strain according to the supplier's instructions.
-
Seed Culture Preparation: Inoculate the activated strains into a 500 mL flask containing 50 mL of seed culture medium (e.g., peptone 2.5%, yeast extract 1.5%, glucose 2.5%, pH 7.5).[7]
-
Incubation: Incubate the flask at 30°C with shaking at 250 rpm for 10-12 hours to obtain the first-stage seed solution.[7]
-
Second-Stage Seed Culture (for bioreactor): Transfer the first-stage seed solution to a larger seed tank (e.g., 10 L) containing 6 L of the seed culture medium. Cultivate for 6-8 hours at 30°C with a stirring speed of 250 rpm and an aeration ratio of 1:0.5 to obtain the second-stage seed liquid.[7]
Protocol 2: Fermentation for this compound Production in a Bioreactor
-
Medium Preparation: Prepare the fermentation medium (e.g., glucose 2%, ammonium dihydrogen phosphate 1%, potassium dihydrogen phosphate 0.5%, magnesium sulfate 0.2%, calcium sulfate 0.1%, yeast extract powder 0.5%, pH 7.5) and sterilize it.[1]
-
Inoculation: Inoculate the sterilized fermentation medium in the bioreactor with a 10% (v/v) inoculum of the second-stage seed culture.[1]
-
Fermentation Conditions: Maintain the temperature at 30°C, stirring speed at 400 rpm, and an aeration ratio of 1:0.5.[1]
-
Substrate Addition: After an initial fermentation period of 8 hours, add the substrate (e.g., 20 g/L Massoia oil). Continue to feed the substrate periodically (e.g., at 16, 26, and 40 hours).[1]
-
Nutrient Feeding: Continuously feed a concentrated glucose solution (e.g., 70% glucose at a flow rate of 20 g/h) to maintain the carbon source.[1]
-
Monitoring: Regularly monitor pH, dissolved oxygen, and substrate and product concentrations throughout the fermentation.
Protocol 3: Extraction and Quantification of this compound
-
Inactivation: After fermentation, inactivate the microbial cells by heating the broth to 60°C.[1]
-
Solvent Extraction: Extract the this compound from the fermentation broth using an equal volume of butyl acetate. Stir the mixture at 30-40°C and 200-300 rpm for 1-2 hours.[1]
-
Phase Separation: Allow the mixture to stand and separate into layers. Collect the upper organic phase.[1]
-
GC-MS Analysis: Analyze the organic phase using a gas chromatograph coupled with a mass spectrometer (GC-MS) to identify and quantify the this compound. Use a standard calibration curve for accurate quantification.[3]
Mandatory Visualization
Caption: Biosynthesis pathway of this compound from fatty acids.
Caption: Workflow for fermentation optimization using Response Surface Methodology.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0899342A2 - Process for the biotechnological production of Delta-decalactone and this compound - Google Patents [patents.google.com]
- 3. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of a Doehlert factorial design to investigate the effects of pH and aeration on the accumulation of lactones by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US20210332397A1 - Method for preparing natural delta-decalactone and this compound by bioreduction of massoia oil - Google Patents [patents.google.com]
- 8. Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium | MDPI [mdpi.com]
Technical Support Center: Purification of Synthetic Delta-Dodecalactone
Welcome to the technical support center for the purification of synthetic delta-dodecalactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this fragrance and flavor ingredient.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The impurity profile of synthetic this compound largely depends on the synthetic route employed. The most common industrial method is the Baeyer-Villiger oxidation of 2-heptylcyclopentanone.[1] Potential impurities originating from this process include:
-
Unreacted Starting Material: Residual 2-heptylcyclopentanone.
-
Solvent Residues: Trace amounts of solvents used in the reaction and workup, such as toluene or ethyl acetate.
-
By-products of Oxidation: Incomplete oxidation can lead to the formation of other ester or lactone isomers. The use of peroxy acids can also introduce corresponding carboxylic acid by-products.
-
Side-Reaction Products: Self-condensation products of the starting materials or intermediates can lead to higher molecular weight impurities.
Q2: I am experiencing a significantly low yield after purification. What are the likely causes?
A2: Low yields in the purification of this compound can stem from several factors throughout the synthesis and purification process. Key areas to investigate include:
-
Incomplete Baeyer-Villiger Oxidation: Ensure the reaction has gone to completion by monitoring via GC or TLC. Insufficient oxidant or reaction time can leave a significant amount of unreacted starting material.
-
Suboptimal Reaction Conditions: Temperature and catalyst choice can greatly impact the reaction's efficiency and selectivity. For instance, in the Baeyer-Villiger oxidation, controlling the temperature is crucial to prevent the decomposition of the peroxy acid oxidant and minimize side reactions.[2]
-
Losses During Workup: Ensure efficient extraction of the product from the aqueous phase after quenching the reaction. Multiple extractions with an appropriate organic solvent are recommended.
-
Inefficient Purification: Significant product loss can occur during distillation or crystallization if the parameters are not optimized. This includes thermal degradation during distillation at excessively high temperatures or product remaining in the mother liquor after crystallization.
Q3: My purified this compound has a persistent off-odor. How can I remove it?
A3: Off-odors in the final product are typically due to the presence of volatile impurities. These can be residual starting materials, solvents, or low-boiling point by-products. To address this:
-
Fractional Vacuum Distillation: A carefully executed fractional vacuum distillation is highly effective at separating components with different boiling points. Collecting narrow fractions can help isolate the pure this compound from more volatile and less volatile impurities.
-
Carbon Treatment: Treatment of a solution of the crude product with activated charcoal can help adsorb color and some odor-causing impurities before the final purification step.[3]
-
Crystallization: If applicable, crystallization can be a very effective method for removing impurities, as they are often excluded from the crystal lattice of the pure compound.
Troubleshooting Guides
Low Purity After Distillation
| Symptom | Possible Cause | Troubleshooting Action |
| Co-distillation of Impurities | The boiling points of this compound and an impurity (e.g., unreacted 2-heptylcyclopentanone) are too close for effective separation by simple distillation. | - Increase Column Efficiency: Employ a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Optimize Reflux Ratio: Increase the reflux ratio to improve separation efficiency. |
| Thermal Decomposition | The distillation temperature is too high, causing degradation of the product. This can be indicated by darkening of the distillation residue. | - Improve Vacuum: A lower vacuum level will reduce the boiling point of this compound, allowing for distillation at a lower temperature.[4]- Use a Wiped-Film Evaporator: For heat-sensitive materials, a wiped-film evaporator minimizes the residence time at high temperatures.[5] |
| Bumping or Unstable Boiling | Uneven heating or lack of boiling chips/stirring can lead to sudden, violent boiling, carrying over impurities into the distillate. | - Ensure Uniform Heating: Use a heating mantle with a stirrer or a water/oil bath for even heat distribution.- Use a Stir Bar: A magnetic stir bar is essential for smooth boiling under vacuum. Boiling stones are not effective under vacuum. |
Low Yield After Crystallization
| Symptom | Possible Cause | Troubleshooting Action |
| Product Remains in Mother Liquor | The chosen solvent is too good a solvent for this compound at the crystallization temperature, or the solution is not sufficiently concentrated. | - Solvent Selection: Choose a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at reduced temperatures.- Concentrate the Solution: Before cooling, carefully evaporate some of the solvent to achieve a saturated solution.- Cool Slowly: Allow the solution to cool slowly to promote the formation of larger, purer crystals and maximize recovery. |
| Oiling Out | The product separates as a liquid phase instead of forming crystals. | - Use a More Dilute Solution: "Oiling out" can occur if the solution is too concentrated.- Change Solvent System: The solubility characteristics of the current solvent may not be suitable. Experiment with different solvents or solvent mixtures. |
| Incomplete Precipitation | The cooling temperature is not low enough to induce maximum crystallization. | - Utilize a Cold Bath: Cool the crystallization flask in an ice bath or refrigerator to further decrease the solubility of the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Baeyer-Villiger Oxidation
This protocol is a general guideline for the synthesis of this compound from 2-heptylcyclopentanone.
Materials:
-
2-heptylcyclopentanone
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a suitable catalyst
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve 2-heptylcyclopentanone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., m-CPBA in the same solvent) dropwise to the cooled solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC until the starting material is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove the carboxylic acid by-product) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Fractional Vacuum Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source and trap
-
Heating mantle with a magnetic stirrer
Procedure:
-
Place the crude this compound in the round-bottom flask with a magnetic stir bar.
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Begin stirring and slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Observe the temperature at the distillation head. Collect any low-boiling fractions (foreruns) in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product fraction.
-
Continue distillation until the temperature begins to drop or the distillation rate slows significantly.
-
Stop heating, allow the apparatus to cool, and then slowly release the vacuum before collecting the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound purification.
References
- 1. This compound (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. asianpubs.org [asianpubs.org]
- 3. esisresearch.org [esisresearch.org]
- 4. youtube.com [youtube.com]
- 5. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]
Preventing polymerization of delta-dodecalactone during storage
Technical Support Center: δ-Dodecalactone Storage and Handling
Welcome to the technical support center for δ-dodecalactone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of δ-dodecalactone, with a primary focus on preventing its polymerization.
Frequently Asked Questions (FAQs)
Q1: What is δ-dodecalactone polymerization?
A1: δ-Dodecalactone is a cyclic ester (lactone). Under certain conditions, its ring structure can open and link with other molecules to form long chains, or polymers. This process, known as ring-opening polymerization (ROP), transforms the monomeric liquid into a more viscous fluid or even a solid polyester, altering its chemical identity and physical properties.[1] This reaction is typically driven by the release of ring strain in the lactone molecule.
Q2: Why is it critical to prevent the polymerization of δ-dodecalactone?
A2: Preventing polymerization is essential for maintaining the purity, activity, and reliability of δ-dodecalactone in experimental settings. Polymerization leads to:
-
Loss of Purity: The sample becomes a mixture of monomer and polymer, compromising experimental accuracy.
-
Altered Physical Properties: Increased viscosity can make handling and accurate dispensing difficult.
-
Inconsistent Results: The presence of polymers can interfere with chemical reactions and biological assays, leading to unreliable and irreproducible data.
Q3: What are the primary causes of δ-dodecalactone polymerization during storage?
A3: The main factors that can initiate ring-opening polymerization are:
-
Contaminants: Trace amounts of water, acids, or bases can act as initiators or catalysts.
-
Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for polymerization.[2]
-
Exposure to Air and Light: Oxygen can lead to oxidative byproducts that may initiate polymerization, while UV light can also promote degradation.[3]
Q4: What are the physical signs that my δ-dodecalactone sample may have polymerized?
A4: The most common indicator of polymerization is a noticeable increase in the viscosity of the sample. Over time, a liquid that was once easy to pipette may become thick and syrupy. In advanced stages, it may solidify completely.
Troubleshooting Guide
This guide provides actionable steps if you suspect your δ-dodecalactone has undergone polymerization.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Increased Viscosity or Solidification | Ring-opening polymerization has likely occurred. | 1. Confirm Polymerization: Use an analytical technique like Gel Permeation Chromatography (GPC), ¹H NMR, or FTIR spectroscopy to confirm the presence of high molecular weight species. 2. Assess Usability: For applications requiring high purity, the material should be discarded or repurified. 3. Review Storage: Immediately audit your storage conditions against the recommended protocols below to prevent future occurrences. |
| Inconsistent Experimental Results | The purity of the lactone may be compromised by partial polymerization. | 1. Perform Quality Control: Before use, analyze the δ-dodecalactone sample to determine its purity and check for the presence of polymers. 2. Purify if Necessary: If low levels of polymer are detected, purification via vacuum distillation may be possible to separate the monomer from the polymer. |
| Visible Color Change (e.g., Yellowing) | Degradation or presence of impurities. | 1. Cease Use: Do not use the material in sensitive experiments. 2. Investigate Cause: The color change could be due to oxidation or side reactions. This indicates improper storage, likely involving exposure to air or light.[3] |
Prevention Protocols and Methodologies
Adherence to proper storage and handling protocols is the most effective way to prevent polymerization.
Recommended Storage Conditions
Storing δ-dodecalactone under optimal conditions is crucial for maintaining its stability.[4]
| Parameter | Optimal Condition | Sub-Optimal (High Risk of Polymerization) | Rationale |
| Temperature | 15–25°C.[3] Some sources may recommend refrigeration (2-8°C) for long-term storage. | Fluctuating temperatures; storage at elevated temperatures (>30°C). | Reduces the kinetic energy of molecules, slowing the rate of potential polymerization reactions.[2] |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen). | Exposure to ambient air. | Prevents contact with atmospheric moisture and oxygen, which can initiate or catalyze polymerization.[5] |
| Container | Tightly sealed, amber glass or opaque container.[3] | Loosely capped, clear, or reactive plastic containers. | Protects from light-induced degradation and prevents entry of contaminants. Minimizes headspace to reduce air exposure.[3] |
| Purity | High purity, free from acidic or basic residues. | Presence of synthesis byproducts or contaminants. | Impurities can act as catalysts for ring-opening polymerization. |
Experimental Protocol: Detecting Polymerization via ¹H NMR Spectroscopy
A convenient method to assess the propensity of a lactone to polymerize, and thus detect its presence, is through ¹H NMR analysis.[6][7][8]
Objective: To detect the presence of poly(δ-dodecalactone) in a monomer sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of δ-dodecalactone in a deuterated solvent (e.g., CDCl₃).
-
Add an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.
-
-
Instrument Setup:
-
Acquire a ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
Monomer Spectrum: The spectrum of pure δ-dodecalactone will show characteristic peaks for the cyclic ester.
-
Polymer Spectrum: The ring-opening polymerization leads to the formation of a linear polyester. This will result in the appearance of new, distinct signals corresponding to the repeating units of the polymer chain, often with slightly different chemical shifts compared to the monomer.
-
Interpretation: Compare the acquired spectrum to a reference spectrum of the pure monomer. The presence of broad signals or new sets of peaks in the regions characteristic of polyesters indicates that polymerization has occurred. The ratio of the integration of polymer peaks to monomer peaks can provide a quantitative estimate of the extent of polymerization.
-
Visual Guides and Workflows
Mechanism of Polymerization
The following diagram illustrates the general pathway for ring-opening polymerization of δ-dodecalactone, which can be initiated by agents like water.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Delta-Dodecalactone (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. synerzine.com [synerzine.com]
- 5. researchgate.net [researchgate.net]
- 6. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of Delta-Dodecalactone
Welcome to the technical support center for delta-dodecalactone extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low recovery of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
A1: this compound (C₁₂H₂₂O₂) is a naturally occurring lactone found in various foods, including dairy products and fruits. It is a key aroma compound, contributing to creamy, fruity, and coconut-like flavors.[1] Accurate quantification and high recovery during extraction are crucial for quality control in the food and fragrance industries, as well as for research into its biological activities.
Q2: What are the key physicochemical properties of this compound to consider during extraction?
A2: Understanding the properties of this compound is fundamental to optimizing its extraction. It is a colorless to pale yellow viscous liquid, insoluble in water but soluble in alcohols and oils.[1] It is also poorly soluble in propylene glycol.[1] Its boiling point is high (140-141 °C at 1 mmHg), and it is relatively stable at common pressures and temperatures.[1]
Q3: Which extraction techniques are commonly used for this compound?
A3: Common techniques for extracting this compound and other lactones include:
-
Liquid-Liquid Extraction (LLE): Utilizing solvents like diethyl ether, chloroform, or butyl acetate.
-
Solid-Phase Microextraction (SPME): Particularly Headspace (HS)-SPME, is a solvent-free technique suitable for volatile and semi-volatile compounds.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO₂ for a clean and selective extraction.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): Modern techniques that can enhance extraction efficiency and reduce time.
Q4: What are the primary causes of low this compound recovery?
A4: Low recovery can stem from several factors, including:
-
Incomplete extraction due to improper solvent selection or extraction conditions.
-
Degradation of the lactone due to unfavorable pH or high temperatures.
-
Losses during sample preparation and handling steps.
-
Matrix effects from complex sample compositions.
Troubleshooting Guides
Issue 1: Low Recovery Using Liquid-Liquid Extraction (LLE)
If you are experiencing low recovery of this compound with LLE, consider the following troubleshooting steps:
Troubleshooting Workflow for Low LLE Recovery
Caption: A stepwise approach to troubleshooting low this compound recovery in LLE.
Quantitative Data Summary: LLE Solvent Performance for Lactones
| Solvent | Polarity Index | Boiling Point (°C) | Recovery of Similar Lactones (γ-decalactone) | Reference |
| Diethyl Ether | 2.8 | 34.6 | Up to 99.9% | [2] |
| Chloroform | 4.1 | 61.2 | ~98.8% | [2] |
| Dichloromethane | 3.1 | 39.6 | ~101.1% (may co-extract impurities) | [2] |
| Butyl Acetate | 4.0 | 126.0 | Used in lactone synthesis workup | [3] |
| Heptane | 0.1 | 98.4 | Lower recovery compared to polar solvents | [2] |
Detailed Troubleshooting Steps:
-
Solvent Selection: this compound is nonpolar. Ensure your extraction solvent has a suitable polarity to maximize partitioning from the aqueous phase. Based on data for similar lactones, diethyl ether and chloroform show high recovery rates.[2] For complex matrices, a solvent with intermediate polarity might be a good starting point.
-
pH Adjustment: Lactones can be susceptible to hydrolysis under alkaline conditions.[4][5][6] It is advisable to avoid pH values above 9.[7] For acidic or neutral samples, maintaining the pH in the neutral to slightly acidic range (pH 4-7) can prevent degradation.
-
Emulsion Formation: Emulsions can trap the analyte and lead to significant losses. To break emulsions, you can try adding salt (salting out), centrifugation, or passing the mixture through a filter aid like celite.
-
Temperature Control: While this compound is relatively stable, high temperatures can accelerate degradation. It is stable up to 50°C under normal conditions.[7] Perform extractions at room temperature or below if possible.
-
Multiple Extractions: Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.
Issue 2: Low Recovery Using Solid-Phase Microextraction (SPME)
For low recovery with HS-SPME, focus on optimizing the extraction parameters.
Logical Relationship for Optimizing HS-SPME Parameters
Caption: Interplay of key parameters influencing this compound recovery in HS-SPME.
Quantitative Data Summary: Optimized HS-SPME Conditions for Lactones in Cheese
| Parameter | Optimized Condition (CAR/PDMS fiber) | Reference |
| Fiber Type | Carboxen/Polydimethylsiloxane (CAR/PDMS) | [8][9][10] |
| Extraction Temperature | 55 °C | [8][9][10] |
| Extraction Time | 50 minutes | [8][9][10] |
| Salt Concentration (NaCl) | 3 M | [8][9][10] |
Detailed Troubleshooting Steps:
-
Fiber Selection: The choice of fiber coating is critical. For semi-volatile compounds like this compound, a mixed-phase fiber such as Carboxen/Polydimethylsiloxane (CAR/PDMS) is often a good choice due to its ability to adsorb a wide range of analytes.[8][9][10]
-
Extraction Temperature and Time: These parameters are interdependent and influence the partitioning of the analyte into the headspace and onto the fiber. An optimized temperature for a similar lactone in cheese was found to be 55°C for 50 minutes.[8][9][10] Higher temperatures increase volatility but can decrease the amount adsorbed by the fiber.
-
Salt Addition: Adding salt (e.g., NaCl) to the sample can increase the volatility of the analyte by the "salting-out" effect, thereby improving its transfer to the headspace. An optimal concentration of 3M NaCl was found for lactone extraction from cheese.[8][9][10]
-
Matrix Modification: For complex matrices like cheese, ensuring the sample is finely grated or homogenized can improve the release of the analyte.
Issue 3: Analyte Degradation
If you suspect degradation of this compound, consider the following:
Troubleshooting Pathway for Analyte Degradation
Caption: A decision-making diagram for addressing potential this compound degradation.
Quantitative Data Summary: Stability of this compound
| Condition | Recommendation | Reference |
| pH | Avoid pH > 9 | [7] |
| Temperature | Stable up to 50°C | [7] |
| Light | Minimal photodegradation | [7] |
| Oxidation | Good resistance, consider antioxidants for long-term storage | [7] |
Detailed Troubleshooting Steps:
-
pH Control: As mentioned, lactones are susceptible to hydrolysis in alkaline conditions.[4][5][6] Ensure the pH of your sample and any aqueous solutions used during extraction are not highly alkaline. Buffering your sample to a neutral or slightly acidic pH may be necessary.
-
Temperature Management: Avoid excessive heat during all steps of your process, including extraction and solvent evaporation. Use a rotary evaporator at a reduced temperature and pressure.
-
Storage Conditions: Store samples and extracts in a cool, dark place. For long-term storage, refrigeration or freezing is recommended. Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of this compound from Cheese
This protocol is adapted from a validated method for a similar lactone in cheese.[8][9][10]
-
Sample Preparation:
-
Weigh 2 g of finely grated cheese into a 20 mL headspace vial.
-
Add 5 mL of a 3 M NaCl solution.
-
Add an appropriate internal standard.
-
Seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
Equilibrate the vial at 55°C for 15 minutes in a heating block with agitation.
-
Expose a pre-conditioned CAR/PDMS fiber to the headspace of the vial for 50 minutes at 55°C with continued agitation.
-
-
GC-MS Analysis:
-
Immediately after extraction, desorb the fiber in the GC injector at 250°C for 5 minutes in splitless mode.
-
Use a suitable GC column (e.g., DB-5ms) and a temperature program that allows for the separation of this compound from other matrix components.
-
Use mass spectrometry in selected ion monitoring (SIM) mode for quantification, using characteristic ions of this compound.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from a Fermentation Broth
This protocol is based on a method for extracting lactones from a fermentation medium.[3]
-
Sample Preparation:
-
Take a known volume (e.g., 50 mL) of the fermentation broth.
-
If the broth contains cells, centrifuge to separate the supernatant.
-
Adjust the pH of the supernatant to neutral or slightly acidic if necessary.
-
-
LLE Procedure:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of butyl acetate.[3]
-
Shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of butyl acetate.
-
Combine the organic extracts.
-
-
Post-Extraction Processing:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
By following these troubleshooting guides and experimental protocols, researchers can systematically address the common causes of low this compound recovery and optimize their extraction methods for more accurate and reliable results.
References
- 1. News - Milk flavor raw material delta dodecalactone and its usage suggestion. [sprchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 8. Optimization of headspace solid-phase microextraction for the analysis of specific flavors in enzyme modified and natural Cheddar cheese using factorial design and response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of headspace solid-phase microextraction for the analysis of specific flavors in enzyme modified and natural Cheddar cheese using factorial design and response surface methodology. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Stereoselective Synthesis of δ-Dodecalactone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of stereoselectivity in δ-dodecalactone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to achieve stereoselective synthesis of δ-dodecalactone?
A1: The main strategies for stereoselective synthesis of δ-dodecalactone fall into two categories: chemical synthesis and biocatalysis.
-
Chemical Synthesis: This often involves asymmetric reactions using chiral catalysts. A common approach is the Baeyer-Villiger oxidation of a corresponding prochiral ketone, 2-heptylcyclopentanone, using a chiral catalyst to control the stereochemical outcome.[1][2] Other methods may involve the use of chiral auxiliaries or metal-catalyzed asymmetric hydrogenation of unsaturated precursors.[3]
-
Biocatalysis: This approach utilizes enzymes, such as ketoreductases (KREDs) or lipases, or whole-cell systems to perform stereoselective transformations.[4][5] For instance, engineered carbonyl reductases have demonstrated high enantioselectivity in the synthesis of chiral δ-lactones.[4] Biocatalytic methods are often preferred for their high specificity and mild reaction conditions, offering a greener alternative to some chemical methods.[4][6]
Q2: My Baeyer-Villiger oxidation of 2-heptylcyclopentanone is resulting in a low enantiomeric excess (e.e.). What are the potential causes and how can I improve it?
A2: Low enantiomeric excess in a catalytic Baeyer-Villiger oxidation can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Catalyst Selection and Integrity:
-
Catalyst Choice: The choice of chiral catalyst is paramount. Ensure you are using a catalyst known to be effective for this class of substrate. For lactonization reactions, manganese complexes and organocatalysts have shown promise.[7][8]
-
Catalyst Purity and Activity: Verify the purity and activity of your catalyst. Impurities or degradation can significantly reduce enantioselectivity.
-
Catalyst Loading: In some cases, adjusting the catalyst loading can impact the stereochemical outcome.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state leading to the desired enantiomer.[5]
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Screen a variety of solvents to find the optimal one for your system.
-
Oxidant: The choice of oxidant (e.g., hydrogen peroxide, m-CPBA) and its purity can affect the reaction.[1][9] Using a slow addition method for the oxidant can sometimes improve results.
-
-
Substrate Purity:
-
Ensure the 2-heptylcyclopentanone starting material is of high purity, as impurities can interfere with the catalyst.
-
Q3: I am observing the formation of byproducts in my synthesis. What are the common side reactions and how can they be minimized?
A3: Side reactions can lower your yield and complicate purification. Common byproducts in the synthesis of δ-dodecalactone, particularly via the Baeyer-Villiger route, include the isomeric lactone from reverse insertion and over-oxidation products.[9]
-
Minimizing Isomer Formation: The regioselectivity of the Baeyer-Villiger oxidation is crucial. The choice of catalyst and reaction conditions can influence which oxygen atom is inserted. Some catalytic systems offer higher regioselectivity than others.
-
Preventing Over-oxidation: Careful control of the oxidant stoichiometry and reaction time is necessary to prevent further oxidation of the desired lactone.
Q4: Can biocatalysis be used to achieve high stereoselectivity, and what are the key considerations?
A4: Yes, biocatalysis is a powerful tool for achieving high stereoselectivity in δ-dodecalactone synthesis. Engineered enzymes, such as carbonyl reductases, have been shown to produce (R)-δ-decalactone with 99% e.e.[4]
Key considerations for biocatalysis include:
-
Enzyme Selection: Choosing the right enzyme is critical. A screening of different ketoreductases or lipases may be necessary to find one with high activity and selectivity for your substrate.
-
Reaction Medium: The choice of solvent (aqueous, organic, or biphasic) can significantly impact enzyme activity and stability.
-
pH and Temperature: These parameters must be optimized for the specific enzyme being used.
-
Cofactor Regeneration: For reductase enzymes, an efficient cofactor regeneration system (e.g., using a sacrificial alcohol like isopropanol) is essential for catalytic activity.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Directed Reactions
| Potential Cause | Troubleshooting Step |
| Ineffective Directing Group | Ensure the directing group on your substrate is positioned to effectively guide the reagent or catalyst to the desired face of the molecule. |
| Suboptimal Catalyst | The chiral ligand on the catalyst may not be providing sufficient steric hindrance to favor the formation of one diastereomer. Experiment with different chiral ligands.[10] |
| Incorrect Reaction Temperature | Vary the reaction temperature. In some cases, a higher or lower temperature may be required to achieve optimal diastereoselectivity. |
Issue 2: Poor Yield in Lactonization Step
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. If not, extend the reaction time or slightly increase the temperature. |
| Product Degradation | The lactone product may be unstable under the reaction conditions. Consider using milder reagents or shorter reaction times. Lactones can also be prone to polymerization over time.[11] |
| Inefficient Purification | Optimize your purification method (e.g., distillation, chromatography) to minimize product loss. |
Quantitative Data Summary
Table 1: Stereoselectivity of δ-Lactone Synthesis via Biocatalysis
| Substrate | Biocatalyst | Product | e.e. (%) | Yield (%) | Reference |
| 5-Oxodecanoic acid | Engineered Carbonyl Reductase (SmCRM5) | (R)-δ-decalactone | 99 | High | [4] |
| Decanoic Acid | Cytochrome P450 (CYP116B46) | (S)-δ-decalactone | >99 | - | [6] |
Table 2: Yields from Chemical Synthesis of δ-Decalactone (a related δ-lactone)
| Starting Materials | Key Reaction Step | Product | Yield (%) | Reference |
| Cyclopentanone and n-valeraldehyde | Aldol Condensation/Dehydration | 2-pentylidene cyclopentanone | 86.3 | [9] |
| 2-pentylidene cyclopentanone | Catalytic Hydrogenation | 2-pentenyl cyclopentanone | 91.5 | [9] |
| 2-pentenyl cyclopentanone | Baeyer-Villiger Oxidation | δ-decalactone | 61.2 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Baeyer-Villiger Oxidation of 2-Heptylcyclopentanone
This protocol is a generalized procedure based on common laboratory practices for this transformation.[2][9]
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-heptylcyclopentanone (1 equivalent) in a suitable solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an ice bath or cryocooler.
-
Catalyst Addition (for catalytic versions): If using a chiral catalyst, add the catalyst at this stage (typically 1-10 mol%).
-
Oxidant Addition: Slowly add the oxidant (e.g., m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide) (1-1.5 equivalents) to the reaction mixture. The slow addition is crucial to control the reaction temperature and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench any remaining oxidant by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite.
-
Workup: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure δ-dodecalactone.[2]
Protocol 2: Biocatalytic Reduction of a Keto-acid Precursor to a Hydroxy Acid for Lactonization
This protocol is a generalized procedure for a biocatalytic reduction followed by spontaneous lactonization, inspired by methodologies for synthesizing chiral lactones.[4]
-
Reaction Mixture Preparation: In a suitable buffer solution (e.g., phosphate buffer), prepare a mixture containing the keto-acid precursor to 5-hydroxydodecanoic acid, a ketoreductase enzyme, and a cofactor regeneration system (e.g., NAD(P)H and a corresponding dehydrogenase with a sacrificial alcohol like isopropanol).
-
Reaction Conditions: Incubate the reaction mixture at the optimal temperature and pH for the chosen enzyme, with gentle agitation.
-
Reaction Monitoring: Monitor the conversion of the keto-acid to the hydroxy acid using an appropriate analytical technique, such as HPLC.
-
Product Extraction: Once the reaction is complete, acidify the mixture to a pH of approximately 3 to protonate the carboxylic acid. Extract the hydroxy acid product with an organic solvent (e.g., ethyl acetate).
-
Lactonization: The resulting 5-hydroxydodecanoic acid can undergo spontaneous lactonization to form δ-dodecalactone, which can be facilitated by gentle heating or the addition of a mild acid catalyst during workup.
-
Purification: Dry the organic extract over an anhydrous salt, filter, and concentrate under reduced pressure. The crude δ-dodecalactone can then be purified by column chromatography or distillation.
Visualizations
Caption: Key synthetic pathways to stereoselective δ-dodecalactone.
Caption: Troubleshooting factors for low enantioselectivity.
Caption: A typical experimental workflow for synthesis and purification.
References
- 1. Delta-Dodecalactone (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. CN103044374A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures [mdpi.com]
- 4. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. art.torvergata.it [art.torvergata.it]
- 8. Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. ScenTree - this compound (CAS N° 713-95-1) [scentree.co]
Overcoming substrate inhibition in microbial production of delta-dodecalactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the microbial production of delta-dodecalactone, with a focus on mitigating substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the common microbial systems used for this compound production?
A1: Various microorganisms have been utilized for the production of this compound. Notably, yeast such as Saccharomyces pastorianus has been employed for the bioreduction of massoia oil to yield this compound.[1] Additionally, certain lactic acid bacteria (LAB), including Lentilactobacillus parafarraginis, Lactococcus lactis subsp. lactis, and L. lactis subsp. lactis biovar diacetylactis, have demonstrated the ability to produce this compound from substrates like grapeseed oil.[2] Other bacteria, such as Pseudomonas, Proteus, and Bacillus species, have also been identified as potential producers of delta-decalactone, a closely related compound, suggesting their potential for this compound synthesis.[3][4]
Q2: What are the primary substrates for microbial this compound production?
A2: The primary substrates for this compound production are typically natural oils containing precursor molecules. Massoia oil, which contains δ-lactone of 5-hydroxy-2-dodecenoic acid, is a direct precursor that can be bio-reduced to this compound.[1] Vegetable oils such as grapeseed oil, which is rich in unsaturated fatty acids like linoleic acid, can also serve as substrates for the production of various δ-lactones, including this compound.[2]
Q3: What is substrate inhibition and how does it affect this compound production?
A3: Substrate inhibition is a common phenomenon in microbial fermentations where high concentrations of the substrate can become toxic to the cells, leading to reduced metabolic activity and lower product yields.[5][6] In the context of this compound production, high levels of precursor-containing oils or the fatty acids themselves can exert cytotoxic effects on the microbial cells. This can manifest as reduced cell growth, decreased enzyme activity, and ultimately, a significant drop in the production of this compound.[7][8]
Q4: How can a fed-batch strategy help overcome substrate inhibition?
A4: A fed-batch strategy is a common and effective method to mitigate substrate inhibition.[9][10] Instead of adding the entire substrate amount at the beginning of the fermentation, it is fed incrementally over time. This approach maintains the substrate concentration at a low, non-toxic level, allowing the microbial cells to continuously convert it to the desired product without experiencing inhibitory effects.[11][12][13] This strategy can lead to higher cell densities and improved product yields.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no this compound production | Inactive microbial culture | - Ensure the use of a fresh, viable inoculum. - Optimize pre-culture conditions (medium, temperature, aeration). |
| Inappropriate substrate concentration (substrate inhibition) | - Test a range of lower initial substrate concentrations. - Implement a fed-batch feeding strategy to maintain low substrate levels.[9][10][11][12][13] | |
| Suboptimal fermentation conditions | - Optimize pH, temperature, and agitation speed for your specific microbial strain.[14][15] - Ensure adequate aeration, as the biotransformation process can be oxygen-dependent. | |
| Incorrect growth phase for biotransformation | - Harvest cells in the early stationary phase for biotransformation, as this has been shown to be favorable for lactone production.[2] | |
| Decreased cell viability during fermentation | Substrate toxicity | - Reduce the initial substrate concentration. - Employ a fed-batch or continuous feeding strategy.[9][10] - Consider using a two-phase fermentation system to sequester the toxic substrate in an organic phase. |
| Accumulation of toxic byproducts | - Monitor the accumulation of potential inhibitory byproducts. - Optimize the medium composition to minimize byproduct formation. | |
| Inconsistent product yields between batches | Variability in inoculum | - Standardize the inoculum preparation procedure (age, cell density). |
| Inconsistent feeding in fed-batch cultures | - Use a calibrated pump for accurate and consistent feeding. - Monitor substrate levels during fermentation to adjust feeding rates if necessary.[16] | |
| Fluctuations in fermentation parameters | - Ensure precise control of pH, temperature, and dissolved oxygen throughout the process.[17] |
Data Presentation
Table 1: Microbial Production of this compound from Massoia Oil using Saccharomyces pastorianus OMK-70 [1]
| Parameter | Value |
| Substrate | Massoia Oil |
| Microorganism | Saccharomyces pastorianus OMK-70 |
| Fermentation Time | 55 hours |
| This compound Concentration | 11.8 g/L |
| Conversion Rate | 86.9% |
Table 2: Production of Delta-Lactones from Grapeseed Oil by Lactic Acid Bacteria [2]
| Microorganism | This compound (mg/L) |
| Lentilactobacillus parafarraginis FAM-1079 | ~1.5 |
| Lactococcus lactis subsp. lactis FAM-17918 | ~2.0 |
| L. lactis subsp. lactis biovar diacetylactis FAM-22003 | ~3.5 |
Experimental Protocols
Protocol 1: Microbial Culture and Inoculum Preparation
This protocol is a generalized procedure based on common practices in microbial fermentation.
-
Strain Activation: Revive the microbial strain from a cryopreserved stock by streaking onto a suitable agar medium (e.g., YPD for yeast, MRS for lactic acid bacteria). Incubate at the optimal temperature until colonies appear.
-
Pre-culture: Inoculate a single colony into a liquid medium in a shake flask. Incubate with agitation at the optimal temperature until the culture reaches the late exponential or early stationary phase.
-
Inoculum for Bioreactor: Use the pre-culture to inoculate the main bioreactor. The typical inoculum volume is 5-10% of the total bioreactor volume.
Protocol 2: Fed-Batch Fermentation for this compound Production
This protocol outlines a fed-batch strategy to mitigate substrate inhibition.
-
Bioreactor Setup: Prepare the fermentation medium in a sterilized bioreactor. Autoclave and cool to the desired temperature.
-
Initial Batch Phase: Inoculate the bioreactor with the prepared culture. Allow the cells to grow for a defined period (e.g., 18-24 hours) before starting the feed.[11]
-
Fed-Batch Phase:
-
Prepare a sterile feed solution containing the substrate (e.g., massoia oil or grapeseed oil).
-
Start the continuous or pulsed feeding of the substrate at a pre-determined rate.[11] The feed rate should be optimized to maintain a low, non-inhibitory substrate concentration in the bioreactor.
-
-
Monitoring and Control: Throughout the fermentation, monitor and control key parameters such as pH, temperature, dissolved oxygen, and cell density.
-
Sampling: Collect samples periodically to measure substrate consumption and this compound production.
Protocol 3: Extraction and Quantification of this compound
This protocol describes a general method for extracting and analyzing this compound.
-
Sample Preparation: Centrifuge a sample of the fermentation broth to separate the cells. The supernatant or the entire broth can be used for extraction.
-
Solvent Extraction:
-
Gas Chromatography (GC) Analysis:
-
Inject a sample of the organic extract into a gas chromatograph equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID).
-
An example of GC temperature programming: maintain the oven at 60°C for 3 minutes, then increase to 200°C at a rate of 20°C/min, and hold at 200°C for 10 minutes.[11]
-
Identify and quantify the this compound peak by comparing its retention time and peak area to those of a pure standard.[2][11]
-
Visualizations
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0822259A1 - Process for the production of delta-decalactone - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morphological Changes and Strong Cytotoxicity in Yarrowia lipolytica by Overexpressing Delta-12-Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering Yarrowia lipolytica for sustainable ricinoleic acid production: A pathway to free fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a fed-batch cultivation strategy for the enhanced production and secretion of cutinase by a recombinant Saccharomyces cerevisiae SU50 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. A Simple, Three-Step Approach To Optimize The Fed-Batch Process For mAb Production [outsourcedpharma.com]
- 14. Step-by-Step Guide to Fermentation Optimization in Small Labs [synapse.patsnap.com]
- 15. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Analytical Method Development for Trace-Level Detection of Delta-Dodecalactone
Welcome to the technical support center for the analytical method development of delta-dodecalactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the trace-level detection of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for trace-level detection of this compound?
A1: The most common and effective techniques for trace-level detection of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).[1][2] GC-MS is particularly well-suited for volatile and semi-volatile compounds like this compound, while HPLC is a versatile technique for a wide range of analytes.
Q2: What are the key chemical identifiers for this compound?
A2: For accurate identification and literature searching, please refer to the following identifiers for this compound:
| Identifier | Value |
| IUPAC Name | 6-heptyloxan-2-one[3] |
| CAS Number | 713-95-1[4] |
| Molecular Formula | C12H22O2[4] |
| Molecular Weight | 198.30 g/mol [4] |
| Synonyms | 5-Dodecanolide, delta-Heptyl-delta-valerolactone[3][4] |
Q3: What are the main stability concerns when working with this compound?
A3: Like other lactones, this compound is susceptible to hydrolysis, where the cyclic ester bond is broken to form the corresponding hydroxy acid.[5] This degradation can be catalyzed by acidic or basic conditions and accelerated by elevated temperatures. It is crucial to control the pH of your sample and standards and to store them under appropriate conditions (e.g., cool and dry) to ensure the integrity of your analysis.
Q4: How can I confirm the identity of a peak as this compound in my chromatogram?
A4: The most definitive way to identify a peak is by using mass spectrometry (MS). By comparing the mass spectrum of your analyte peak with a known standard of this compound or with a reference library like the NIST/EPA/NIH Mass Spectral Library, you can confirm its identity.[1] Key fragment ions for this compound can be found in spectral databases.[3][4]
Troubleshooting Guides
Guide 1: GC-MS Analysis - Poor Peak Shape and Sensitivity
Issue: You are experiencing poor peak shape (e.g., fronting, tailing) or low sensitivity during the GC-MS analysis of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor GC-MS performance.
Detailed Steps:
-
Check the Inlet Liner: An active or dirty liner can cause peak tailing and loss of analyte.[6] Ensure you are using a deactivated liner and that it is replaced regularly.
-
Evaluate the GC Column: Over time, the stationary phase of the column can degrade, leading to poor peak shape. Try trimming the first few centimeters of the column. If this does not resolve the issue, the column may need to be replaced.
-
Optimize Temperatures: Ensure the inlet temperature is sufficient to volatilize the this compound without causing thermal degradation. The oven temperature program should be optimized to ensure good separation and peak shape.
-
System Leak Check: Leaks in the GC system can introduce oxygen and other contaminants, leading to poor sensitivity and column degradation.[6] Perform a thorough leak check of all fittings and connections.
Guide 2: HPLC Analysis - Co-elution of Peaks
Issue: You are observing co-eluting peaks, where this compound is not fully separated from other components in the sample matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak co-elution.
Detailed Steps:
-
Adjust Mobile Phase: The most effective way to alter selectivity is by changing the mobile phase composition.[7] For reversed-phase HPLC, try altering the organic solvent (e.g., acetonitrile to methanol) or adjusting the gradient slope.
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, using a column with a different stationary phase chemistry can provide the necessary selectivity to resolve co-eluting peaks.[7]
-
Optimize Flow Rate and Temperature: Lowering the flow rate can increase column efficiency and improve resolution. Temperature can also affect selectivity; therefore, experimenting with different column temperatures may resolve the co-elution.[7]
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from an Oil Matrix
This protocol is a general guideline for extracting this compound from a complex oil-based matrix for GC-MS analysis.
Workflow Diagram:
Caption: Workflow for sample preparation from an oil matrix.
Methodology:
-
Sample Weighing: Accurately weigh approximately 500 mg of the oil sample into a 15 mL centrifuge tube.[1]
-
Extraction: Add 1.5 mL of methanol to the tube.[1]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of the lactone into the methanol phase.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 4 minutes at 4°C to separate the oil and methanol layers.[1]
-
Supernatant Collection: Carefully collect 1 mL of the upper methanol layer, which now contains the this compound.[1]
-
Concentration (Optional): If trace-level detection requires it, the methanol extract can be concentrated under a gentle stream of nitrogen.
-
Analysis: The prepared sample is now ready for injection into the GC-MS system.
Protocol 2: General GC-MS Method for this compound Quantification
This protocol provides a starting point for developing a quantitative GC-MS method.
Typical GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Column | DB-35MS or similar mid-polarity column | Provides good separation for lactones.[8] |
| Oven Program | Initial 60°C, ramp to 240°C at 8°C/min | A starting point for optimizing separation.[8] |
| MS Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole Temp | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra.[9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For trace-level detection, monitoring specific ions increases sensitivity. |
Key Quantifier and Qualifier Ions for this compound:
-
Quantifier Ion (m/z): 99 (This is often a prominent and characteristic fragment ion)
-
Qualifier Ions (m/z): 41, 71, 55 (These ions should also be present in the correct ratios to confirm identity)
Note: The optimal ions should be confirmed by analyzing a pure standard of this compound.
Data Presentation
Table 1: Example Calibration Data for this compound by GC-MS
| Concentration (mg/L) | Peak Area (Arbitrary Units) |
| 0.025 | 15,234 |
| 0.05 | 31,056 |
| 0.1 | 62,543 |
| 0.6 | 378,987 |
| 1.2 | 755,432 |
| 1.6 | 1,002,345 |
| 2.0 | 1,256,789 |
This data is illustrative and should be generated for each specific instrument and method.[1]
References
- 1. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qikan.cmes.org [qikan.cmes.org]
- 3. This compound | C12H22O2 | CID 12844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. δ-Dodecalactone [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of Delta-Dodecalactone in Food Matrices
Welcome to the technical support center for delta-dodecalactone. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in various food matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which food products is it commonly found?
A1: this compound is a naturally occurring flavor compound with a creamy, fruity, and coconut-like aroma. It is found in a variety of foods, including dairy products like butter and milk, as well as fruits such as peaches and coconuts.[1][2] It is also widely used as a flavoring agent in a broad range of food and beverage products to impart these characteristic notes.
Q2: What are the primary factors that affect the stability of this compound in food matrices?
A2: The stability of this compound is primarily influenced by pH, temperature, and the composition of the food matrix. As a lactone, it is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases. Generally, the rate of hydrolysis increases with temperature. Interactions with other food components, such as proteins and sugars, can also impact its stability.
Q3: What is the main degradation pathway for this compound?
A3: The primary degradation pathway for this compound is hydrolysis of the ester bond in the lactone ring. This reaction results in the formation of 5-hydroxydodecanoic acid, which does not possess the characteristic aroma of the parent lactone and can lead to a loss of the desired flavor profile.
Q4: How does pH affect the stability of this compound?
A4: Lactones, including this compound, are generally more stable in acidic conditions and less stable in neutral to alkaline conditions.[3] Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis.[3] Therefore, in food matrices with a neutral or higher pH, such as milk and other dairy products, this compound is more prone to degradation.
Q5: Can thermal processing, such as pasteurization or UHT treatment, affect this compound?
A5: Yes, thermal processing can significantly impact the stability of this compound. Higher temperatures accelerate the rate of hydrolysis, leading to a loss of the flavor compound.[4][5] This is a critical consideration in processes like UHT treatment of milk, where high temperatures are applied.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in experimental settings.
Issue 1: Loss of characteristic creamy/fruity aroma in a dairy-based product after processing or storage.
-
Possible Cause 1: Hydrolysis due to pH.
-
Explanation: Dairy products typically have a pH close to neutral (around 6.7). In this range, this compound can undergo significant hydrolysis into the non-aromatic 5-hydroxydodecanoic acid.
-
Troubleshooting Steps:
-
Monitor pH: Regularly measure and record the pH of your food matrix throughout the experiment.
-
Acidification: If permissible for your product, consider a slight acidification to lower the pH and slow down the hydrolysis rate.
-
Temperature Control: Store the product at lower temperatures to reduce the rate of hydrolysis.
-
-
-
Possible Cause 2: Thermal Degradation.
-
Explanation: High temperatures used during processing (e.g., pasteurization, UHT) can accelerate the degradation of this compound.[4][5]
-
Troubleshooting Steps:
-
Optimize Processing Conditions: If possible, investigate lower temperature/shorter time processing parameters that still ensure product safety.
-
Post-Processing Addition: Consider adding this compound after the high-heat step, if the process allows for aseptic dosing.
-
-
-
Possible Cause 3: Interaction with other components.
-
Explanation: The Maillard reaction, which occurs between amino acids and reducing sugars during heating, can create a complex reaction environment that may affect flavor compound stability.[6][7][8]
-
Troubleshooting Steps:
-
Staggered Addition: If feasible, add this compound after the main heating step where Maillard reactions are most prominent.
-
Matrix Simplification: In a research setting, try to identify the specific components causing instability by testing this compound in simplified model systems.
-
-
Issue 2: Development of off-notes in a fruit juice application.
-
Possible Cause 1: Acid-Catalyzed Hydrolysis.
-
Explanation: While more stable in acidic conditions than neutral or alkaline ones, this compound can still undergo slow hydrolysis in highly acidic fruit juices, especially during prolonged storage or when exposed to elevated temperatures.[3]
-
Troubleshooting Steps:
-
Storage Study: Conduct a stability study at your target storage temperature to determine the rate of degradation and the shelf-life of the desired flavor profile.
-
Sensory Evaluation: The hydrolysis product, 5-hydroxydodecanoic acid, may contribute to a soapy or waxy off-note. Sensory panel testing can help identify the threshold at which this becomes detectable.
-
-
-
Possible Cause 2: Formation of Other Degradation By-products.
-
Explanation: In complex matrices like fruit juices, other reactions besides simple hydrolysis may occur, potentially leading to the formation of different off-notes.
-
Troubleshooting Steps:
-
Analytical Characterization: Utilize GC-MS or GC-O (Gas Chromatography-Olfactometry) to identify any new volatile compounds that appear over time and correlate them with sensory changes.
-
-
Quantitative Data on this compound Stability
While specific kinetic data for the degradation of this compound in various food matrices is limited in publicly available literature, the following tables provide an overview of the expected stability based on general principles of lactone chemistry.
Table 1: Expected Qualitative Stability of this compound in Different Food Matrices
| Food Matrix | Typical pH Range | Predominant Degradation Factor | Expected Stability |
| UHT Milk | 6.5 - 6.8 | High Temperature, Neutral pH | Low to Moderate |
| Yogurt | 4.0 - 4.6 | Acidic pH | High |
| Fruit Juice (e.g., Orange) | 3.0 - 4.0 | Acidic pH, Storage Time | High |
| Butter | 6.1 - 6.8 | Neutral pH, Enzymatic Activity | Moderate |
Table 2: Influence of pH and Temperature on the Hydrolysis Rate of Delta-Lactones (General Trend)
| pH | Temperature | Relative Hydrolysis Rate |
| 3.0 | 25°C (77°F) | Very Low |
| 5.0 | 25°C (77°F) | Low |
| 7.0 | 25°C (77°F) | Moderate |
| 9.0 | 25°C (77°F) | High |
| 7.0 | 4°C (39°F) | Low |
| 7.0 | 25°C (77°F) | Moderate |
| 7.0 | 80°C (176°F) | Very High |
Experimental Protocols
Protocol 1: Stability Testing of this compound in a Liquid Food Matrix (e.g., Milk, Juice)
1. Objective: To quantify the degradation of this compound in a liquid food matrix over time at different storage temperatures.
2. Materials:
-
This compound standard
-
Food matrix (e.g., UHT milk, pasteurized fruit juice)
-
Internal standard (e.g., a stable lactone not present in the matrix, like delta-undecalactone)
-
Solvents for extraction (e.g., hexane, dichloromethane)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
3. Procedure:
-
Sample Preparation:
-
Spike the food matrix with a known concentration of this compound (e.g., 10 ppm).
-
Also, spike with a known concentration of the internal standard.
-
Aliquot the spiked matrix into sealed, airtight containers.
-
-
Storage:
-
Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Sampling:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage temperature for analysis.
-
-
Extraction (Liquid-Liquid Extraction):
-
To 10 mL of the liquid sample, add 10 mL of hexane.
-
Vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Dry the extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Analyze the extracted sample using a GC-MS system.
-
GC Conditions (example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Inlet temperature: 250°C
-
Oven program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier gas: Helium at 1 mL/min.
-
-
MS Conditions (example):
-
Ion source temperature: 230°C
-
Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
-
-
-
Quantification:
-
Calculate the concentration of this compound at each time point relative to the internal standard.
-
Plot the concentration of this compound versus time for each temperature to determine the degradation kinetics.
-
Protocol 2: Sensory Evaluation of this compound Degradation
1. Objective: To determine the sensory threshold of off-notes resulting from the degradation of this compound.
2. Materials:
-
Degraded sample of this compound (prepared by holding a solution at elevated pH and temperature)
-
Control food matrix
-
Trained sensory panel
3. Procedure:
-
Sample Preparation:
-
Prepare a series of samples of the food matrix with increasing concentrations of the degraded this compound solution.
-
-
Sensory Analysis:
-
Conduct a triangle test or a paired comparison test to determine the concentration at which a statistically significant number of panelists can detect a difference from the control.
-
Use a descriptive analysis to characterize the off-notes perceived by the panelists.
-
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: General workflow for assessing the stability of this compound.
Caption: A logical guide for troubleshooting the loss of this compound aroma.
References
- 1. News - Milk flavor raw material delta dodecalactone and its usage suggestion. [sprchemical.com]
- 2. ernaehrungs-umschau.de [ernaehrungs-umschau.de]
- 3. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in stability and shelf-life of ultra-high temperature treated milk during long term storage at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Delta-Dodecalactone in Dairy Products
For Researchers, Scientists, and Drug Development Professionals
Delta-dodecalactone (DDL) is a crucial flavor compound found in a variety of dairy products, contributing to their characteristic creamy, buttery, and fruity notes.[1][2][3] Its accurate quantification is essential for quality control, product development, and sensory analysis in the food industry. This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of this compound in dairy matrices, supported by experimental data and detailed protocols.
Quantitative Data Summary
The concentration of this compound varies significantly across different dairy products, influenced by factors such as fat content, processing methods, and fermentation. The following table summarizes reported concentrations of this compound in various dairy products.
| Dairy Product | Concentration Range | Method of Analysis | Reference |
| Butter | 2.55 - 24.2 mg/kg | Not Specified | [4] |
| Cheese (General) | 3.8 ppm | Not Specified | [4] |
| Cheddar Cheese | Present (quantified with other lactones) | GC-MS, GC-O | [1][4] |
| Parmesan Cheese | Present (volatile compound) | TD-GC/MS | [5] |
| Blue Cheese | Present (natural occurrence) | Not Specified | [1] |
| Cream (Raw) | ~100 µg/kg | GCxGC-TOF-MS | [6] |
| Cream (Pasteurized) | ~250 µg/kg | GCxGC-TOF-MS | [6] |
| Milk | Present (natural occurrence) | Not Specified | [1][3] |
| Yogurt | Present (volatile compound) | HS-SPME-GC-MS | [7][8] |
Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and robust technique for the quantification of this compound in dairy products. However, alternative methods offer distinct advantages in specific applications.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and detects them based on their mass-to-charge ratio. | High sensitivity, high selectivity, well-established methods, and extensive libraries for compound identification. | Requires derivatization for non-volatile compounds and can be destructive to the sample. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their polarity and detects them by mass spectrometry. | Suitable for non-volatile and thermally labile compounds, high sensitivity and selectivity. | Can be more complex to operate and maintain, potential for matrix effects.[9] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | Faster analysis times, reduced organic solvent consumption, and suitable for a wide range of compounds.[10] | Instrumentation is less common than GC and HPLC, and method development can be more challenging.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are protocols for common extraction and analysis techniques.
Sample Extraction Methodologies: A Comparative Overview
The choice of extraction method is critical for isolating this compound from the complex dairy matrix. The following table compares the performance of common extraction techniques.
| Extraction Technique | Principle | Recovery | Selectivity | Throughput | Key Considerations |
| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber from the headspace or directly from the sample. | Moderate to High | Good for volatile and semi-volatile compounds. | High | Simple, solvent-free, but fiber lifetime can be limited.[11] |
| Stir Bar Sorptive Extraction (SBSE) | Adsorption of analytes onto a magnetic stir bar coated with a sorbent. | High | Excellent for non-polar to medium-polar compounds. | Moderate | Higher sample capacity than SPME, but requires thermal desorption unit.[12][13] |
| Solvent-Assisted Flavour Evaporation (SAFE) | High-vacuum distillation to separate volatile and semi-volatile compounds from non-volatile matrix components. | High | Excellent for a wide range of volatile compounds. | Low | Gentle extraction at low temperatures, but time-consuming and requires specialized glassware.[3][14] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Variable | Depends on the solvent system used. | High | Simple and inexpensive, but can be labor-intensive and use large volumes of organic solvents. |
Detailed Experimental Protocol: HS-SPME-GC-MS for this compound in Cheese
This protocol is adapted from established methods for volatile compound analysis in cheese.[15][16]
1. Sample Preparation:
-
Grate the cheese sample (approximately 5 g) into a 20 mL headspace vial.
-
Add an internal standard solution (e.g., a known concentration of a related lactone not present in the sample).
-
Seal the vial with a PTFE-faced silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation: Equilibrate the sample at 60°C for 30 minutes.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 300. For higher sensitivity, use selected ion monitoring (SIM) with characteristic ions for this compound (e.g., m/z 99, 81, 55).[17]
4. Quantification:
-
Create a calibration curve using standard solutions of this compound.
-
Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in the quantification of this compound.
Conclusion
The quantitative analysis of this compound in dairy products is a multifaceted process requiring careful consideration of sample preparation, extraction, and analytical instrumentation. While GC-MS remains the gold standard due to its sensitivity and robustness, emerging techniques like LC-MS and SFC-MS offer promising alternatives, particularly for complex matrices or high-throughput screening. The selection of the most appropriate method will depend on the specific research question, the dairy matrix being analyzed, and the available instrumentation. This guide provides a foundational understanding to aid researchers in making informed decisions for the accurate and reliable quantification of this important flavor compound.
References
- 1. researchgate.net [researchgate.net]
- 2. News - Milk flavor raw material delta dodecalactone and its usage suggestion. [sprchemical.com]
- 3. This compound, 713-95-1 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. glsciences.eu [glsciences.eu]
- 6. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. scispace.com [scispace.com]
- 9. rsc.org [rsc.org]
- 10. uvadoc.uva.es [uvadoc.uva.es]
- 11. Determination of macrocyclic lactones in food and feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Supercritical fluid chromatography-mass spectrometry for the analysis of agrochemicals and formulated products - ePrints Soton [eprints.soton.ac.uk]
- 14. This compound | C12H22O2 | CID 12844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Characterization of cooked cheese flavor: Volatile components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of GC-MS Methods for Delta-Dodecalactone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of delta-dodecalactone, a significant flavor and fragrance compound found in various food and consumer products. The performance of GC-MS is compared with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) as a viable alternative. This document includes supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting and validating the most suitable analytical method for their specific needs.
Quantitative Performance Comparison
The selection of an analytical technique for the quantification of this compound is critically dependent on its performance characteristics. The following tables summarize the validation parameters for representative GC-MS and HPLC-MS/MS methods, providing a clear comparison for researchers.
Table 1: Performance Characteristics of a Validated GC-MS Method for Lactone Quantification
| Validation Parameter | Performance Metric | Source |
| Linearity (R²) | ≥ 0.99 | [1] |
| Limit of Detection (LOD) | 0.005 - 0.05 mg/L | [2] |
| Limit of Quantification (LOQ) | 0.014 - 283 µg/kg | [2] |
| Precision (RSD) | < 20% | [3] |
| Accuracy (Recovery) | 70 - 115% | [3] |
| Sample Matrix | Dairy Cream, Vegetable Oil | [2][4][5] |
Table 2: Performance Characteristics of a Validated HPLC-MS/MS Method for Lactone Quantification
| Validation Parameter | Performance Metric | Source |
| Linearity (R²) | ≥ 0.998 | [6][7] |
| Limit of Detection (LOD) | 0.02 - 0.58 ng/mL | [6][7] |
| Limit of Quantification (LOQ) | 1 ng/mL | [6][7] |
| Precision (RSD) | < 8.10% | [6][7] |
| Accuracy (Recovery) | Within 15% of nominal | [6][7] |
| Sample Matrix | Bovine Plasma | [6][7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and reliable quantification of this compound. Below are representative methodologies for GC-MS and HPLC-MS/MS analysis.
GC-MS Method for this compound Quantification in Dairy Products
This protocol is a composite based on established methods for lactone analysis in fatty matrices.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Weigh 10 g of the homogenized dairy sample into a 50 mL centrifuge tube.
-
Add 10 mL of a mixture of isopropanol and cyclohexane (1:1, v/v).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Add 5 g of anhydrous sodium sulfate to remove water.
-
Vortex for another 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: m/z 99
-
Qualifier Ions: m/z 81, 114
-
3. Method Validation
-
Linearity: Prepare a series of calibration standards of this compound in hexane (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ from the chromatograms of low-concentration standards.
-
Precision and Accuracy: Analyze spiked blank samples at three different concentration levels (low, medium, high) in replicates (n=6) on the same day (intraday) and on three different days (interday).
Alternative Method: HPLC-MS/MS for Lactone Quantification
This protocol provides a framework for the analysis of lactones using a more polar-friendly technique.
1. Sample Preparation: Protein Precipitation
-
To 200 µL of plasma sample, add 600 µL of acetonitrile containing 1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
2. HPLC-MS/MS Parameters
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: AB Sciex Triple Quad 5500 or equivalent
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Specific precursor and product ions for this compound would need to be determined by direct infusion.
Workflow and Pathway Diagrams
Visual representations of experimental workflows and logical relationships are crucial for understanding and replicating complex analytical methods.
References
- 1. Determination of low-level agricultural residues in soft drinks and sports drinks by gas chromatography with mass-selective detection: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Sensory Analysis: Delta-Dodecalactone vs. Gamma-Dodecalactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sensory profiles of two common lactones, delta-dodecalactone and gamma-dodecalactone. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, this document serves as a valuable resource for professionals in research, development, and formulation who require a nuanced understanding of these flavor and fragrance compounds.
Quantitative Sensory Data
The sensory characteristics of this compound and gamma-dodecalactone have been quantified through various analytical methods, including the determination of odor and taste thresholds. The following table summarizes the key quantitative data for a direct comparison.
| Sensory Parameter | This compound | Gamma-Dodecalactone | Source(s) |
| Odor Threshold | Not available in searched results | 7 ppb (in water) | [1] |
| Flavor Threshold | 1000 ppb (in water) | Not available in searched results | [1] |
| Odor Profile | Fruity, peachy, milky, coconut-like, buttery undertones.[2] Described as more fruity and less musky than gamma-dodecalactone.[2] | Sweet, fruity, musky, peach, pear, with waxy and fatty nuances.[3] | [4][2][3] |
| Taste Profile | Pear, peach, plum, butter, cream.[4] At 10 ppm, described as creamy, fatty, dairy, buttery, fruity, peach, and nutty. | Described as creamy. Used for sweet creamy notes in various fruit and confectionary flavors.[3][5] | [3][5] |
Experimental Protocols
The sensory profiles of this compound and gamma-dodecalactone are determined using established sensory evaluation methodologies. These protocols are designed to provide objective and reproducible data on the organoleptic properties of the compounds.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.[6][7]
Methodology:
-
Sample Preparation: The lactone is diluted in an appropriate solvent. For complex food matrices, volatile compounds are extracted using methods such as solvent extraction or headspace solid-phase microextraction (SPME).
-
Gas Chromatography: The prepared sample is injected into a gas chromatograph, which separates the volatile compounds based on their boiling points and chemical properties. The GC column effluent is split into two paths.
-
Detection: One path leads to a standard GC detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other path is directed to a sniffing port.
-
Olfactometry: A trained sensory panelist sniffs the effluent from the sniffing port and records the perceived odor, its intensity, and its duration at specific retention times. This allows for the correlation of specific chemical compounds with their respective odors.[8]
Sensory Panel Evaluation for Odor and Taste Profiling
Descriptive sensory analysis is employed to create a detailed profile of the odor and taste of the lactones.[9]
Methodology:
-
Panelist Selection and Training: A panel of trained individuals (typically 8-15 members) is selected. Panelists are trained to identify and quantify a wide range of aroma and taste attributes.
-
Sample Preparation: The lactones are presented to the panelists in a controlled and consistent manner. For odor analysis, this may involve smelling strips dipped in diluted solutions. For taste analysis, the lactones are dissolved in a neutral medium like water or oil at various concentrations.
-
Evaluation: Panelists independently evaluate the samples and rate the intensity of various sensory descriptors (e.g., fruity, creamy, waxy) on a predefined scale (e.g., a 9-point hedonic scale).[9]
-
Data Analysis: The data from all panelists are collected and statistically analyzed to generate a comprehensive sensory profile for each lactone.
Determination of Sensory Thresholds
The American Society for Testing and Materials (ASTM) Method E679 is a standard procedure for determining odor and taste detection and recognition thresholds.[10]
Methodology:
-
Sample Preparation: A series of concentrations of the lactone in a neutral medium (e.g., water for taste, air for odor) is prepared in ascending order.
-
Presentation: Samples are presented to a panel of trained assessors in a controlled manner, often using a forced-choice method (e.g., triangle test where one sample is different from the other two).
-
Evaluation: Panelists are asked to identify the sample that is different or has a detectable odor/taste.
-
Threshold Calculation: The threshold is determined as the concentration at which a statistically significant portion of the panel can correctly detect or recognize the stimulus.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the sensory perception of these lactones and the methodologies used to evaluate them, the following diagrams are provided in the DOT language.
References
- 1. Odor Detection Thresholds & References [leffingwell.com]
- 2. This compound (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. gamma-dodecalactone, 2305-05-7 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. gamma-dodecalactone, 2305-05-7 [perflavory.com]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gentechscientific.com [gentechscientific.com]
- 9. foodresearchlab.com [foodresearchlab.com]
- 10. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Delta-Dodecalactone: Chemical vs. Biotechnological Approaches
For researchers, scientists, and professionals in the flavor, fragrance, and pharmaceutical industries, the synthesis of high-value compounds like delta-dodecalactone is a critical area of development. This lactone, prized for its creamy, fruity, and coconut-like aroma, can be produced through traditional chemical methods or by leveraging modern biotechnological routes.[1] The choice between these approaches is often dictated by factors such as cost, scalability, desired product characteristics (e.g., enantiomeric purity), and growing consumer demand for "natural" ingredients.[2]
This guide provides an objective comparison of chemical and biotechnological synthesis methods for this compound, supported by experimental data and detailed protocols to inform the selection of the most suitable production strategy.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance indicators for both chemical and biotechnological synthesis routes to this compound, offering a clear comparison of their respective advantages and limitations.
| Parameter | Chemical Synthesis (Representative) | Biotechnological Synthesis (Representative) |
| Method | Baeyer-Villiger Oxidation of 2-heptylcyclopentanone | Microbial hydrogenation of unsaturated precursors |
| Starting Materials | Cyclopentanone, n-heptanal | 2-dodecen-5-olide or its hydroxy acid equivalent |
| Catalyst/Reagent | Peracids (e.g., hydrogen peroxide, m-CPBA), metal catalysts (e.g., Pt/C)[3][4] | Whole-cell biocatalysts (e.g., Clostridium tyrobutyricum)[5][6] |
| Typical Yield | ~61-81%[4][7] | High conversion rates, often >99%[5] |
| Product Purity/Concentration | High purity (e.g., 99%) achievable after distillation[4] | Product concentration in media can reach up to 9.6 g/L[5] |
| Reaction Temperature | -5 to 70°C[4][7] | Typically ambient to physiological temperatures (e.g., 30-37°C)[5] |
| Solvent/Medium | Organic solvents (e.g., toluene, methanol)[3][4] | Aqueous fermentation media[5] |
| Key Advantages | Established, versatile, high throughput, and relatively fast reaction times. | Milder reaction conditions, high stereoselectivity, "natural" label potential, reduced environmental impact.[8][9] |
| Disadvantages | Use of hazardous reagents, potential for by-product formation, higher energy consumption, racemic product without chiral catalysts.[3][8] | Potentially slower reaction times, complex product purification from fermentation broth, substrate availability.[9] |
Experimental Protocols
Chemical Synthesis: Baeyer-Villiger Oxidation
This protocol describes a two-step chemical synthesis of this compound, starting with the formation of 2-heptylcyclopentanone followed by its oxidation.[4]
Step 1: Synthesis of 2-heptylcyclopentanone
-
Under controlled temperature and pressure, a mixture of cyclopentanone and n-heptanal is prepared.
-
This mixture is added dropwise into an alkaline solution (e.g., sodium hydroxide) containing a hydrogenation catalyst (e.g., Pd/C).
-
The reaction proceeds as a one-pot aldol condensation and catalytic hydrogenation to form the 2-heptylcyclopentanone intermediate.
Step 2: Oxidation to this compound
-
The crude 2-heptylcyclopentanone intermediate is dissolved in a suitable solvent such as toluene in a three-necked flask.[4]
-
With stirring at a controlled temperature of 25°C, an oxidizing agent like hydrogen peroxide (e.g., 50.8% solution) is slowly added dropwise over approximately one hour.[4]
-
The reaction is maintained at this temperature for about 3 hours to allow for the Baeyer-Villiger oxidation, which inserts an oxygen atom into the ring structure.[4]
-
The reaction progress is monitored using Gas Chromatography (GC).
-
Upon completion, the mixture is washed sequentially with a 20% sodium sulfite solution and a 5% sodium sulfate solution.[4]
-
The solvent (toluene) is recovered via distillation under reduced pressure.
-
The final product, this compound, is purified by collecting the fraction at 130-135°C under a vacuum of 1.5 mmHg.[4]
Biotechnological Synthesis: Microbial Hydrogenation
This protocol outlines a representative biotechnological process for producing this compound using a microorganism to hydrogenate an unsaturated precursor.[5]
-
Inoculum Preparation: A seed culture of a suitable microorganism, such as Clostridium tyrobutyricum, is prepared in an appropriate growth medium under strict anaerobic and sterile conditions.[5]
-
Bioreactor Setup: A bioreactor (e.g., 15 L capacity) is filled with 10 L of sterile fermentation medium.[5]
-
Inoculation: The bioreactor is inoculated with the prepared seed culture.
-
Fermentation Conditions: Strict anaerobic conditions are maintained throughout the fermentation. The pH of the medium is controlled at 7 through the addition of a base like NH4OH. A glucose solution is fed to the reactor to maintain a consistent concentration (e.g., 40 g/L), serving as an energy source for the microbes.[5]
-
Substrate Addition: The precursor, 2-dodecen-5-olide, is added to the bioreactor in a semi-continuous manner.[5]
-
Conversion: The fermentation is allowed to proceed for a period of approximately 44 hours, during which the microorganism's enzymatic machinery hydrogenates the double bond of the precursor to form this compound.[5]
-
Product Recovery: After the fermentation period, the this compound is extracted from the fermentation broth. This can be achieved through methods such as solvent extraction followed by distillation.
Mandatory Visualizations
The following diagrams illustrate the chemical and biotechnological pathways for this compound synthesis, along with a comparative workflow.
Caption: Chemical synthesis pathway via Baeyer-Villiger oxidation.
Caption: Biotechnological synthesis via microbial hydrogenation.
Caption: High-level comparison of synthesis workflows.
Conclusion
Both chemical and biotechnological methods are robust tools for the synthesis of this compound. Chemical synthesis remains a highly developed and efficient option, particularly for large-scale production where the "natural" label is not a primary driver.[8] However, its reliance on potentially harsh chemicals and organic solvents presents environmental and safety challenges.[10]
Conversely, biotechnology offers a greener, more sustainable alternative that aligns with increasing consumer preference for natural ingredients.[2][9] The ability to achieve high conversion rates under mild, aqueous conditions is a significant advantage.[5] As research continues to optimize microbial strains and fermentation processes, the economic viability and efficiency of biotechnological routes are expected to improve further, making them an increasingly attractive choice for the production of high-value flavor and fragrance compounds.
References
- 1. This compound (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. CN103044374A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. EP0899342A2 - Process for the biotechnological production of Delta-decalactone and this compound - Google Patents [patents.google.com]
- 6. EP0899342B1 - Process for the biotechnological production of Delta-decalactone and this compound - Google Patents [patents.google.com]
- 7. CN102942548B - this compound synthesis method - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. lifechemicals.com [lifechemicals.com]
A Comparative Guide to the Enantiomeric Separation and Analysis of Delta-Dodecalactone Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric composition of chiral molecules is a critical aspect of research and development in the pharmaceutical, flavor, and fragrance industries. Delta-dodecalactone, a significant flavor and fragrance compound with a creamy, fruity aroma, possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. These enantiomers can exhibit distinct sensory properties and biological activities, necessitating reliable analytical methods for their separation and quantification. This guide provides an objective comparison of two primary chromatographic techniques for the enantiomeric separation of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental data.
At a Glance: GC vs. HPLC for this compound Enantioseparation
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in a liquid phase. |
| Typical Chiral Stationary Phase | Cyclodextrin derivatives | Polysaccharide derivatives (e.g., amylose, cellulose), Macrocyclic glycopeptides |
| Sample Volatility Requirement | High (suitable for this compound) | Not required |
| Derivatization | Generally not required for this compound | Generally not required |
| Detection | Mass Spectrometry (MS), Flame Ionization Detector (FID) | UV-Vis, Mass Spectrometry (MS) |
| Resolution | Can achieve high resolution | Can achieve high resolution |
| Key Advantage | High sensitivity and selectivity, especially with MS detection. | Wide applicability to a broad range of compounds, versatile mobile phase options. |
Experimental Protocols and Performance Data
This section details the methodologies for the enantiomeric separation of this compound using both GC and HPLC, with a summary of the key performance data in tabular format for easy comparison.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
A robust method for the quantitative analysis of this compound enantiomers has been demonstrated in complex matrices such as dairy products.[1][2] This approach utilizes a chiral capillary column to achieve separation, followed by mass spectrometric detection for sensitive and selective quantification.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chiral Column: A commonly used stationary phase is a derivative of cyclodextrin, for instance, a heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin based column.
-
Carrier Gas: Helium.
-
Injection: Splitless injection is often employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good peak shape and resolution. For example, starting at a lower temperature and ramping up to a final temperature.
-
MS Detection: Selected Ion Monitoring (SIM) mode is utilized for high sensitivity and specificity, monitoring characteristic fragment ions of this compound.
Performance Data (GC-MS):
| Parameter | (R)-delta-Dodecalactone | (S)-delta-Dodecalactone |
| Retention Time | Varies with column and conditions | Typically elutes after the (R)-enantiomer |
| Resolution (Rs) | > 1.5 (baseline separation) | > 1.5 (baseline separation) |
| Limit of Quantification (LOQ) | Low ng/mL range | Low ng/mL range |
Note: Specific retention times are highly dependent on the exact GC column dimensions, phase, and temperature program.
High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC offers a powerful alternative for the enantioseparation of lactones. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are particularly effective.[1]
Experimental Protocol:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Mass Spectrometric detector.
-
Chiral Column: Amylose tris(5-chloro-2-methylphenylcarbamate) based stationary phase.[1]
-
Mobile Phase: A mixture of organic solvents, such as hexane and isopropanol, is commonly used in normal-phase mode. Reversed-phase separations are also possible with appropriate columns and mobile phases.
-
Flow Rate: Typically around 1.0 mL/min for a standard analytical column.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for lactones that lack a strong chromophore. Mass spectrometry can also be coupled with HPLC for enhanced sensitivity and specificity.
Performance Data (HPLC):
| Parameter | (R)-delta-Dodecalactone | (S)-delta-Dodecalactone |
| Retention Time | Dependent on mobile phase composition and column | Elution order depends on the specific CSP |
| Resolution (Rs) | > 1.5 (baseline separation achievable) | > 1.5 (baseline separation achievable) |
| Selectivity (α) | Typically > 1.1 | Typically > 1.1 |
Note: The performance of HPLC methods is highly dependent on the choice of chiral stationary phase and mobile phase composition.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the enantiomeric analysis of this compound, from sample preparation to data analysis.
Caption: General workflow for the enantiomeric separation and analysis of this compound.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are highly effective techniques for the enantiomeric separation and analysis of this compound.
-
GC-MS is a particularly powerful method for the analysis of this compound in complex matrices due to its high sensitivity and the structural information provided by mass spectrometry. The use of cyclodextrin-based chiral stationary phases is well-established for this application.
-
HPLC offers greater flexibility in terms of mobile phase and stationary phase selection. Polysaccharide-based chiral stationary phases have demonstrated excellent performance in resolving lactone enantiomers. HPLC is a valuable alternative, especially when dealing with less volatile samples or when UV detection is sufficient.
The choice between GC and HPLC will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control and high-throughput screening, the robustness and versatility of HPLC may be advantageous. For detailed quantitative analysis in complex samples and research applications, the sensitivity and specificity of GC-MS are often preferred. Researchers and drug development professionals are encouraged to consider the specific attributes of each technique to select the most appropriate method for their analytical needs.
References
A Tale of Two Lactones: Delta-Dodecalactone vs. Delta-Decalactone in Flavor Science
A comprehensive comparison of the sensory, chemical, and application properties of delta-dodecalactone and delta-decalactone for researchers, scientists, and drug development professionals.
In the intricate world of flavor chemistry, lactones play a pivotal role in defining the characteristic notes of many fruits and dairy products. Among these, this compound and delta-decalactone are two prominent aliphatic delta-lactones that, while structurally similar, impart distinct and valuable sensory experiences. This guide provides an objective, data-driven comparison of these two flavor compounds, summarizing their chemical properties, sensory profiles, and functional applications, supported by relevant experimental methodologies.
Chemical and Physical Properties: A Subtle Structural Shift with Significant Consequences
Both this compound and delta-decalactone are six-membered ring lactones, differing only by two carbons in their alkyl side chain. This seemingly minor difference in molecular weight and structure leads to variations in their physical properties and, more importantly, their flavor and aroma characteristics.
| Property | This compound | delta-Decalactone |
| Chemical Structure | C₁₂H₂₂O₂ | C₁₀H₁₈O₂ |
| Molecular Weight | 198.30 g/mol [1] | 170.25 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless liquid[2] |
| Boiling Point | Approximately 280–290°C (at atmospheric pressure)[1] | 117°C (at reduced pressure)[2] |
| Melting Point | Not specified | -27°C[2] |
| Solubility | Insoluble in water[3] | Not specified |
| CAS Number | 713-95-1[1] | 705-86-2[2] |
| FEMA Number | 2401[1] | 2361[4] |
Sensory Profile: A Battle of Creaminess and Fruitiness
The primary distinction between these two lactones in flavor applications lies in their sensory profiles. While both contribute to creamy and fruity notes, their emphasis and intensity differ significantly.
| Sensory Attribute | This compound | delta-Decalactone |
| Odor Profile | Peachy, milky, coconut-like, buttery undertones. Described as more "fruity".[1] | Intensely coconut/dairy with peach undertones. Described as more "creamy".[1] |
| Taste Profile | Pear, peach, plum, butter, cream.[1] | Creamy, coconut, peach.[4] |
| Odor Strength | Medium to high impact.[1] | Significantly more powerful aroma than this compound.[1][5] |
| Taste Effect | Has a much stronger taste effect than delta-decalactone.[5][6] | Provides a distinct taste effect, but less pronounced than this compound.[4] |
| Odor Threshold | Not specified in direct comparison. | Detection Threshold: 100 ppb.[2] |
| Typical Usage Levels | 0.5%–2% in fragrance applications; 10–50 ppm in flavor applications.[1] | 0.05%–0.5% in fragrance applications.[1] |
A study on creaminess-enhancing volatiles in full-fat cream identified both delta-decalactone and this compound as having high flavor dilution (FD) factors, indicating their significant contribution to the overall aroma.[7]
Applications in Flavor Development: Choosing the Right Tool for the Job
The distinct sensory characteristics of this compound and delta-decalactone dictate their specific applications in the food and beverage industry. The choice between them often comes down to the desired balance between aroma and taste, as well as cost considerations, as both are expensive raw materials.[5]
This compound is often the preferred choice when a pronounced taste effect is desired, even though its aroma is less intense than that of delta-decalactone.[5][6] Its applications include:
-
Dairy Flavors: To impart authentic taste effects in butter, cheese, and cream flavors.[5]
-
Fruit Flavors: It is considered better than delta-decalactone in apple flavors and is used to add depth and taste to apricot, banana, mango, peach, plum, and strawberry flavors.[5]
-
Savory Flavors: It can add complexity and soften harsh notes in beef, liver, mushroom, and pork flavors.[5]
-
Brown Flavors: Used in butterscotch, caramel, toffee, and chocolate flavors.[5]
-
Other Flavors: Adds complexity to coconut and sweet corn flavors.[5]
delta-Decalactone , with its powerful creamy and coconut aroma, is a cornerstone of many dairy and fruit flavors.[4] Its applications include:
-
Dairy Flavors: A key component in the backbone of most dairy flavors, particularly butter, cheese, cream, and milk.[4]
-
Fruit Flavors: Used to add depth and authenticity to peach and nectarine flavors.[4] It is also used in coconut reconstitutions and to bring a fruity and milky effect to various compositions.[2]
-
Natural Occurrence: Found naturally in a wide range of products including coconut, raspberry, butter, and various fruits.[8]
Experimental Protocols: Methodologies for Sensory and Instrumental Analysis
To objectively compare flavor compounds like this compound and delta-decalactone, standardized experimental protocols are essential.
Sensory Evaluation
A common methodology for sensory analysis is Descriptive Analysis . This involves a trained panel of assessors who evaluate the flavor and aroma attributes of the compounds.
Workflow for Descriptive Sensory Analysis:
Caption: Workflow for Descriptive Sensory Analysis of Flavor Compounds.
Another critical sensory test is the Triangle Test , used to determine if a perceptible difference exists between two samples.
Workflow for Triangle Test:
Caption: Workflow for the Triangle Test in Sensory Evaluation.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a sample.
Experimental Workflow for GC-O Analysis:
Caption: Experimental Workflow for Gas Chromatography-Olfactometry (GC-O).
A study on the pyrolysis of delta-decalactone found that it transfers 97.5% intact under simulated cigarette combustion conditions, with minor breakdown products including gamma-tetradecalactone and heptanal.[8] Information on the thermal degradation of this compound under similar conditions was not found in the searched results.
Conclusion
This compound and delta-decalactone, while close in chemical structure, offer distinct advantages in flavor applications. Delta-decalactone is characterized by its potent creamy and coconut aroma, making it a staple in dairy and certain fruit flavors. In contrast, this compound, though less aromatically intense, provides a more significant and authentic taste effect, particularly in dairy and a wide array of fruit and savory applications. The choice between these two valuable lactones will ultimately depend on the specific sensory profile and balance between aroma and taste that a flavorist aims to achieve, as well as economic considerations. Further research directly comparing their sensory thresholds and stability in various food matrices using standardized methodologies would be highly beneficial for the flavor industry.
References
- 1. This compound (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. ScenTree - Delta-decalactone (CAS N° 705-86-2) [scentree.co]
- 3. This compound, 713-95-1 [thegoodscentscompany.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. News - Milk flavor raw material delta dodecalactone and its usage suggestion. [sprchemical.com]
- 7. Sensory-directed identification of creaminess-enhancing volatiles and semivolatiles in full-fat cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
A Comparative Analysis of Delta-Dodecalactone and Structurally Related Lactones: A Guide for Researchers
In the realm of flavor and fragrance chemistry, lactones are a pivotal class of compounds, imparting characteristic fruity, creamy, and fatty sensory profiles to a wide array of products. This guide provides a comparative analysis of delta-dodecalactone with other structurally similar lactones, focusing on their sensory attributes. The information presented herein is intended for researchers, scientists, and professionals in drug development who may encounter these molecules and require an understanding of their sensory cross-reactivity and characteristics.
The concept of "cross-reactivity" in this context refers to the similarity in sensory perception arising from structural analogies between different lactone molecules. While not immunological in nature, this sensory overlap is a critical consideration in the development of products where taste and smell are paramount.
Comparative Sensory Profiles of Selected Lactones
The sensory characteristics of this compound and its structural analogs are summarized below. These compounds are frequently utilized in the flavor and fragrance industry to create specific sensory experiences.[1][2][3][4][5][6]
| Lactone | CAS Number | Molecular Formula | Odor Profile | Flavor Profile | Odor Threshold (in water) |
| This compound | 713-95-1 | C₁₂H₂₂O₂ | Fruity (peach, pear), creamy, coconut-like, buttery, sweet, oily, metallic.[1][2][3][7][8] | Creamy, buttery, fruity (peach, apricot, mango).[9] | 1000 ppb[10] |
| Gamma-Dodecalactone | 2305-05-7 | C₁₂H₂₂O₂ | Fruity (peach), musky, sweet, creamy.[4] | Fatty, fruity.[11] | 8 µg/L (for the (R)-enantiomer in red wine)[12] |
| Delta-Decalactone | 705-86-2 | C₁₀H₁₈O₂ | Sweet, creamy, coconut-like, fruity (peach), fatty.[5][13][14][15][16] | Milky, creamy, buttery, coconut, tenacious.[5] | 100 ppb[14] |
| Delta-Undecalactone | 710-04-3 | C₁₁H₂₀O₂ | Creamy, fatty, fruity (peach), coconut-like.[6][17] | Milky, creamy, peach notes.[6] | Not available |
| Gamma-Undecalactone | 104-67-6 | C₁₁H₂₀O₂ | Fruity (ripe peach, apricot), creamy, fatty, coconut nuances.[18] | Creamy, fatty, coconut-like, vanilla, nutty, peach.[18] | 30 ppm (Taste Detection Threshold)[18] |
Experimental Protocols
The sensory data presented in this guide are primarily determined through two key experimental methodologies: Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Evaluation.
1. Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a sample.[19][20] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[21][22]
-
Sample Preparation: The lactone sample is diluted in an appropriate solvent. For complex matrices, a volatile extraction method such as headspace solid-phase microextraction (HS-SPME) or solvent-assisted flavor evaporation (SAFE) may be employed.[23]
-
Gas Chromatography: The prepared sample is injected into a gas chromatograph. The GC column separates the volatile compounds based on their boiling points and chemical properties.
-
Olfactometry: The effluent from the GC column is split. One portion goes to a chemical detector (e.g., a mass spectrometer for identification), and the other is directed to a sniffing port. A trained sensory panelist sniffs the effluent and records the odor, its intensity, and the retention time.[19]
-
Data Analysis: The retention times of the odor events are correlated with the peaks from the chemical detector to identify the specific compounds responsible for the aromas. Different GC-O techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the flavor dilution (FD) factor, which indicates the potency of an odorant.[21]
2. Sensory Panel Evaluation
Sensory panels are used to obtain detailed descriptions and quantitative measurements of the sensory attributes of substances.[24][25][26]
-
Panelist Selection and Training: Panelists are selected based on their sensory acuity and ability to describe aromas and tastes consistently.[27] They undergo extensive training to recognize and scale the intensity of various sensory attributes using reference standards.[25]
-
Sample Presentation: Lactone samples are prepared at specific concentrations in a neutral base (e.g., water, oil, or a simple food matrix). The samples are presented to the panelists in a controlled environment to minimize biases. Presentation is often randomized and blinded.[27]
-
Evaluation: Panelists evaluate the samples for various attributes (e.g., fruity, creamy, sweet) and rate their intensity on a predefined scale (e.g., a 9-point hedonic scale or a labeled magnitude scale).[24]
-
Data Analysis: The data from the panelists are collected and statistically analyzed to generate a sensory profile of the compound. Techniques like Quantitative Descriptive Analysis (QDA®) are often used to create a comprehensive sensory map of the product.
Visualizations
Structural Relationship of Delta- and Gamma-Lactones
The primary difference between delta- and gamma-lactones lies in the size of their ring structure, which directly influences their sensory properties.
Caption: Structural comparison of delta- and gamma-lactones.
Workflow of a Sensory Evaluation Study
The following diagram illustrates the typical workflow for conducting a sensory evaluation of a flavor compound like this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. gamma-dodecalactone, 2305-05-7 [thegoodscentscompany.com]
- 5. delta-decalactone, 705-86-2 [thegoodscentscompany.com]
- 6. delta-undecalactone, 710-04-3 [thegoodscentscompany.com]
- 7. scent.vn [scent.vn]
- 8. This compound | C12H22O2 | CID 12844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 713-95-1 [thegoodscentscompany.com]
- 10. Odor Detection Thresholds & References [leffingwell.com]
- 11. synerzine.com [synerzine.com]
- 12. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scent.vn [scent.vn]
- 14. ScenTree - Delta-decalactone (CAS N° 705-86-2) [scentree.co]
- 15. perfumersworld.com [perfumersworld.com]
- 16. synerzine.com [synerzine.com]
- 17. aurochemicals.com [aurochemicals.com]
- 18. benchchem.com [benchchem.com]
- 19. gentechscientific.com [gentechscientific.com]
- 20. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 23. pfigueiredo.org [pfigueiredo.org]
- 24. foodresearchlab.com [foodresearchlab.com]
- 25. Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches [mdpi.com]
- 26. Sensory Evaluation - CASS [cassfood.com.au]
- 27. ec.europa.eu [ec.europa.eu]
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for Delta-Dodecalactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of delta-dodecalactone (δ-dodecalactone), a significant flavor and fragrance compound found in various food products and a potential biomarker. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and validation of analytical methods for research and quality control purposes.
Introduction
This compound is a naturally occurring volatile compound that contributes to the characteristic aroma of many fruits and dairy products.[1] Its accurate quantification is crucial for quality assessment in the food and beverage industry, as well as for metabolic and toxicological studies in drug development. This guide outlines the common analytical techniques employed for this compound analysis and presents their performance characteristics to facilitate inter-laboratory comparison and validation efforts.
Comparison of Analytical Methods
The primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Data Presentation: Performance Characteristics
The following tables summarize the typical performance characteristics of GC-MS and LC-MS/HPLC methods for the analysis of lactones, including this compound. These values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)
| Performance Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
| Limit of Detection (LOD) | 0.1 - 10 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 50 µg/L |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) / High-Performance Liquid Chromatography (HPLC)
| Performance Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (RSD) | < 10% |
| Limit of Detection (LOD) | 0.5 - 20 µg/L |
| Limit of Quantification (LOQ) | 1 - 100 µg/L |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and robust technique for this purpose.
Protocol: Quantification of this compound by GC-MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To extract this compound from an aqueous sample matrix (e.g., fruit juice, cell culture media).
-
Procedure:
-
To 10 mL of the liquid sample, add a suitable internal standard (e.g., a deuterated analog of a similar lactone).
-
Add 10 mL of a non-polar organic solvent (e.g., dichloromethane or a hexane/diethyl ether mixture).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the organic (bottom) layer to a clean glass tube.
-
Repeat the extraction of the aqueous layer with another 10 mL of the organic solvent.
-
Combine the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 240 °C at 20 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 99, 198) and the internal standard.[2]
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the same solvent used for the final sample extract.
-
Spike the standards with the same concentration of internal standard as the samples.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for this compound analysis.
Caption: Logical flow for an inter-laboratory validation study.
References
Comparative Efficacy of Catalysts in Delta-Dodecalactone Synthesis: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of delta-dodecalactone, a valuable fragrance and flavor compound with a characteristic creamy, fruity, and coconut-like aroma, has been the subject of extensive research.[1][2] The efficiency of its production is critically dependent on the catalytic system employed. This guide provides a comparative analysis of various catalytic approaches for this compound synthesis, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.
Catalytic Performance: A Quantitative Comparison
The selection of a catalyst is a pivotal decision in the synthesis of this compound, directly impacting yield, selectivity, and process sustainability. The following table summarizes the performance of different catalytic systems based on reported experimental data.
| Catalyst Type | Catalyst | Substrate | Yield (%) | Selectivity (%) | Reaction Time | Key Advantages | Disadvantages |
| Chemo-catalyst | Pd/C (hydrogenation) & H₂O₂/Heteropoly acid (oxidation) | 2-Heptylidenecyclopentanone | ~81% (oxidation step) | High | 8 hours (oxidation) | High yield, well-established multi-step process.[3] | Requires multiple steps, use of strong oxidants. |
| Chemo-catalyst | Pd/C (one-pot) | Cyclopentanone and n-heptanal | 3-4% higher than stepwise | Not specified | 4.5 hours | Simplified one-pot procedure, reduced energy consumption.[4] | Requires high pressure and temperature. |
| Chemo-catalyst | Pt/C (hydrogenation) & H₂O₂/H₂SO₄ (oxidation) | 2-Pentylidene cyclopentanone | 61.2% (oxidation step) | Not specified | Not specified | Utilizes readily available starting materials.[5][6] | Lower yield in the oxidation step compared to other methods. |
| Biocatalyst | Clostridium tyrobutyricum | 5-hydroxy-2-dodecenoic acid sodium salt | 100% (conversion) | High | 22 hours | High conversion, operates under mild conditions.[7] | Requires specific substrate, longer reaction times. |
| Biocatalyst | Saccharomyces pastorianus OMK-70 | 5-hydroxy-2-decenoic acid delta-lactone | Not specified | Not specified | Not specified | Biotransformation of a related lactone, potential for natural product synthesis.[8] | Data on this compound yield is not provided. |
| Biocatalyst | Lentilactobacillus parafarraginis FAM-1079 | Grapeseed oil | High (qualitative) | High (qualitative) | Not specified | Direct conversion from a natural oil source.[9] | Quantitative yield data is not specified. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
Chemo-catalytic Synthesis via Baeyer-Villiger Oxidation
This common multi-step chemical synthesis involves the initial formation of an intermediate followed by an oxidation step to yield the final lactone.
Step 1: Synthesis of 2-Heptylcyclopentanone A one-pot method for the synthesis of 2-heptylcyclopentanone involves the reaction of cyclopentanone and n-heptanal.[4] In a typical procedure, a mixture of cyclopentanone and n-heptanal is added dropwise to a sodium hydroxide solution containing a Pd/C catalyst at 90°C under a hydrogen pressure of 3.5 MPa.[4] The reaction is maintained for approximately 4.5 hours.[4]
Step 2: Baeyer-Villiger Oxidation of 2-Heptylcyclopentanone The subsequent oxidation of 2-heptylcyclopentanone to this compound can be achieved using various oxidizing agents and catalysts. A high-yield method utilizes 30% hydrogen peroxide as the oxidant and a silica gel-supported phosphotungstic acid as the catalyst.[3] The reaction is conducted by adding hydrogen peroxide dropwise to 2-heptylcyclopentanone in the presence of the catalyst. The mixture is stirred at 55°C for 8 hours.[3] The product is then isolated through filtration, washing, and vacuum distillation.[3]
Biocatalytic Synthesis using Whole-Cell Biotransformation
This approach leverages the enzymatic machinery of microorganisms to perform specific chemical transformations under mild conditions.
Synthesis using Clostridium tyrobutyricum For the biocatalytic production of this compound, Clostridium tyrobutyricum can be employed to hydrogenate the double bond in a precursor molecule.[7] A 15 L bioreactor containing a suitable medium is inoculated with a culture of Clostridium tyrobutyricum.[7] Strict anaerobic conditions are maintained. The sodium salt of 5-hydroxy-2-dodecenoic acid is added to the culture, and the biotransformation is allowed to proceed. The resulting 5-hydroxy-dodecanoic acid can then be acidified to yield this compound.[7]
Visualizing the Experimental Workflow
To provide a clear overview of the process for evaluating and comparing different catalysts for this compound synthesis, the following workflow diagram is presented.
Caption: Experimental workflow for comparing catalysts in this compound synthesis.
References
- 1. This compound (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. This compound, 713-95-1 [thegoodscentscompany.com]
- 3. CN102942548B - this compound synthesis method - Google Patents [patents.google.com]
- 4. CN103044374A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. EP0899342B1 - Process for the biotechnological production of Delta-decalactone and this compound - Google Patents [patents.google.com]
- 8. CN111635865B - Method for preparing natural delta decalactone and delta dodecalactone by biological reduction of massoia oil - Google Patents [patents.google.com]
- 9. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Sensory Evaluation of Delta-Dodecalactone in Food Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sensory properties of delta-dodecalactone and its alternatives in food applications. The information is supported by experimental data and detailed methodologies to assist researchers in the fields of food science, sensory analysis, and flavor chemistry.
Sensory Profile of this compound
This compound is a lactone compound valued for its creamy, milky, and buttery aroma with fruity undertones.[1][2][3] Its sensory profile is often described as having notes of peach, apricot, and coconut.[1][4] This versatile flavor ingredient is utilized in a variety of food products, including dairy, fruits, and baked goods, to impart a rich and authentic taste.[1][5] The perception of its flavor can be concentration-dependent; at lower levels, it provides a subtle peachy freshness, while at higher concentrations, more pronounced tropical and coconut notes emerge.
Comparison with Alternative Lactones
While this compound is a key flavoring compound, other lactones are also widely used in the food industry. A common alternative is delta-decalactone. The primary distinction between the two lies in their olfactory character, largely influenced by their carbon chain length. Delta-decalactone (a C10 lactone) is typically described as having a sweet, creamy coconut scent with nutty-fruity undertones. In contrast, this compound (a C12 lactone) offers a heavier, more buttery, and oily-fatty richness with greater tenacity.[4]
The following table summarizes the sensory properties of this compound in comparison to other relevant lactones based on available data.
| Flavor Compound | Sensory Descriptors | Odor Threshold (in water) | Flavor Dilution (FD) Factor in Cream | Recognition Threshold in Crumb Chocolate |
| This compound | Creamy, milky, buttery, fruity (peach, apricot, coconut), oily-fatty[1][2][3][4] | Not widely reported | High[6] | 29-40 µmol/kg (for long-chain δ-lactones)[7][8] |
| Delta-Decalactone | Creamy, peach, coconut, buttery[5] | 0.01 - 0.1 ppm[5] | High[6] | Not specified |
| Gamma-Dodecalactone | Fruity, peach-like | Not specified | High[6] | Not specified |
| Delta-Tetradecalactone | Creaminess-enhancing[6][7][8] | Not specified | Not specified | 29-40 µmol/kg (for long-chain δ-lactones)[7][8] |
Experimental Protocols
Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory characteristics of a product.[9][10][11][12]
Methodology:
-
Panelist Selection and Training: A panel of 8-15 individuals is selected based on their sensory acuity and ability to verbalize perceptions. Panelists undergo extensive training to develop a consensus on a descriptive vocabulary for the product's sensory attributes.[10][11]
-
Lexicon Development: The panel collectively generates a list of descriptive terms (lexicon) that encompass the aroma, flavor, and texture of the food product containing this compound and its alternatives.
-
Intensity Rating: Panelists individually rate the intensity of each attribute for each sample on a continuous scale (e.g., a 15-cm line scale anchored from "low" to "high").
-
Data Analysis: The intensity ratings are converted to numerical data and analyzed statistically, often using Analysis of Variance (ANOVA), to determine significant differences between products for each attribute. The results are frequently visualized using spider plots.[10]
Aroma Extract Dilution Analysis (AEDA)
Aroma Extract Dilution Analysis (AEDA) is a gas chromatography-olfactometry (GC-O) technique used to identify the most potent odorants in a food sample.[13][14]
Methodology:
-
Aroma Extraction: The volatile compounds from the food product are extracted using methods such as solvent extraction or headspace analysis.
-
Serial Dilution: The resulting aroma extract is serially diluted (e.g., 1:2, 1:4, 1:8, etc.) with a solvent.[13]
-
GC-O Analysis: Each dilution is injected into a gas chromatograph coupled with an olfactometry port. A trained panelist sniffs the effluent and records the retention time and odor description of each detected aroma.
-
Flavor Dilution (FD) Factor Determination: The last dilution at which an odorant is detected determines its Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.[15]
Physiological Basis of Lactone Perception
The perception of lactones like this compound begins with the interaction of the odorant molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[16][17]
Olfactory Signaling Pathway
The binding of a lactone to its specific OR initiates a signaling cascade.[18] The activated OR interacts with a G-protein, specifically the Gαolf subunit.[19][20] This activation leads to the dissociation of the G-protein subunits, and the Gαolf subunit then activates adenylyl cyclase type III. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium (Na+) and calcium (Ca2+) ions. This influx depolarizes the olfactory receptor neuron, generating an action potential that is transmitted to the brain for the perception of smell.[18][20] Some lactones may also interact with other receptors, such as TRPV1 and TRPA1, potentially modulating sensations like pungency.[21]
References
- 1. nbinno.com [nbinno.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. iris.unitn.it [iris.unitn.it]
- 4. fraterworks.com [fraterworks.com]
- 5. Buy Bulk - Delta-Decalactone | Wholesale Supplier [sinofoodsupply.com]
- 6. Sensory-directed identification of creaminess-enhancing volatiles and semivolatiles in full-fat cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensory-Directed Identification of Creaminess-Enhancing Semi-Volatile Lactones in Crumb Chocolate [mdpi.com]
- 8. Sensory-Directed Identification of Creaminess-Enhancing Semi-Volatile Lactones in Crumb Chocolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Descriptive Analysis | wein.plus Lexicon [glossary.wein.plus]
- 10. Sensory Evaluation Methods in Food and Beverage Research | Lab Manager [labmanager.com]
- 11. Quantitative Descriptive Analysis [sensorysociety.org]
- 12. Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Aroma-Active Compounds in Seed Extract of Black Cumin (Nigella sativa L.) by Aroma Extract Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of potent odorants in foods by aroma extract dilution analysis | CoLab [colab.ws]
- 15. academic.oup.com [academic.oup.com]
- 16. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactome | Olfactory Signaling Pathway [reactome.org]
- 18. The role of the odorant receptors in the formation of the sensory map - PMC [pmc.ncbi.nlm.nih.gov]
- 19. G Proteins and Olfactory Signal Transduction | Annual Reviews [annualreviews.org]
- 20. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for delta-Dodecalactone
This document provides comprehensive guidance on the proper handling and disposal of delta-dodecalactone in a laboratory setting. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). While some sources do not classify the substance as hazardous[1][2], others identify it as a skin irritant (H315), a serious eye irritant (H319), and potentially causing respiratory irritation (H335)[3][4]. Therefore, a conservative approach is recommended.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Use chemically resistant gloves inspected prior to use.[3][5] Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[3][4]
-
Protective Clothing: A lab coat is recommended to prevent skin contact.[4][5]
-
Ventilation: Handle the substance in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[4][5][6]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[5][6]
-
Contain the Spill: Prevent the spill from entering drains or waterways.[4][6][7] If the spill is large, dike the material.[7]
-
Absorb the Liquid: Soak up the spill with an inert, non-combustible absorbent material such as sand, earth, or diatomaceous earth.[3][5][6][7]
-
Collect the Waste: Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[3][5][6] The container must be clearly labeled.[8]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[5]
-
Dispose of Materials: All contaminated materials, including absorbent, gloves, and cleaning cloths, must be disposed of as hazardous waste.[6][7]
Routine Disposal Procedures
Waste this compound and its containers must be disposed of as chemical waste. Never discharge this compound into drains, sewers, or the environment.[7][8][9]
Step 1: Waste Collection and Segregation
-
Collect waste this compound in a designated, chemically compatible, and properly sealed waste container.[8][10][11] Plastic containers are often preferred.[10]
-
Do not mix this compound with incompatible wastes, such as strong acids, strong bases, or strong oxidizing agents.[4][5]
-
Store the waste container in a designated satellite accumulation area, away from heat and direct sunlight.[8][10]
Step 2: Labeling
-
Clearly label the waste container with its contents ("Waste this compound") and any associated hazard warnings (e.g., "Irritant").[8]
Step 3: Disposal of Empty Containers
-
Triple Rinse: For empty containers, it is best practice to triple rinse them with a suitable solvent (such as ethanol) that is also collected as chemical waste.[12]
-
Procedure for Rinsing (for containers ≤5 gallons):
-
Empty the remaining contents into the designated waste container, allowing it to drain for 10 seconds after the flow begins to drip.[12]
-
Fill the container ¼ full with a suitable solvent.[12]
-
Recap the container and shake for 10 seconds.[12]
-
Pour the rinsate into the chemical waste container.[12]
-
Repeat this procedure two more times.[12]
-
-
Final Disposal: After triple rinsing, the container can often be offered for recycling (if available) or disposed of in a sanitary landfill after being punctured to prevent reuse.[12] Follow your institution's specific guidelines.
Step 4: Arranging for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the chemical waste.[10][13] Wastes must be disposed of at an authorized waste treatment plant.[5]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 713-95-1[2][3] |
| Molecular Formula | C₁₂H₂₂O₂[3] |
| Molecular Weight | 198.30 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[4][6] |
| Boiling Point | ~280 °C[4] |
| Flash Point | > 93 °C (> 200 °F) (Closed Cup)[1][6][7] |
| Solubility | Insoluble in water; soluble in ethanol and organic solvents.[4][6] |
| GHS Hazard Statements | Conflicting Data: - H315: Causes skin irritation[3][4]- H319: Causes serious eye irritation[3][4]- H335: May cause respiratory irritation[3][4]- Not Classified[1][2] |
| Environmental Hazard | Not generally regarded as dangerous for the environment, but release should be avoided.[1][5] One source lists it as Water Hazard Class 2 (hazardous for water).[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. synerzine.com [synerzine.com]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. indenta.com [indenta.com]
- 4. chemicalbull.com [chemicalbull.com]
- 5. chemtexusa.com [chemtexusa.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. vigon.com [vigon.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. acs.org [acs.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
Safeguarding Your Research: A Comprehensive Guide to Handling delta-Dodecalactone
Essential guidance for the safe handling, storage, and disposal of delta-Dodecalactone in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for this compound, a common flavoring and fragrance agent. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The following table summarizes the required PPE.
| Body Part | Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2] |
| Skin | Chemically resistant gloves (Nitrile rubber recommended). | Inspect gloves before use. Use proper glove removal technique to avoid skin contact.[2] |
| Body | Laboratory coat. | Provides a barrier against accidental spills. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1][3] | If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used. |
Hazard Identification and First Aid
Understanding the potential hazards of this compound is the first step in safe handling. It is classified as a skin and eye irritant and may cause respiratory irritation.[2]
| Exposure Route | Symptoms | First Aid Measures |
| Eye Contact | Causes serious eye irritation.[2] | Rinse cautiously with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek medical attention. |
| Skin Contact | Causes skin irritation.[2] | Remove contaminated clothing. Wash skin with plenty of soap and water.[2] If irritation persists, consult a physician.[4] |
| Inhalation | May cause respiratory irritation.[2] | Move the person to fresh air.[2] If breathing is difficult, give oxygen.[1] Consult a physician if symptoms persist.[2] |
| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[4] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's stability.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid inhalation of vapor or mist.[2]
-
Use in a well-ventilated area or under a chemical fume hood.[1][3]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Protect from heat and direct sunlight.[4]
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Chemical:
-
Dispose of as hazardous waste.[2]
-
Collect in suitable, closed containers for disposal.[2]
-
Do not let the product enter drains.[2]
Contaminated Packaging:
-
Dispose of as unused product.[2]
-
Empty containers may retain some product residues and should be handled with the same precautions as the chemical itself.
Caption: Disposal plan for this compound.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is required to contain the situation and prevent exposure.
-
Evacuate Personnel: Evacuate personnel to a safe area.[2]
-
Ensure Ventilation: Ensure adequate ventilation.[2]
-
Personal Precautions: Use personal protective equipment.[2] Avoid breathing vapors, mist, or gas.[2]
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Clean-up: Soak up with inert absorbent material (e.g., sand, earth, vermiculite).[1][2][4] Collect in a suitable, closed container for disposal.[2][4]
-
Post-Clean-up: Wash the area and ventilate well.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
